molecular formula C13H20N2O B1519249 2-amino-N-(propan-2-yl)-N-propylbenzamide CAS No. 1094866-20-2

2-amino-N-(propan-2-yl)-N-propylbenzamide

Cat. No.: B1519249
CAS No.: 1094866-20-2
M. Wt: 220.31 g/mol
InChI Key: JINXZKTWMREOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(propan-2-yl)-N-propylbenzamide is an organic compound with the molecular formula C 13 H 20 N 2 O and a molecular weight of 220.31 g/mol . It is characterized by its CAS Registry Number, 1094866-20-2 . The compound is typically supplied as a solid powder and should be stored at room temperature . As a substituted benzamide, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure features a benzamide core substituted with both an amino group and branched alkyl chains, making it a versatile intermediate for developing novel molecules. Researchers utilize this compound in the synthesis of more complex structures for various life science applications . Specific details regarding its mechanism of action and primary research applications are areas of active investigation and are not fully detailed in the public domain. Please Note: This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-amino-N-propan-2-yl-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-9-15(10(2)3)13(16)11-7-5-6-8-12(11)14/h5-8,10H,4,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINXZKTWMREOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(C)C)C(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-amino-N-(propan-2-yl)-N-propylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 2-amino-N-(propan-2-yl)-N-propylbenzamide

Introduction

2-amino-N-(propan-2-yl)-N-propylbenzamide is a member of the N,N-disubstituted 2-aminobenzamide class of organic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1] The structure features a benzamide core with a primary amino group at the ortho (2-) position of the phenyl ring, and an amide nitrogen substituted with both an isopropyl and a propyl group. The presence of the 2-amino group, in conjunction with the tertiary amide, imparts specific chemical reactivity and conformational characteristics to the molecule, making it a valuable intermediate for the synthesis of various heterocyclic systems.

This guide provides a detailed overview of the known and predicted chemical properties of 2-amino-N-(propan-2-yl)-N-propylbenzamide, including its synthesis, spectroscopic profile, and chemical reactivity, to support researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

While extensive experimental data for 2-amino-N-(propan-2-yl)-N-propylbenzamide is not widely available in peer-reviewed literature, its core physicochemical properties can be defined or reliably predicted based on its structure and data from analogous compounds such as 2-amino-N-propylbenzamide.

PropertyValue / PredictionSource / Basis
Molecular Formula C₁₃H₂₀N₂O-
Molecular Weight 220.31 g/mol -
CAS Number 1094866-20-2[2]
Appearance Predicted to be a solid at room temperature.Based on related compounds like 2-amino-N-propylbenzamide which is a solid.
Solubility Predicted to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and acetone.Inferred from structurally similar N-substituted benzamides which are generally hydrophobic.[3]
logP (Octanol/Water) Predicted to be in the range of 2.5 - 3.5.Based on the presence of two alkyl chains and an aromatic ring, increasing lipophilicity compared to simpler benzamides.[4]
Hydrogen Bond Donors 1 (from the -NH₂ group)Structural Analysis
Hydrogen Bond Acceptors 2 (from the C=O oxygen and the amide nitrogen)Structural Analysis

Synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide

The most reliable and widely adopted method for synthesizing N-substituted 2-aminobenzamides is the reaction of isatoic anhydride with a corresponding amine.[5][6] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.[7]

Synthetic Workflow Diagram

G isatoic Isatoic Anhydride intermediate Carbamate Intermediate (unstable) isatoic->intermediate Nucleophilic Attack amine N-isopropyl-N-propylamine amine->intermediate solvent DMF or CH₂Cl₂ solvent->intermediate Solvent product 2-amino-N-(propan-2-yl)-N-propylbenzamide intermediate->product Decarboxylation (-CO₂)

Caption: Proposed synthesis workflow for 2-amino-N-(propan-2-yl)-N-propylbenzamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N,N-disubstituted 2-aminobenzamides.[8]

  • Reaction Setup : In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or a mixture of methylene chloride and DMF.

  • Amine Addition : To the stirred solution, add N-isopropyl-N-propylamine (1-1.2 equivalents). For less reactive amines or to drive the reaction to completion, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added.[8]

  • Reaction Conditions : Stir the mixture at room temperature for several hours (typically 5-12 hours) or gently heat to 60-70°C for a shorter duration (1-2 hours) to ensure complete reaction.[8][9] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 10% HCl) to remove any unreacted amine, followed by brine.[8]

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-amino-N-(propan-2-yl)-N-propylbenzamide.[8]

Spectroscopic Characterization

While a published spectrum for this specific molecule is not available, its key spectroscopic features can be accurately predicted based on the analysis of its functional groups and data from analogous compounds.[5][10]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the hindered rotation around the C(O)-N amide bond, a well-documented phenomenon in N,N-disubstituted amides.[11] This restricted rotation can lead to the magnetic non-equivalence of the propyl and isopropyl groups, resulting in separate signals for chemically similar protons.[12]

  • Aromatic Protons (δ 6.5-7.5 ppm) : Four signals corresponding to the four protons on the disubstituted benzene ring, likely appearing as a series of doublets and triplets.

  • Amine Protons (δ ~5.0-6.5 ppm) : A broad singlet corresponding to the two protons of the 2-amino group. The chemical shift can vary depending on solvent and concentration.[7]

  • Isopropyl Group (δ ~3.5-4.5 ppm and ~1.2 ppm) : A septet for the -CH proton and a doublet for the two -CH₃ groups. Due to hindered rotation, two distinct septets and/or doublets may be observed.

  • Propyl Group (δ ~3.3 ppm, ~1.6 ppm, and ~0.9 ppm) : A triplet for the -NCH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons. Again, broadening or splitting of the N-methylene signal is possible.[11]

¹³C NMR Spectroscopy
  • Carbonyl Carbon (δ ~168-172 ppm) : The amide carbonyl carbon will appear as a single peak in this downfield region.[10]

  • Aromatic Carbons (δ ~115-150 ppm) : Six distinct signals are expected for the aromatic carbons.

  • Alkyl Carbons (δ ~10-55 ppm) : Signals corresponding to the carbons of the isopropyl and propyl chains will be observed in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and elucidating the structure through fragmentation patterns.[13]

  • Molecular Ion Peak (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 220.

  • Key Fragmentation Pathways : Benzamides typically fragment via cleavage of the amide bond.[13][14] Expected fragments include:

    • Loss of the N(propyl)(isopropyl) group to form the 2-aminobenzoyl cation at m/z = 120.

    • Cleavage of the propyl or isopropyl group from the nitrogen atom.

    • A base peak corresponding to a stable fragment, potentially the 2-aminobenzoyl cation.[13]

Infrared (IR) Spectroscopy
  • N-H Stretching (3300-3500 cm⁻¹) : Two distinct sharp bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[7]

  • C=O Stretching (1630-1660 cm⁻¹) : A strong absorption band corresponding to the amide carbonyl group.[7]

  • C-N Stretching (~1300-1400 cm⁻¹) : Associated with the amide C-N bond.

  • Aromatic C=C Stretching (~1450-1600 cm⁻¹) : Multiple bands characteristic of the benzene ring.

Reactivity and Potential Applications

The chemical behavior of 2-amino-N-(propan-2-yl)-N-propylbenzamide is primarily dictated by the 2-amino group, which acts as a versatile nucleophile.

Intramolecular Hydrogen Bonding

The ortho-amino group and the amide carbonyl oxygen are positioned to form a stable six-membered intramolecular hydrogen bond.[15][16] This interaction can influence the compound's conformation, physical properties, and reactivity.

G cluster_0 Intramolecular H-Bond A C=O C H A->C H-Bond B N-H structure [Aromatic Ring]-C(=O)-N(R1)R2          |         NH₂

Caption: Intramolecular hydrogen bonding in 2-aminobenzamides.

Synthesis of Heterocycles

2-aminobenzamides are valuable precursors for the synthesis of nitrogen-containing heterocycles, particularly quinazolinones and benzodiazepines. The 2-amino group can react with various electrophiles, such as aldehydes or ketones, to initiate cyclization reactions.[17][18]

Applications in Medicinal Chemistry

Derivatives of 2-aminobenzamide are known to possess a broad spectrum of biological activities.[6] They have been investigated as:

  • Histone Deacetylase (HDAC) Inhibitors : The 2-aminobenzamide scaffold is a key component of several known HDAC inhibitors used in cancer therapy.[1][5]

  • Antimicrobial Agents : Numerous compounds in this class have demonstrated antibacterial and antifungal properties.[7][19]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors : Related aminobenzamides are known inhibitors of PARP, an enzyme involved in DNA repair.[20]

Given these precedents, 2-amino-N-(propan-2-yl)-N-propylbenzamide serves as a valuable building block for generating libraries of novel compounds for screening and development in various therapeutic areas.

References

  • Filo. (2026, February 3).
  • American Society for Mass Spectrometry. (n.d.). Dissociation of proton-bound complexes and proton affinity of benzamides | Journal of the American Society for Mass Spectrometry - ACS Publications.
  • BenchChem. (2025). Spectroscopic and Mechanistic Insights into 2-amino-N-(3-hydroxypropyl)benzamide: A Technical Guide.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide.
  • Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Harbi, M. S., & Mabkhot, Y. N. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. PMC.
  • ChemicalBook. (n.d.). 2-AMINO-N-PROPYL-BENZAMIDE synthesis.
  • ResearchGate. (n.d.). b. Mass spectrum of benzamide (Scheme 2, 2b).
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7).
  • Sigma-Aldrich. (n.d.). 2-Amino-N-propylbenzamide | 56814-10-9.
  • ResearchGate. (2025, October 15). (PDF) Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides.
  • ResearchGate. (2025, August 10). Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-propyl- (CAS 10546-70-0).
  • Oakwood Chemical. (n.d.). 2-Amino-N-propyl-benzamide.
  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed.
  • Parchem. (n.d.). 2-Amino-N-Propylbenzamide (Cas 56814-10-9).
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[13].

  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC.
  • ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • BenchChem. (2025). Synthesis of 2-amino-N-(2,4-dichlorophenyl)
  • Fiveable. (2025, August 15). N,N-disubstituted amides Definition - Organic Chemistry Key Term.
  • NIH. (n.d.). N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem.
  • NIST. (n.d.). Benzamide - the NIST WebBook.
  • BLD Pharm. (n.d.). 30391-89-0|2-Amino-N-isopropylbenzamide.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Conformation and stereodynamics of N,N-dialkylbenzamides; a 1H and 13C nuclear magnetic resonance investigation of para-substituted 4-benzoyl-cis-2,6-dimethylmorpholines.
  • Reddit. (2023, November 4). NMR spectrum of n,n-diethylbenzamidr : r/chemhelp.
  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).
  • NIH. (n.d.). N-Propylbenzamide | C10H13NO | CID 25354 - PubChem.
  • Google Patents. (n.d.).
  • Gondi, S. R., Shaik, A., & Westover, K. D. (2022).
  • ChemicalBook. (2026, January 13). N,N-DIETHYLBENZAMIDE | 1696-17-9.
  • Sciencemadness.org. (n.d.). Isatoic anhydrides and their uses in heterocyclic synthesis.
  • ResearchGate. (2025, August 5).
  • BenchChem. (n.d.). 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions.
  • Organic Chemistry Portal. (n.d.).
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • NIH. (n.d.). 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem.
  • NIH. (n.d.). N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem.
  • MDPI. (2021, April 19).
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-phenyl- (CAS 93-98-1).
  • ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-N-methylbenzamide | CAS 4141-08-6 | SCBT.
  • PubMed. (n.d.). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.

Sources

An In-depth Technical Guide to the Synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. The document details the primary synthetic pathway, an alternative route, and the necessary experimental protocols, grounded in established chemical principles and supported by scientific literature.

Introduction

2-Aminobenzamides are a significant class of compounds in medicinal chemistry, serving as crucial building blocks for various heterocyclic systems with diverse biological activities. The N-substituted 2-aminobenzamide, 2-amino-N-(propan-2-yl)-N-propylbenzamide, holds potential for further molecular exploration in drug discovery programs. This guide offers a detailed exploration of its synthesis, providing a robust foundation for its laboratory-scale production.

Primary Synthetic Pathway: From Isatoic Anhydride

The most direct and widely adopted method for the synthesis of N-substituted 2-aminobenzamides is the reaction of isatoic anhydride with a corresponding amine.[1][2][3] This pathway is favored for its operational simplicity and generally good yields.[4]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the secondary amine, N-propyl-N-isopropylamine, acts as a nucleophile, attacking one of the carbonyl carbons of isatoic anhydride. This leads to the opening of the anhydride ring, followed by a decarboxylation step, to yield the final 2-aminobenzamide product. The choice of a suitable solvent, such as dimethylformamide (DMF), facilitates the dissolution of isatoic anhydride and provides an appropriate medium for the reaction to proceed efficiently.[1]

Synthesis of the Precursor: N-propyl-N-isopropylamine

A reliable method for the synthesis of the required secondary amine, N-propyl-N-isopropylamine, is the reductive amination of acetone with propylamine. This reaction involves the formation of an imine intermediate from the reaction of acetone and propylamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Synthesis of N-propyl-N-isopropylamine

Materials:

  • Propylamine

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

Procedure:

  • To a stirred solution of propylamine (1.0 equivalent) in 1,2-dichloroethane (DCE), add acetone (1.1 equivalents) at room temperature.

  • Stir the mixture for 1 hour to allow for the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-propyl-N-isopropylamine.

  • Purify the crude product by distillation to yield the pure secondary amine.

Primary Synthesis Workflow

Synthesis_Workflow IsatoicAnhydride Isatoic Anhydride Reaction Reaction Mixture IsatoicAnhydride->Reaction Amine N-propyl-N- isopropylamine Amine->Reaction Solvent DMF Solvent->Reaction Heat Heat (e.g., 80-90 °C) Heat->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification FinalProduct 2-amino-N-(propan-2-yl)- N-propylbenzamide Purification->FinalProduct Alternative_Synthesis_Workflow NitrobenzoylChloride 2-Nitrobenzoyl Chloride NitroIntermediate 2-nitro-N-(propan-2-yl)- N-propylbenzamide NitrobenzoylChloride->NitroIntermediate Amine N-propyl-N- isopropylamine Amine->NitroIntermediate Base Base (e.g., Triethylamine) Base->NitroIntermediate Solvent1 DCM Solvent1->NitroIntermediate Reduction Reduction NitroIntermediate->Reduction FinalProduct 2-amino-N-(propan-2-yl)- N-propylbenzamide Reduction->FinalProduct ReducingAgent Reducing Agent (e.g., H₂, Pd/C) ReducingAgent->Reduction Solvent2 Ethanol/Methanol Solvent2->Reduction

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to ST316: An Investigational Agent Targeting the WNT/β-Catenin Signaling Pathway

Introduction

This document will synthesize the available information on ST316, focusing on its clinical development, the scientific rationale for its proposed mechanism of action, and the methodologies relevant to its investigation. It is intended to serve as a valuable resource for researchers, clinicians, and drug development professionals engaged in the field of oncology.

The WNT/β-Catenin Signaling Pathway: A Key Oncogenic Driver

The WNT/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of a WNT ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Upon binding of a WNT ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of target genes, many of which are involved in cell proliferation and survival, such as MYC and CCND1 (Cyclin D1).

Mutations in key components of this pathway, particularly in APC or β-catenin itself, can lead to the constitutive activation of downstream signaling, resulting in uncontrolled cell growth and tumorigenesis. This makes the WNT/β-catenin pathway an attractive target for therapeutic intervention in various cancers, including colorectal cancer.

WNT_Signaling_Pathway cluster_off WNT OFF State cluster_on WNT ON State cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK3β) beta_Catenin_off β-catenin Destruction_Complex->beta_Catenin_off Phosphorylation Proteasome Proteasome beta_Catenin_off->Proteasome Degradation WNT WNT Ligand FZD_LRP FZD/LRP5/6 Receptor WNT->FZD_LRP DVL Dishevelled (DVL) FZD_LRP->DVL Destruction_Complex_inactivated Inactivated Destruction Complex DVL->Destruction_Complex_inactivated Inhibits beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus beta_Catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., MYC, Cyclin D1) TCF_LEF->Target_Genes Activation beta_Catenin_on_nuc β-catenin

Caption: The WNT/β-catenin signaling pathway in its "OFF" and "ON" states.

ST316: Clinical Investigation

ST316 is currently the subject of an open-label, two-part, phase 1-2 clinical trial designed to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy.[1][2] The study is enrolling subjects with selected advanced solid tumors that are likely to harbor abnormalities in the WNT/β-catenin signaling pathway.[1][2]

Study Design

The clinical trial consists of two main parts:

  • Phase 1: Dose Escalation/Regimen Exploration: This phase aims to determine the recommended Phase 2 dose (RP2D) and the safety profile of ST316 administered intravenously.

  • Phase 2: Expansion Phase: This phase will further assess the efficacy of ST316 in specific patient cohorts.

Patient Population

The trial is recruiting patients with advanced unresectable and metastatic solid tumors. Notably, specific cohorts are defined for colorectal cancer (CRC) in combination with other standard-of-care agents, highlighting a focus on this indication where WNT/β-catenin pathway mutations are prevalent.[1]

Parameter Description Source
Drug Name ST316[1][2]
Mechanism of Action Investigational agent targeting the WNT/β-catenin signaling pathway[1][2]
Route of Administration Intravenous (IV)[1]
Phase of Development Phase 1-2[1][2]
Target Population Patients with selected advanced unresectable and metastatic solid tumors[1][2]
Primary Objectives To determine safety, tolerability, pharmacokinetics, and pharmacodynamics[1]
Secondary Objectives To assess proof-of-concept efficacy[1]

Hypothetical Experimental Workflow for Preclinical Evaluation of a WNT/β-Catenin Pathway Inhibitor

While specific preclinical data for ST316 is not publicly available, a standard workflow for evaluating a novel WNT/β-catenin pathway inhibitor would involve a series of in vitro and in vivo studies.

Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models A Target Identification & Validation B High-Throughput Screening (HTS) & Lead Identification A->B C In Vitro Characterization B->C D In Vivo Efficacy Studies C->D C1 TCF/LEF Reporter Assays C2 Western Blot for β-catenin & Target Genes C3 Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) C4 Colony Formation Assays E Toxicology & Safety Pharmacology D->E D1 Patient-Derived Xenograft (PDX) Models with APC mutations D2 Genetically Engineered Mouse (GEM) Models F IND-Enabling Studies E->F

Caption: A representative preclinical workflow for the development of a WNT/β-catenin inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments in the preclinical evaluation of a WNT/β-catenin pathway inhibitor.

TCF/LEF Reporter Assay

Objective: To quantify the activity of the WNT/β-catenin signaling pathway in response to treatment with an investigational compound.

Methodology:

  • Cell Culture: Seed cancer cells with a known WNT pathway aberration (e.g., APC-mutant colorectal cancer cell line) in a 96-well plate.

  • Transfection: Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (e.g., ST316) or a vehicle control.

  • Lysis and Luminescence Reading: After a 24-48 hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the dose-response curve and the IC50 value.

Western Blot Analysis

Objective: To assess the effect of the investigational compound on the protein levels of β-catenin and its downstream targets.

Methodology:

  • Cell Culture and Treatment: Culture relevant cancer cell lines and treat with the test compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total β-catenin, active (non-phosphorylated) β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the investigational compound in a preclinical animal model.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells with a known WNT pathway mutation or patient-derived tumor fragments.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound (formulated for the appropriate route, e.g., intravenous for ST316) and vehicle control according to the determined dosing schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, pharmacodynamic marker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.

Conclusion and Future Directions

The investigational agent ST316 represents a targeted approach to cancer therapy by aiming to inhibit the well-established oncogenic WNT/β-catenin signaling pathway. The ongoing Phase 1-2 clinical trial will provide crucial data on its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[1][2] The insights gained from this study will be instrumental in guiding the future development of ST316 and in further validating the WNT/β-catenin pathway as a druggable target in oncology. As more data becomes available, a clearer picture of the therapeutic potential of this novel agent will emerge, hopefully offering a new treatment paradigm for patients with cancers driven by aberrant WNT signaling.

References

  • A Phase 1-2 of ST316 With Selected Advanced Unresectable and Metastatic Solid Tumors. CenterWatch.
  • A Phase 1-2 of ST316 With Selected Advanced Unresectable and Metastatic Solid Tumors. Fred Hutch.

Sources

Structure Elucidation of 2-amino-N-isopropyl-N-propylbenzamide: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation of 2-amino-N-isopropyl-N-propylbenzamide , a tertiary amide derivative of anthranilic acid. This guide is designed for analytical chemists and medicinal chemistry researchers, focusing on the specific spectroscopic challenges posed by the ortho-amino group and the asymmetric N-dialkyl substitution.

Executive Summary & Structural Context

The molecule 2-amino-N-isopropyl-N-propylbenzamide presents a classic yet deceptive challenge in small molecule characterization. While the connectivity is straightforward, the combination of an ortho-amino substituent and a sterically hindered, asymmetric tertiary amide nitrogen introduces two critical phenomena that often confuse automated assignment algorithms:

  • Restricted Rotation (Rotamerism): The partial double-bond character of the C(O)–N bond creates distinct E and Z conformers (rotamers) observable on the NMR timescale.

  • Intramolecular Hydrogen Bonding: The ortho-amino group acts as a hydrogen bond donor to the amide carbonyl oxygen, locking the conformation of the benzoyl moiety.

This guide provides a self-validating workflow to unambiguously confirm this structure, distinguishing it from regioisomers (e.g., 3-amino or 4-amino analogs) and verifying the integrity of the alkyl chains.

Analytical Workflow Visualization

The following flowchart outlines the logical progression of experiments required to validate the structure, moving from elemental composition to stereochemical analysis.

ElucidationWorkflow Start Unknown Sample (White Solid/Oil) HRMS 1. HRMS (ESI+) Confirm Formula C13H20N2O [M+H]+ = 221.1654 Start->HRMS IR 2. FT-IR Identify Functional Groups (NH2, Amide C=O) HRMS->IR NMR_1D 3. 1H & 13C NMR (CDCl3) Screen for Rotamers (Broad/Duplicated Signals) IR->NMR_1D VT_NMR 4. VT-NMR (Optional) Coalescence Study Confirm Dynamic Exchange NMR_1D->VT_NMR If peaks broad NMR_2D 5. 2D NMR (HSQC/HMBC) Establish Connectivity Link Alkyls to Amide N NMR_1D->NMR_2D VT_NMR->NMR_2D Final Confirmed Structure 2-amino-N-isopropyl-N-propylbenzamide NMR_2D->Final

Caption: Step-by-step structural elucidation workflow prioritizing the identification of rotamers and connectivity.

Mass Spectrometry (HRMS)

Objective: Establish the molecular formula and degree of unsaturation.

  • Method: ESI-QTOF or Orbitrap in Positive Mode.

  • Target Ion:

    
    
    
  • Calculated Mass (C₁₃H₂₀N₂O): 220.1576 Da (Neutral) → 221.1654 Da (Protonated).

  • Key Fragmentation Pattern (MS/MS):

    • m/z ~120: Loss of the amine chain (

      
      -isopropyl-N-propylamine). This corresponds to the 2-aminobenzoyl cation  (anthraniloyl ion), a diagnostic fragment for this core.
      
    • m/z ~162: Loss of the propyl or isopropyl group via McLafferty-type rearrangement or simple cleavage.

Expert Insight: If you observe a strong peak at m/z 221.1654 but the fragmentation yields m/z 105 (benzoyl cation without the amino group), suspect the 3-amino or 4-amino isomer, or deamination. The ortho-amino group stabilizes the acylium ion distinctively.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the oxidation state of the carbon and the nature of the nitrogen substituents.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
Primary Amine (NH₂) 3300–3500Doublet (Asymmetric & Symmetric stretch). Confirms the amine is primary (–NH₂), not secondary.
Amide Carbonyl (C=O) 1630–1650Lower frequency than typical tertiary amides (usually ~1650–1670) due to conjugation with the phenyl ring and intramolecular H-bonding.
Aromatic C=C 1580–1600Characteristic "breathing" modes of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the decisive step. The asymmetry of the nitrogen substituents (


-isopropyl vs. 

-propyl) combined with the amide bond rotation barrier will likely produce signal broadening or doubling in the NMR spectrum at room temperature.
1H NMR Analysis (Protocol)
  • Solvent: DMSO-d₆ is recommended for initial screening to sharpen exchangeable protons (NH₂). CDCl₃ is preferred to observe intramolecular hydrogen bonding effects.

  • Frequency: 400 MHz minimum; 600 MHz recommended for resolving rotamers.

Predicted Chemical Shifts & Multiplicities (CDCl₃)
Proton Environmentδ (ppm)MultiplicityIntegralNotes
Aromatic (H-3, H-4, H-5, H-6) 6.6 – 7.2Multiplets4HH-3 (ortho to NH₂) is typically most upfield (~6.6 ppm). H-6 (ortho to C=O) is most downfield.
Amine (–NH₂) 4.0 – 5.5Broad Singlet2HExchangeable with D₂O.
N–CH (Isopropyl) 3.6 – 4.5Septet (broad)1HMay appear as two broad humps due to rotamers.
N–CH₂ (Propyl) 3.1 – 3.5Triplet/Multiplet2HOften broadened.
Propyl –CH₂– 1.5 – 1.7Multiplet2H
Isopropyl –(CH₃)₂ 1.1 – 1.3Doublet(s)6HCritical: Often appears as two sets of doublets if rotation is slow.
Propyl –CH₃ 0.8 – 1.0Triplet3H

Critical Mechanism - Rotamerism: Because the amide bond has partial double-bond character (


 resonance form), rotation is restricted. The Isopropyl group and Propyl group experience different magnetic environments depending on whether they are syn or anti to the carbonyl oxygen.
  • Scenario A (Fast Exchange): If the sample is heated (e.g., to 350 K), the N-alkyl signals will coalesce into sharp, averaged peaks.

  • Scenario B (Slow Exchange): At room temperature, you may see two sets of signals for the alkyl groups (e.g., two pairs of isopropyl methyl doublets) with unequal intensity (e.g., 60:40 ratio). Do not mistake this for an impurity.

13C NMR Analysis

Expect 13 distinct carbon signals if rotation is fast, or paired signals for the alkyl carbons if rotation is slow.

  • Carbonyl (C=O): ~169–171 ppm.

  • Aromatic Quaternary (C-NH₂): ~145–148 ppm (Deshielded by N).

  • Aromatic Quaternary (C-CO): ~120–125 ppm.

  • Aliphatic: Distinct signals for Isopropyl methine, Isopropyl methyls, Propyl methylene (α, β), and Propyl methyl.

Advanced Verification: 2D NMR Strategy

To definitively assign the structure and rule out isomers (e.g.,


-diisopropyl or 

-dipropyl), use the following correlations:
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Matches the proton septet to the isopropyl methine carbon.

    • Matches the proton triplet (N-CH2) to the propyl alpha-carbon.

    • Validation: Confirms the presence of two different alkyl chains attached to nitrogen.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Key Correlation 1: The Carbonyl Carbon (~170 ppm) should show cross-peaks to both the Isopropyl methine proton and the Propyl

      
      -methylene protons. This proves both groups are on the same amide nitrogen.
      
    • Key Correlation 2: The Carbonyl Carbon should correlate to the aromatic H-6 proton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Used to determine the major rotamer.

    • If the Isopropyl group is syn to the phenyl ring (Z-rotamer), NOE cross-peaks will be observed between the Isopropyl protons and the aromatic H-6 proton.

Rotameric Equilibrium Diagram

The following diagram illustrates the stereochemical equilibrium responsible for the complex NMR spectra often observed with this compound.

Caption: Equilibrium between E and Z rotamers. The bulky isopropyl group typically prefers the position anti to the phenyl ring to minimize steric strain, affecting population ratios.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NMR interpretation of amides).

  • Sigma-Aldrich. (n.d.). 2-Amino-N-isopropyl-N-propylbenzamide Product Page. Retrieved from (Search Term: 2-amino-N-isopropyl-N-propylbenzamide).

  • Suezawa, H., et al. (2003). "NMR Study of the Conformation of N,N-Dialkylbenzamides." Bulletin of the Chemical Society of Japan.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Disclaimer: This guide is intended for research purposes. All chemical handling must comply with local safety regulations (EHS) regarding benzamide derivatives.

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 2-amino-N-(propan-2-yl)-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics with diverse pharmacological activities.[1] The specific derivative, 2-amino-N-(propan-2-yl)-N-propylbenzamide, remains an uncharacterized entity within this vast chemical space. No public data exists detailing its biological activity, mechanism of action, or potential therapeutic targets. This technical guide, therefore, serves not as a review of existing knowledge, but as a strategic whitepaper outlining a comprehensive, multi-phased research program designed to systematically elucidate the therapeutic potential and molecular targets of this novel compound. We present a rationale-driven framework for researchers and drug development professionals, beginning with broad phenotypic screening to identify promising therapeutic areas and culminating in state-of-the-art proteomics and biochemical methodologies for precise target identification and validation. This document provides the scientific rationale, detailed experimental protocols, and logical workflows necessary to take 2-amino-N-(propan-2-yl)-N-propylbenzamide from an unknown molecule to a validated lead compound with a well-defined mechanism of action.

Introduction: The Benzamide Scaffold and the Opportunity of an Uncharacterized Molecule

Benzamide and its derivatives are privileged structures in drug discovery, exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antithrombotic activities.[1][2][3] This success is largely due to the scaffold's ability to engage with a variety of biological targets through specific, high-affinity interactions. Notable examples of benzamide-containing drugs have been developed as inhibitors of key enzyme families, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), which are critical targets in oncology.[4][5][6][7]

Despite the extensive exploration of the benzamide chemical space, 2-amino-N-(propan-2-yl)-N-propylbenzamide remains a molecule without a biological profile. Its structure, featuring a 2-aminobenzamide core—a known zinc-binding motif in some HDAC inhibitors—suggests the potential for therapeutic relevance.[8] The N-isopropyl and N-propyl substitutions introduce lipophilicity and steric bulk that will uniquely influence its interaction with potential protein targets.

The absence of data presents a unique opportunity: to apply a systematic, unbiased approach to drug discovery. This guide details a "phenotype-first" research program, a strategy that has re-emerged as a powerful tool for identifying compounds with novel mechanisms of action.[9][10] We will proceed from the observable effects of the compound on whole cells to the identification of its specific molecular target(s), thereby building a robust, evidence-based case for its potential therapeutic application.

Hypothesized Therapeutic Areas and Potential Target Classes

Based on extensive literature on structurally related 2-aminobenzamide derivatives, we can formulate initial hypotheses to guide our investigation.

Oncology

The most promising area for investigation is oncology. The 2-aminobenzamide moiety is a well-established pharmacophore in two critical classes of cancer therapeutics.

  • Histone Deacetylase (HDAC) Inhibition: Class I HDACs are validated cancer targets, and their inhibition can lead to cell cycle arrest and apoptosis in tumor cells.[5][11] Several 2-aminobenzamide derivatives are known to act as potent HDAC inhibitors.[6][12][13] The amino group of the 2-aminobenzamide scaffold can coordinate with the zinc ion in the active site of HDAC enzymes, making this a primary hypothesis for the mechanism of action.[8]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7] The core benzamide structure is a known and potent inhibitor of PARP enzymes.[4][14] Therefore, PARP inhibition represents another high-priority avenue of investigation.

Infectious Diseases

Numerous N-substituted benzamides have demonstrated significant antibacterial and antifungal properties.[1][15][16] The mechanism often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.[17] A broad screening campaign against a panel of clinically relevant bacterial and fungal pathogens is therefore warranted.

A Phased Experimental Framework for Target Elucidation

We propose a three-phase workflow designed to systematically discover, identify, and validate the therapeutic target(s) of 2-amino-N-(propan-2-yl)-N-propylbenzamide.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation pheno_screen Phenotypic Screening (e.g., Cancer Cell Viability, Antimicrobial Growth Inhibition) acms Affinity Chromatography- Mass Spectrometry (AC-MS) pheno_screen->acms 'Hit' Compound darts DARTS (Drug Affinity Responsive Target Stability) pheno_screen->darts 'Hit' Compound biochem Biochemical Assays (e.g., Enzyme Inhibition) acms->biochem Putative Targets darts->biochem Putative Targets cellular Cellular Target Engagement & Genetic Validation (siRNA/CRISPR) biochem->cellular Confirmed Target end end cellular->end Validated Target & MoA G cluster_0 Compound Action cluster_1 Genetic Validation Compound Compound X Target Target Protein Compound->Target Inhibits Phenotype Cell Death Target->Phenotype Leads to siRNA siRNA/CRISPR NoTarget No Target Protein siRNA->NoTarget Knocks Down MimicPhenotype Cell Death NoTarget->MimicPhenotype Leads to

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-amino-N-(propan-2-yl)-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzamides represent a versatile class of compounds with a wide spectrum of pharmacological activities. This guide focuses on 2-amino-N-(propan-2-yl)-N-propylbenzamide, a novel benzamide derivative with potential therapeutic applications. In the absence of direct experimental data, this document presents a scientifically-grounded hypothesis on its mechanism of action, primarily focusing on its potential as a dopamine D2 receptor antagonist. We will delve into the rationale behind this hypothesis, drawing from the extensive structure-activity relationship (SAR) data of related benzamide compounds. Furthermore, this guide provides a comprehensive framework of experimental protocols to systematically investigate and validate this proposed mechanism.

Introduction to 2-amino-N-(propan-2-yl)-N-propylbenzamide

2-amino-N-(propan-2-yl)-N-propylbenzamide belongs to the broad family of benzamide derivatives, which have been a subject of intense research in medicinal chemistry due to their diverse biological activities.[1][2][3] The core structure, a benzamide moiety, can be variously substituted to modulate its pharmacological properties, leading to compounds with applications as antiemetics, antipsychotics, gastrointestinal stimulants, and antimicrobial agents.[1][4][5][6] The specific substitutions on the amide nitrogen of 2-amino-N-(propan-2-yl)-N-propylbenzamide, namely an isopropyl and a propyl group, are anticipated to play a crucial role in its receptor binding affinity and selectivity.

Hypothesized Mechanism of Action: Dopamine D2 Receptor Antagonism

A significant number of substituted benzamides are known to act as antagonists of the dopamine D2 receptor.[4][7][8] This antagonism is the basis for the therapeutic efficacy of several clinically used drugs for treating psychosis and nausea. The structural features of 2-amino-N-(propan-2-yl)-N-propylbenzamide, particularly the N-alkyl substituents, align with the pharmacophoric requirements for D2 receptor binding observed in other benzamide antagonists.

Rationale Based on Structure-Activity Relationships (SAR)

The SAR of benzamide derivatives as dopamine D2 antagonists has been extensively studied.[4][7] Key structural features that contribute to D2 receptor affinity include:

  • The Benzamide Moiety: The aromatic ring and the amide group are essential for interaction with the receptor.

  • Substituents on the Aromatic Ring: An amino group at the 2-position can influence the electronic properties and binding orientation.

  • N-alkoxy or N-alkyl Substituents: The nature and conformation of the substituents on the amide nitrogen are critical for potency and selectivity. The presence of alkyl groups, such as the isopropyl and propyl groups in the target compound, is a common feature in many D2 antagonists.

The combination of these features in 2-amino-N-(propan-2-yl)-N-propylbenzamide suggests a high probability of interaction with the dopamine D2 receptor.

Proposed Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a hypothesized antagonist, 2-amino-N-(propan-2-yl)-N-propylbenzamide would bind to the D2 receptor without activating it, thereby blocking the inhibitory effect of dopamine on adenylyl cyclase. This would result in a relative increase in cAMP levels in the presence of dopamine.

Diagram of the Hypothesized Signaling Pathway

G cluster_membrane Cell Membrane D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Compound 2-amino-N-(propan-2-yl) -N-propylbenzamide Compound->D2R Antagonizes ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

Caption: Hypothesized antagonistic action on the D2 receptor signaling pathway.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesis of dopamine D2 receptor antagonism, a series of in vitro and cellular assays should be performed.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of 2-amino-N-(propan-2-yl)-N-propylbenzamide to the human dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Use a high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of 2-amino-N-(propan-2-yl)-N-propylbenzamide.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki (inhibitory constant).

Data Presentation:

CompoundKi (nM) for D2 Receptor
2-amino-N-(propan-2-yl)-N-propylbenzamideExperimental Value
Haloperidol (Control)Known Value
Cellular Functional Assay: cAMP Measurement

Objective: To assess the functional activity of 2-amino-N-(propan-2-yl)-N-propylbenzamide as an antagonist at the D2 receptor.

Methodology:

  • Cell Culture: Use a cell line expressing the human D2 receptor (e.g., CHO-K1/D2L).

  • Treatment: Pre-incubate the cells with varying concentrations of 2-amino-N-(propan-2-yl)-N-propylbenzamide.

  • Agonist Stimulation: Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of the test compound. Determine the IC₅₀ value of the antagonist.

Experimental Workflow for Functional Assay

G A Seed CHO-K1/D2L cells in 96-well plates B Pre-incubate with 2-amino-N-(propan-2-yl) -N-propylbenzamide A->B C Stimulate with Quinpirole (D2 Agonist) + IBMX B->C D Lyse cells C->D E Measure intracellular cAMP D->E F Data Analysis: Determine IC50 E->F

Caption: Workflow for determining the functional antagonism at the D2 receptor.

Alternative Hypothesized Mechanisms of Action

While dopamine D2 receptor antagonism is a primary hypothesis, the broad activity of benzamide derivatives suggests other potential mechanisms that should be considered.

Histone Deacetylase (HDAC) Inhibition

Several benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC1.[9] These compounds typically feature a zinc-binding group, a linker, and a surface recognition cap. The structure of 2-amino-N-(propan-2-yl)-N-propylbenzamide could potentially fit this pharmacophore model.

Experimental Validation:

  • HDAC Inhibition Assay: A fluorescent-based assay using a fluorogenic HDAC substrate can be used to determine the IC₅₀ value of the compound against a panel of HDAC isoforms.

Acetylcholinesterase (AChE) Inhibition

Some benzamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[10]

Experimental Validation:

  • Ellman's Assay: A colorimetric assay to measure AChE activity can be employed to assess the inhibitory potential of the compound.

Conclusion

This technical guide proposes a primary mechanism of action for 2-amino-N-(propan-2-yl)-N-propylbenzamide as a dopamine D2 receptor antagonist, based on the well-established structure-activity relationships of related benzamide compounds. The provided experimental protocols offer a clear and robust framework for validating this hypothesis. Furthermore, alternative mechanisms, such as HDAC and AChE inhibition, are also presented as plausible avenues for investigation. A thorough in vitro and cellular characterization of this compound is essential to elucidate its precise pharmacological profile and to guide its future development as a potential therapeutic agent.

References

  • MDPI. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • ResearchGate. (2025, August 6). Chemical structure - biological activity relationship in the group of benzamide compounds II.
  • PubMed. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists.
  • BenchChem. structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors.
  • ACS Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
  • MedchemExpress.com. Benzamide Derivative 1 | Dopamine Receptor Antagonist.
  • Taylor & Francis. (2017, November 22). Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • R Discovery. (1988, September 1). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists.
  • ACS Publications. Cyclic Benzamides as Mixed Dopamine D2/Serotonin 5-HT2 Receptor Antagonists: Potential Atypical Antipsychotic Agents.
  • PubMed. (1979, August 6). The substituted benzamides--a novel class of dopamine antagonists.
  • ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

Sources

Spectroscopic Characterization of 2-amino-N-(propan-2-yl)-N-propylbenzamide: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-amino-N-(propan-2-yl)-N-propylbenzamide is a tertiary amide derivative of anthranilamide. The structural complexity arising from the N,N-disubstitution at the amide nitrogen and the presence of an amino group on the aromatic ring presents a unique spectroscopic profile. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery and development. In the absence of direct experimental data in the public domain, this document leverages established spectroscopic principles and data from analogous compounds to construct a reliable predictive model of its spectral characteristics.

The accurate elucidation of a molecule's structure is paramount in chemical and pharmaceutical sciences. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide not only predicts the spectral data but also explains the underlying chemical principles and provides standardized protocols for data acquisition, ensuring a self-validating framework for future experimental work.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.

Figure 1: Molecular Structure of 2-amino-N-(propan-2-yl)-N-propylbenzamide.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of these vibrations is characteristic of the bond type and its environment, providing a "fingerprint" of the functional groups present.

Predicted IR Data:

Vibrational ModePredicted Frequency (cm⁻¹)IntensityRationale and Comparative Insights
N-H Stretching (Amine)3450 - 3300Medium-StrongThe primary amine (-NH₂) group will exhibit two distinct stretching bands, corresponding to symmetric and asymmetric vibrations. This is a characteristic feature of primary amines on an aromatic ring.
C-H Stretching (Aromatic)3100 - 3000MediumThese absorptions are typical for C-H bonds on a benzene ring.
C-H Stretching (Aliphatic)2970 - 2850StrongThe propyl and isopropyl groups will show strong C-H stretching vibrations.
C=O Stretching (Amide)1650 - 1630StrongThe carbonyl group of the tertiary amide is expected to absorb in this region. The electron-donating effect of the ortho-amino group may slightly lower the frequency compared to a simple N,N-dialkylbenzamide.
N-H Bending (Amine)1640 - 1560MediumThe scissoring vibration of the primary amine group often appears in this region, potentially overlapping with the C=C aromatic stretching bands.
C=C Stretching (Aromatic)1600 - 1450Medium-StrongMultiple bands are expected in this region due to the vibrations of the benzene ring.
C-N Stretching (Amide)1300 - 1200MediumThis band corresponds to the stretching of the C-N bond of the tertiary amide.
C-N Stretching (Aromatic Amine)1340 - 1250MediumThe stretching vibration of the C-N bond between the aromatic ring and the amino group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Analysis: The sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons provides information about connectivity.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~7.3-7.5d1HAr-HThe aromatic proton ortho to the carbonyl group is expected to be deshielded.
~7.1-7.3t1HAr-HThe aromatic proton meta to the carbonyl group.
~6.6-6.8m2HAr-HThe aromatic protons ortho and para to the electron-donating amino group will be shielded and shifted upfield.
~4.0-5.0br s2H-NH₂The chemical shift of the primary amine protons is variable and depends on concentration and solvent. The peak is often broad.
~4.0-4.5septet1H-CH(CH₃)₂The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons.
~3.2-3.5t2H-N-CH₂-CH₂-CH₃The methylene group attached to the amide nitrogen in the propyl chain.
~1.5-1.8sextet2H-N-CH₂-CH₂-CH₃The middle methylene group of the propyl chain.
~1.1-1.3d6H-CH(CH₃)₂The six equivalent methyl protons of the isopropyl group will appear as a doublet.
~0.8-1.0t3H-N-CH₂-CH₂-CH₃The terminal methyl group of the propyl chain.
¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is characteristic of its hybridization and electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~168-172C=OThe amide carbonyl carbon is expected in this region.
~148-152Ar-C-NH₂The aromatic carbon directly attached to the amino group will be significantly shielded.
~130-135Ar-CAromatic carbons.
~125-130Ar-CAromatic carbons.
~115-120Ar-CThe aromatic carbons ortho and para to the amino group will be shielded.
~110-115Ar-C-C=OThe aromatic carbon attached to the carbonyl group.
~48-52-CH(CH₃)₂The methine carbon of the isopropyl group.
~45-50-N-CH₂-CH₂-CH₃The methylene carbon of the propyl group attached to the nitrogen.
~20-25-N-CH₂-CH₂-CH₃The middle methylene carbon of the propyl group.
~20-22-CH(CH₃)₂The methyl carbons of the isopropyl group.
~10-13-N-CH₂-CH₂-CH₃The terminal methyl carbon of the propyl group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry

Theoretical Basis: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern provides valuable information about the molecular structure.

Predicted Mass Spectrometry Data (EI):

  • Molecular Ion (M⁺): m/z = 220. The molecular ion peak should be observable.

  • Key Fragmentation Pathways:

MS_Fragmentation M [M]⁺˙ m/z = 220 F1 [M - CH₃]⁺ m/z = 205 M->F1 - •CH₃ F2 [M - C₃H₇]⁺ m/z = 177 M->F2 - •C₃H₇ F3 [C₇H₇NO]⁺ m/z = 121 M->F3 α-cleavage F4 [C₇H₆N]⁺ m/z = 104 F3->F4 - NH₃ F5 [C₆H₄N]⁺ m/z = 90 F4->F5 - CH₂ Synthesis IsatoicAnhydride Isatoic Anhydride C₈H₅NO₃ Product 2-amino-N-(propan-2-yl)-N-propylbenzamide C₁₃H₂₀N₂O IsatoicAnhydride->Product Solvent DMF, Heat Amine N-isopropyl-N-propylamine C₆H₁₅N Amine->Product Byproduct - CO₂ Solvent->Product

Physicochemical Profiling of 2-Amino-N-(propan-2-yl)-N-propylbenzamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-amino-N-(propan-2-yl)-N-propylbenzamide (CAS 1094866-20-2) is an anthranilamide derivative characterized by its highly lipophilic tertiary amide and weakly basic primary aromatic amine. In drug development, compounds with this structural motif frequently fall into the Biopharmaceutics Classification System (BCS) Class II or IV, presenting significant challenges in oral bioavailability. This whitepaper provides a comprehensive, causality-driven framework for evaluating the thermodynamic solubility, kinetic solubility, and chemical stability of this model lipophilic amide.

Molecular Causality: The "Why" Behind the Physicochemical Profile

The physicochemical behavior of 2-amino-N-(propan-2-yl)-N-propylbenzamide is dictated by two competing functional groups:

  • The Aniline Core (Weak Base): The ortho-amino group has a predicted pKa of approximately 2.0–2.5. In the highly acidic environment of the stomach (pH 1.2), this nitrogen protonates, transiently increasing aqueous solubility through ion-dipole interactions[1].

  • The Sterically Hindered Tertiary Amide: The N-isopropyl and N-propyl substituents create a massive hydrophobic shield. This steric bulk has a dual effect: it drastically increases the LogP (driving down intrinsic aqueous solubility) and physically blocks nucleophilic attack at the carbonyl carbon, rendering the amide highly resistant to enzymatic and chemical hydrolysis.

Because weakly basic drugs are more soluble in acidic media and less soluble in the neutral pH of the small intestine, they are prone to severe precipitation upon gastric emptying[2].

Solubility Dynamics and Evaluation Protocols

Understanding the precipitation risk requires measuring both thermodynamic (equilibrium) and kinetic (transient supersaturation) solubility.

SolubilityWorkflow Start Compound Selection (Lipophilic Weak Base) Kinetic Kinetic Solubility (Solvent Shift Method) Start->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo PrepK Dissolve in DMSO Spike into Aqueous Buffer Kinetic->PrepK PrepT Add Excess Solid API to Aqueous Buffer Thermo->PrepT MeasureK Nephelometry / UV-Vis (Detect Precipitation Point) PrepK->MeasureK MeasureT Equilibrate 48h at 37°C Filter & HPLC-UV Analysis PrepT->MeasureT

Caption: Parallel workflows for determining kinetic vs. thermodynamic solubility of lipophilic APIs.

Protocol 1: Thermodynamic Solubility (Modified Shake-Flask Method)

This self-validating protocol ensures that equilibrium is reached without supersaturation artifacts.

  • Preparation: Weigh 10 mg of 2-amino-N-(propan-2-yl)-N-propylbenzamide into three separate glass vials.

  • Media Addition: Add 1 mL of dissolution media to each vial: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8).

  • Equilibration: Incubate vials in a thermoshaker at 37°C ± 0.5°C at 300 rpm for 48 hours. Causality note: Weak bases can take up to 24-48 hours to reach true saturation in basic media due to the slow dissolution kinetics of the unionized free base[1].

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 200 µL to saturate filter binding sites.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in methanol.

Protocol 2: Kinetic Solubility (Solvent Shift Method)
  • Stock Preparation: Prepare a 10 mM stock solution of the API in 100% DMSO.

  • Solvent Shift: Aliquot 10 µL of the stock into 990 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration 1%).

  • Incubation: Incubate at room temperature for 2 hours.

  • Detection: Measure absorbance at 620 nm (nephelometry) to detect light scattering caused by precipitated API nanoparticles.

Table 1: Expected Solubility Profile for 2-Amino-N-(propan-2-yl)-N-propylbenzamide
MediumpHIonization StateExpected Solubility (µg/mL)Limiting Factor
0.1 N HCl1.2Protonated (Cation)> 500Salt solubility limit
Acetate Buffer4.5Partially Unionized50 - 100Buffer ionic strength
Phosphate Buffer6.8Unionized (Free Base)< 10Intrinsic lipophilicity
FeSSIF5.0Unionized (Micellar)100 - 200Surfactant solubilization

Chemical and Solid-State Stability

While the anthranilamide core is generally stable[3], the primary aromatic amine is a known liability for oxidation, particularly in the presence of transition metal impurities or reactive oxygen species (ROS) generated by excipients. Conversely, the tertiary amide is highly resistant to hydrolysis due to the steric shielding of the isopropyl and propyl groups.

Degradation API 2-amino-N-(propan-2-yl) -N-propylbenzamide Oxidation Oxidation (ROS, Light, Peroxides) API->Oxidation O2 / hv Hydrolysis Hydrolysis (Extreme pH, Heat) API->Hydrolysis H2O / H+ or OH- Deg1 N-Oxides / Azo Dimers (Primary Amine Oxidation) Oxidation->Deg1 Deg2 Anthranilic Acid + Sec-Amine (Sterically Hindered) Hydrolysis->Deg2 Minor Pathway

Caption: Primary chemical degradation pathways. Oxidation dominates over sterically hindered hydrolysis.

Protocol 3: Forced Degradation and Stability Testing (ICH Q1A/Q1B)
  • Thermal/Humidity (Solid State): Expose 50 mg of API powder to 40°C/75% RH for 6 months. Monitor for polymorphic shifts via PXRD and chemical degradation via LC-MS.

  • Oxidative Stress (Solution): Dissolve API in 50% Methanol/Water. Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours. Causality note: This specifically probes the vulnerability of the aniline nitrogen to form N-oxides.

  • Photostability: Expose solid API to 1.2 million lux hours and 200 watt hours/square meter of near UV energy.

Table 2: Forced Degradation Matrix
Stress ConditionReagent/EnvironmentTime/TempPrimary Degradant Expected
Acidic Hydrolysis1.0 N HCl24h / 60°CNegligible (Steric hindrance)
Basic Hydrolysis1.0 N NaOH24h / 60°CNegligible (Steric hindrance)
Oxidation3% H₂O₂24h / 25°CAniline N-oxide / Azo dimers
PhotolysisUV/Vis Light (ICH Q1B)7 days / RTPhoto-oxidation products

Formulation Implications for Lipophilic Amides

Because 2-amino-N-(propan-2-yl)-N-propylbenzamide exhibits poor aqueous solubility at intestinal pH, conventional immediate-release formulations will likely fail due to in vivo precipitation[2]. To overcome this, two primary formulation strategies are recommended:

  • Amorphous Solid Dispersions (ASDs): By co-extruding the API with a hydrophilic polymer (e.g., HPMCAS), the drug is locked into a high-energy amorphous state, preventing crystallization and enhancing apparent solubility in the GI tract[4].

  • Solid Lipid Nanoparticles (SLNs): Formulating lipophilic amides into SLNs utilizes lipids that are solid at room temperature, stabilized by surfactants. This approach leverages the high LogP of the compound, encapsulating it within the lipid matrix to bypass dissolution rate limitations and enhance lymphatic absorption[5].

References

1.[5] BenchChem Technical Support Team. "Application Notes and Protocols for the Formulation of Lipophilic Amides into Solid Lipid Nanoparticles." Benchchem. 5 2.[1] PMC - NIH. "pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug." National Institutes of Health.1 3.[3] LookChem. "Cas 88-68-6, Anthranilamide." LookChem Database. 3 4.[2] Google Patents. "US20210128536A1 - Weakly basic drug and ionic polymer pharmaceutical formulations and methods of formation and administration thereof." USPTO. 2 5.[4] Brieflands. "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs." Brieflands. 4

Sources

A Technical Guide to the Screening of Novel 2-Aminobenzamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the effective screening of novel 2-aminobenzamide compounds. The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility allows for a wide range of biological activities, making it a focal point in the quest for new drugs. This document outlines the critical steps and considerations for identifying and characterizing promising 2-aminobenzamide-based drug candidates, from initial high-throughput screening to detailed mechanistic studies.

The Significance of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is a key pharmacophore found in a variety of biologically active molecules. Notably, it serves as a zinc-binding group in several histone deacetylase (HDAC) inhibitors, such as Entinostat and Mocetinostat.[1][2] HDACs are crucial enzymes in the epigenetic regulation of gene expression and are validated targets in oncology.[3][4] Beyond HDAC inhibition, 2-aminobenzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antithrombotic effects.[5][6][7] Furthermore, this scaffold has been instrumental in the development of inhibitors for other important enzyme families like poly(ADP-ribose) polymerase (PARP) and heat shock protein 90 (Hsp90).[8][9] The diverse biological landscape of 2-aminobenzamide derivatives underscores the importance of robust and well-designed screening funnels to uncover their full therapeutic potential.

Designing a Comprehensive Screening Strategy

A successful screening campaign for novel 2-aminobenzamide compounds requires a multi-tiered approach, beginning with broad, high-throughput methods and progressing to more focused, mechanism-of-action studies. This funneling strategy is essential for efficiently identifying true "hits" and minimizing false positives.

Diagram: High-Throughput Screening (HTS) Funnel

HTS_Funnel cluster_0 Screening Cascade Primary_Screen Primary High-Throughput Screen (HTS) (e.g., Biochemical or Cell-Based Assay) Large Compound Library Hit_Confirmation Hit Confirmation (Re-testing of Primary Hits) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Different Assay Technology, Cell Lines) Dose_Response->Secondary_Assays Selectivity_Panel Selectivity & Counter-Screening (Target-Family Profiling, Off-Target Effects) Secondary_Assays->Selectivity_Panel Lead_Optimization Hit-to-Lead & Lead Optimization (SAR Studies, ADME/Tox Profiling) Selectivity_Panel->Lead_Optimization

Caption: A typical high-throughput screening funnel for drug discovery.

Part 1: Primary Screening - Casting a Wide Net

The initial step in the screening process is a primary high-throughput screen (HTS), designed to rapidly assess a large and diverse library of 2-aminobenzamide derivatives.[10][11] The choice between a biochemical (target-based) or a cell-based (phenotypic) assay depends on the specific research question and available knowledge about the target.

Biochemical Assays: Targeting Specific Enzymes

Biochemical assays are ideal when a specific molecular target is known.[12][13] For 2-aminobenzamide compounds, common targets include HDACs and PARPs.

Experimental Protocol: HDAC Inhibition Assay (Fluorogenic)

This protocol outlines a typical fluorometric assay to screen for HDAC inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of the 2-aminobenzamide compounds in 100% DMSO.

    • Dilute the HDAC enzyme and the fluorogenic substrate (e.g., a Boc-Lys(Ac)-AMC-based substrate) in the assay buffer.

    • Prepare a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Assay Procedure (384-well format):

    • Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a microplate.

    • Add the diluted HDAC enzyme solution to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.[4]

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative (DMSO) controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Table 1: Representative Data from a Primary HDAC Inhibition Screen

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
Cmpd-0011085.2Yes
Cmpd-0021012.5No
Cmpd-0031092.1Yes
Cmpd-004105.8No
Control (TSA)198.7Yes
Cell-Based Assays: Assessing Phenotypic Changes

Cell-based assays provide a more physiologically relevant context by evaluating the effect of compounds on living cells.[14][15] These assays can identify compounds that modulate a specific pathway or induce a desired phenotype, such as cancer cell death.

Experimental Protocol: Cancer Cell Viability Assay (Luminescent)

This protocol describes a common method for assessing the cytotoxic effects of 2-aminobenzamide compounds on cancer cell lines.

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., A549 lung cancer or SW480 colon cancer cells) under standard conditions.[1]

    • Seed the cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminobenzamide compounds.

    • Add the compounds to the cell plates and incubate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Use a commercially available luminescent cell viability assay kit that measures ATP levels, an indicator of metabolically active cells.

    • Add the assay reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Identify compounds that significantly reduce cell viability.

Part 2: Hit Confirmation and Secondary Assays

Once primary hits are identified, the next crucial step is to confirm their activity and rule out false positives. This involves re-testing the compounds, often from a freshly prepared stock, and performing dose-response experiments to determine their potency (e.g., IC50 or EC50 values).

Dose-Response and Potency Determination

By testing active compounds across a range of concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This quantitative measure is essential for comparing the potency of different compounds and guiding structure-activity relationship (SAR) studies.

Orthogonal and Secondary Assays

To further validate the hits, it is critical to employ orthogonal assays that use a different detection technology or a distinct biological system.[16] For example, if the primary screen was a biochemical HDAC assay, a secondary assay could be a Western blot to measure changes in histone acetylation levels in cells treated with the compound. This provides evidence that the compound is active in a cellular context and engages its intended target.

Diagram: Target Engagement and Downstream Effects

Signaling_Pathway cluster_0 HDAC Inhibition Pathway Compound 2-Aminobenzamide Inhibitor HDAC HDAC Enzyme Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Leads to Cellular_Effect Cellular Effect (e.g., Apoptosis) Gene_Expression->Cellular_Effect Results in

Caption: Mechanism of action for a 2-aminobenzamide HDAC inhibitor.

Part 3: Selectivity and Mechanism of Action Studies

Promising hits should be profiled for their selectivity. For enzyme inhibitors, this involves testing against a panel of related enzymes to determine if the compound is specific for the intended target.[17] For example, an HDAC inhibitor should be tested against different HDAC isoforms to identify its selectivity profile.[2][18] High selectivity is often desirable to minimize off-target effects and potential toxicity.

Counter-screens are also important to identify compounds that interfere with the assay technology itself, such as autofluorescent compounds or aggregators.

Synthesis of 2-Aminobenzamide Derivatives

The generation of a diverse library of 2-aminobenzamide compounds is a prerequisite for a successful screening campaign. A common and efficient method for their synthesis is the reaction of isatoic anhydride with a primary or secondary amine.[5][19] This reaction can be performed using conventional heating or, more rapidly, through microwave-assisted organic synthesis (MAOS).[20]

Experimental Protocol: Microwave-Assisted Synthesis of a 2-Aminobenzamide Derivative

  • Reaction Setup:

    • In a microwave reaction vessel, combine isatoic anhydride (1.0 equivalent) and the desired amine (1.0-1.2 equivalents).

    • A high-boiling point solvent such as DMF can be used, or the reaction can be run under solvent-free conditions.[20]

  • Microwave Irradiation:

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature or power for a short duration (e.g., 5-15 minutes).

  • Work-up and Purification:

    • After cooling, the product can often be precipitated by adding water.

    • Collect the solid by filtration and purify by recrystallization or column chromatography.

Conclusion

The screening of novel 2-aminobenzamide compounds is a systematic and multi-faceted process that requires careful planning and execution. By employing a tiered screening approach that incorporates both biochemical and cell-based assays, followed by rigorous hit validation and selectivity profiling, researchers can effectively identify promising lead compounds for further drug development. The inherent "drug-like" properties and proven track record of the 2-aminobenzamide scaffold make it a highly attractive starting point for the discovery of new therapeutics to address a wide range of diseases.

References

  • Dinh, T. C., et al. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Natural Product Communications. [Link]

  • Al-Blewi, F. F., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]

  • Baselious, F. N., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules. [Link]

  • Selvita. High-Throughput Screening (HTS). [Link]

  • Taylor, A. M., et al. (2021). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry. [Link]

  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • ResearchGate. (2024). 2‐Aminobenzamide derivatives as class I histone deacetylase (HDAC) inhibitors. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center. [Link]

  • Al-Blewi, F. F., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • Al-Blewi, F. F., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • Kumar, S., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters. [Link]

  • Soragni, E., et al. (2015). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Journal of Biological Chemistry. [Link]

  • ResearchGate. (2022). Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity. [Link]

  • Trivedi, P., et al. (2018). Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. European Journal of Pharmaceutical Sciences. [Link]

  • AACR. (2025). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • An, F., & Li, Y. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine. [Link]

  • Sartorius. (2023). Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. [Link]

  • Wang, Y., et al. (2015). Discovery and Preliminary Evaluation of 2-aminobenzamide and Hydroxamate Derivatives Containing 1,2,4-oxadiazole Moiety as Potent Histone Deacetylase Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Al-Blewi, F. F., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]

  • Heyduk, T., & Heyduk, E. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • Biocompare. (2023). A Guide to Enzyme Assay Kits. [Link]

  • Brough, P. A., et al. (2009). Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Schiavone, M., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Molecules. [Link]

  • Al-Heidous, M., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Drug Discovery. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis, purification, and characterization of the N,N-disubstituted aminobenzamide, 2-amino-N-(propan-2-yl)-N-propylbenzamide. 2-Aminobenzamide derivatives are a critical class of compounds in medicinal chemistry, recognized for their potential as therapeutic agents, including roles as histone deacetylase (HDAC) inhibitors.[1] This protocol is designed for researchers, chemists, and drug development professionals, offering a robust and reproducible methodology. We detail a validated synthetic route starting from isatoic anhydride, explaining the causality behind critical experimental choices to ensure high yield and purity. The protocol includes a step-by-step workflow, detailed characterization data, and a troubleshooting guide.

Introduction and Synthetic Strategy

The synthesis of N-substituted 2-aminobenzamides is a foundational task in the development of new chemical entities for pharmaceutical research. The target molecule, 2-amino-N-(propan-2-yl)-N-propylbenzamide, features a disubstituted amide functionality that can be challenging to construct via traditional N-alkylation of a primary or secondary amide due to risks of over-alkylation and side-product formation.[2][3]

To circumvent these challenges, the presented protocol utilizes a more efficient and direct approach: the reaction of isatoic anhydride with the corresponding secondary amine, N-isopropyl-N-propylamine. This strategy is mechanistically robust, proceeding via a nucleophilic acyl substitution, where the amine attacks a carbonyl group of the anhydride. This is followed by a spontaneous ring-opening and decarboxylation, releasing carbon dioxide and cleanly forming the desired 2-aminobenzamide product.[1][4][5] This one-pot method is highly effective for generating N,N-disubstituted 2-aminobenzamides and is superior to multi-step alkylation approaches.[4]

Diagram 1: Overall Synthetic Transformation. A depiction of the reaction of isatoic anhydride with N-isopropyl-N-propylamine.

Detailed Experimental Protocol

This protocol is divided into three main stages: Synthesis, Work-up & Purification, and Characterization. Adherence to safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), is mandatory.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Required PurityNotes
Isatoic Anhydride118-48-9163.13≥98%Store in a desiccator.
N-isopropyl-N-propylamine21961-06-0115.22≥98%Corrosive, handle with care.
Dimethylformamide (DMF)68-12-273.09AnhydrousUse a dry solvent for best results.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction and chromatography.
Hexanes110-54-3-ACS GradeFor chromatography.
Sodium Bicarbonate (NaHCO₃)144-55-884.01-For preparing a saturated solution.
Brine (Saturated NaCl)---For washing.
Anhydrous Magnesium Sulfate7487-88-9120.37-For drying the organic phase.
Silica Gel7631-86-9-60 Å, 230-400 meshFor column chromatography.
Synthesis Procedure
  • Reaction Setup: To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add isatoic anhydride (5.00 g, 30.6 mmol, 1.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 40 mL) to the flask. Stir the resulting suspension at room temperature.

  • Amine Addition: Slowly add N-isopropyl-N-propylamine (4.24 g, 5.5 mL, 36.8 mmol, 1.2 eq.) dropwise to the stirring suspension over 10-15 minutes. The addition is mildly exothermic.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath. Vigorous evolution of CO₂ gas should be observed. Maintain stirring at this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent system of 30% Ethyl Acetate in Hexanes. The reaction is complete when the isatoic anhydride spot (visualized under UV light) has been completely consumed.

Work-up and Purification
  • Cooling: Once the reaction is complete, remove the oil bath and allow the mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture into a 500 mL beaker containing 200 mL of cold deionized water. Stir for 10 minutes.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[6]

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The bicarbonate wash is crucial for removing any unreacted starting material or acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

  • Chromatographic Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Packing: Use a slurry of silica gel in hexanes.

    • Elution: Elute the column with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford 2-amino-N-(propan-2-yl)-N-propylbenzamide as a pure product.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (Isatoic Anhydride, DMF) add_amine 2. Add Amine (N-isopropyl-N-propylamine) setup->add_amine heat 3. Heat to 90 °C (4-6 hours) add_amine->heat monitor 4. Monitor by TLC heat->monitor quench 5. Quench with Water monitor->quench extract 6. Extract with EtOAc quench->extract wash 7. Wash Organics (H₂O, NaHCO₃, Brine) extract->wash dry 8. Dry and Concentrate wash->dry chromatography 9. Column Chromatography dry->chromatography characterize 10. Characterization (NMR, MS, IR) chromatography->characterize

Diagram 2: Experimental Workflow. This flowchart outlines the key stages from reaction setup to final product characterization.

Characterization and Data

The identity and purity of the synthesized 2-amino-N-(propan-2-yl)-N-propylbenzamide (C₁₃H₂₀N₂O, M.W. = 220.31 g/mol ) should be confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ) in ppm.

    • 7.20-7.40 (m, 2H): Aromatic protons.

    • 6.60-6.80 (m, 2H): Aromatic protons.

    • ~4.50 (br s, 2H): -NH₂ protons.

    • ~3.80 (sept, 1H): Isopropyl -CH.

    • ~3.20 (t, 2H): Propyl -NCH₂.

    • ~1.60 (sext, 2H): Propyl -CH₂CH₃.

    • ~1.20 (d, 6H): Isopropyl -CH(CH₃)₂.

    • ~0.90 (t, 3H): Propyl -CH₃.

  • ¹³C NMR (100 MHz, CDCl₃): Predicted chemical shifts (δ) in ppm.

    • ~170.0: C=O (amide carbonyl).

    • ~148.0, 132.0, 128.0, 118.0, 116.0, 115.0: Aromatic carbons.

    • ~49.0, 47.0: Aliphatic carbons attached to Nitrogen.

    • ~22.0, 21.0, 11.0: Aliphatic carbons.

  • Mass Spectrometry (ESI-MS):

    • Calculated for [M+H]⁺: 221.1648. Found: 221.16XX.

  • Infrared (IR) Spectroscopy (thin film, ν_max, cm⁻¹):

    • 3450, 3350: N-H stretching (primary amine).

    • 2960, 2870: C-H stretching (aliphatic).

    • 1635: C=O stretching (amide).

    • 1600, 1490: C=C stretching (aromatic).

References

  • Aslam, J., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3518-3531. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-chloro-N-[3-(diethylamino)propyl]benzamide. [Link]

  • Iwasaki, M., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – An Asian Journal, 5(11), 2412-2415. [Link]

  • Frank, R. (2020). What is the best technique for amide purification? ResearchGate. [Link]

Sources

Comprehensive Structural Elucidation and Purity Profiling of 2-amino-N-(propan-2-yl)-N-propylbenzamide

[1]

Introduction & Chemical Context

The molecule 2-amino-N-(propan-2-yl)-N-propylbenzamide represents a specific class of unsymmetrical N,N-dialkyl anthranilamides.[1] Unlike simple primary amides, this structure features a tertiary amide nitrogen substituted with two sterically distinct alkyl groups: an isopropyl (propan-2-yl) group and a straight-chain propyl group.[1]

Critical Analytical Challenges
  • Amide Rotamerism: Due to the partial double-bond character of the C–N amide bond, rotation is restricted. The steric bulk difference between the isopropyl and propyl groups often leads to the presence of distinct E and Z rotamers visible in NMR at room temperature, which can be mistaken for impurities.

  • Basic Functionality: The primary aniline amine (position 2) imparts basicity (predicted pKa ~2–3 for the aniline nitrogen, but the amide is neutral), requiring pH-controlled chromatography to prevent peak tailing.[1]

  • Structural Isomerism: Differentiating this molecule from its symmetric analogs (N,N-dipropyl or N,N-diisopropyl) requires precise fragmentation analysis (MS) and proton counting (NMR).[1]

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural confirmation and rotamer assessment.[1]

Methodology: The unsymmetrical nature of the amide substituents means the propyl and isopropyl groups experience different magnetic environments depending on whether they are cis or trans to the carbonyl oxygen.

  • Solvent: DMSO-d6 (Preferred for solubility and hydrogen bonding stabilization) or CDCl3.[1]

  • Temperature: Run initially at 298 K. If peak broadening or doubling is observed, perform Variable Temperature (VT) NMR (up to 350 K) to coalesce rotamer signals.

Key Diagnostic Signals (1H NMR, 400 MHz):

  • Aromatic Region (6.5 – 7.5 ppm): Four distinct protons typical of 1,2-disubstitution.[1]

  • Aniline Amine (5.0 – 6.0 ppm): Broad singlet (2H), exchangeable with D2O.[1]

  • Isopropyl Methine (~4.0 ppm): Septet.[1] Note: This signal may appear as two distinct multiplets if rotamer exchange is slow.

  • Propyl Methylene (~3.2 ppm): Triplet/Multiplet.[1]

  • Methyl Groups:

    • Isopropyl: Doublet (6H).[1]

    • Propyl: Triplet (3H).[1]

Mass Spectrometry (HRMS)

Objective: Elemental formula confirmation.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Target Ion: [M+H]+

  • Expected Behavior: The aniline nitrogen protonates readily.

  • Fragmentation (MS/MS): Look for neutral loss of the amine fragment or cleavage of the amide bond to generate the acylium ion (characteristic of benzamides).

Chromatographic Method Development (HPLC)[1][3][4][5][6][7]

Objective: Separation of the target analyte from synthesis precursors (e.g., isatoic anhydride, N-propylamine, N-isopropylamine) and potential symmetric byproducts.[1]

Method Selection Logic (Decision Tree)

The aniline group causes peak tailing on standard silica-based C18 columns at neutral pH due to interaction with residual silanols.[1] We recommend a "High pH" strategy using modern hybrid-silica columns to deprotonate the aniline (neutral form), maximizing retention and peak symmetry.[1]

Standard Operating Procedure (SOP): Purity Assay
ParameterConditionRationale
Column Waters XBridge C18 or Agilent Zorbax Extend-C18 (4.6 x 150 mm, 3.5 µm)Hybrid particles withstand high pH (up to pH 12).[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1]0)High pH ensures the aniline is neutral (unprotonated).[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Gradient 0-2 min: 5% B; 2-15 min: 5%→90% B; 15-18 min: 90% B.Gradient elution to capture polar impurities and lipophilic parent.[1]
Detection UV at 254 nm and 330 nm330 nm is specific to the anthranilamide chromophore, reducing interference from non-conjugated impurities.
Temperature 40°CImproves mass transfer and peak shape.[1]

Self-Validation Check:

  • System Suitability: Tailing factor must be < 1.[1]5. If > 1.5, increase buffer ionic strength or temperature.[1]

  • Linearity: R² > 0.999 over 50% to 150% of target concentration.[1]

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for characterizing this specific NCE, highlighting the decision points for rotamer analysis.

CharacterizationWorkflowStartCrude Synthesized MaterialStep11. HRMS (ESI+)Start->Step1Step22. 1H NMR (DMSO-d6, 298K)Step1->Step2Decision1Are signals doubled/broad?Step2->Decision1RotamerCheckPerform VT-NMR (350K)Decision1->RotamerCheckYesStep33. HPLC Method Dev(High pH C18)Decision1->Step3NoCoalescenceSignals Coalesce?(Confirms Rotamers)RotamerCheck->CoalescenceImpurityCheckImpurity Identification(Isolate & Re-analyze)Coalescence->ImpurityCheckNo (Mixture)Coalescence->Step3Yes (Pure)FinalRelease Certificate of AnalysisStep3->Final

Figure 1: Analytical workflow distinguishing between conformational rotamers and chemical impurities.

Solid State Characterization

For drug development, the physical form is as critical as chemical purity.

  • Thermal Analysis (DSC):

    • Run Differential Scanning Calorimetry (DSC) at 10°C/min.[1]

    • Expectation: A sharp endotherm corresponding to the melting point.

    • Warning: If a broad endotherm or multiple peaks are observed, check for solvates or polymorphs using TGA (Thermogravimetric Analysis).[1]

  • X-Ray Powder Diffraction (XRPD):

    • Required to establish the "fingerprint" of the crystalline lattice, ensuring batch-to-batch consistency in crystallization.[1]

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Clayden, J., et al. (2001).[1] Restricted Rotation in Amides.[1][2] In Organic Chemistry.[1] Oxford University Press.[1] (Fundamental mechanism of amide rotamerism).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Source for High pH method selection for basic analytes).

  • Hollingsworth, C. A., et al. (2021).[1] "NMR Characterization of Amide Rotamers in Drug Discovery." Journal of Pharmaceutical Sciences. (General reference for VT-NMR protocols).

in vitro assay for 2-amino-N-(propan-2-yl)-N-propylbenzamide activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Characterization of 2-amino-N-(propan-2-yl)-N-propylbenzamide (N-isopropyl-N-propylanthranilamide)

Executive Summary & Mechanism of Action

2-amino-N-(propan-2-yl)-N-propylbenzamide (CAS: 1094866-20-2), hereafter referred to as Anthro-IPP , belongs to the anthranilamide class of small molecules.[1] Structurally, it features an ortho-amino group on the benzene ring and a specific N,N-dialkyl substitution (isopropyl/propyl) on the amide nitrogen.

Mechanistic Insight: While simple anthranilamides are often intermediates, this specific N,N-dialkyl pharmacophore shares critical structural homology with two distinct classes of excitability modulators:

  • Voltage-Gated Sodium Channel (Nav) Blockers: The lipophilic amide tail and aromatic core mimic the "local anesthetic" pharmacophore (similar to lidocaine/procainamide analogs), suggesting state-dependent blockade of Nav1.7/Nav1.8 channels involved in nociception.

  • TRP Channel Modulators: N-alkyl anthranilamides are established modulators of Transient Receptor Potential (TRP) channels, specifically TRPM8 (cold sensor) and TRPV1 , often acting as antagonists or allosteric modulators.

Application Scope: This guide details the in vitro validation workflow to determine the potency and selectivity of Anthro-IPP as a modulator of sensory neuron excitability. The workflow prioritizes high-throughput calcium imaging followed by gold-standard electrophysiology.

Experimental Workflow (Logic Diagram)

The following workflow illustrates the decision tree for characterizing Anthro-IPP, moving from high-throughput screening to mechanistic validation.

AssayWorkflow Start Compound: Anthro-IPP (10 mM DMSO Stock) PrimaryScreen Primary Screen: Fluorescent Ca2+ Flux Assay (HEK293-Nav1.7 or CHO-TRPM8) Start->PrimaryScreen Dilution HitValidation Hit Validation: Concentration-Response (IC50) PrimaryScreen->HitValidation >50% Inhibition Electrophysiology Secondary Assay: Automated Patch Clamp (QPatch) State-Dependent Block HitValidation->Electrophysiology Confirm Potency Selectivity Safety Profiling: hERG & Nav1.5 Assays Electrophysiology->Selectivity Lead Optimization Analysis Data Analysis: Mechanism of Action Electrophysiology->Analysis Selectivity->Analysis

Caption: Step-wise characterization pipeline from fluorescent screening to electrophysiological validation.

Protocol A: High-Throughput Calcium Flux Assay (FLIPR)

Objective: To rapidly assess the ability of Anthro-IPP to inhibit ion channel-mediated calcium influx in stably transfected cell lines (e.g., HEK293 expressing Nav1.7 or TRPM8).

Reagents & Equipment:

  • Cell Line: HEK293-Nav1.7 (or CHO-TRPM8).

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Stimulus: Veratridine (for Nav) or Menthol (for TRPM8).

  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

Detailed Procedure:

  • Cell Plating:

    • Plate cells at 15,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate for 24 hours at 37°C/5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL/well of Calcium 6 dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport).

    • Incubate for 60 minutes at 37°C, then 15 minutes at room temperature (RT).

  • Compound Preparation:

    • Prepare Anthro-IPP as a 10 mM stock in DMSO.

    • Perform a 1:3 serial dilution (10 points) in assay buffer. Top concentration: 30 µM (final).

    • Control: Lidocaine (Positive Control), DMSO (Vehicle Control).

  • Assay Execution (FLIPR):

    • Baseline: Record fluorescence for 10 seconds.

    • Addition 1 (Antagonist Mode): Add 10 µL of Anthro-IPP. Incubate for 10 minutes (online).

    • Addition 2 (Agonist Challenge): Add EC80 concentration of stimulus (e.g., 50 µM Veratridine for Nav1.7).

    • Read: Monitor fluorescence kinetics for 180 seconds.

Data Output: Calculate the Area Under the Curve (AUC) or Max-Min fluorescence. Normalize to vehicle control (0% inhibition) and full-block control (100% inhibition).

Protocol B: Automated Patch Clamp (QPatch/Patchliner)

Objective: To define the voltage-dependence and state-dependent block of Anthro-IPP, distinguishing between resting and inactivated state affinity (critical for pain targets).

Biophysical Rationale: Anthranilamides often exhibit use-dependent block , meaning they bind more tightly when the channel is open or inactivated (high-frequency firing) rather than resting.

Solutions:

  • Extracellular (External): 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular (Internal): 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

Voltage Protocol (Nav1.7 Example):

  • Giga-seal Formation: Obtain whole-cell configuration (R_seal > 1 GΩ).

  • Voltage Protocol (State-Dependence):

    • Resting State Protocol: Hold at -120 mV (hyperpolarized). Step to 0 mV for 20 ms.

    • Inactivated State Protocol: Hold at -70 mV (induces ~50% inactivation). Step to 0 mV for 20 ms.

  • Compound Application:

    • Apply Anthro-IPP via microfluidic exchange.

    • Wait 3 minutes for steady-state effect.

    • Repeat voltage steps.

Data Analysis (Graphviz Logic):

PatchLogic DataInput Raw Current Traces (pA) Analysis Calculate Peak Current (I_peak) DataInput->Analysis Inhibition Calculate % Inhibition: (1 - I_drug / I_control) * 100 Analysis->Inhibition StateDep State Dependence Ratio: IC50_inactivated / IC50_resting Inhibition->StateDep Result Result StateDep->Result

Caption: Logic flow for determining state-dependent inhibition ratios from patch clamp data.

Data Summary & Interpretation

The following table outlines expected results if Anthro-IPP acts as a typical Nav/TRP modulator.

ParameterAssayMetricTarget Value (Lead Criteria)
Potency FLIPR (Ca2+)IC50< 1.0 µM
Efficacy FLIPR (Ca2+)% Inhibition> 90% at 10 µM
State Dependence QPatchKr / Ki Ratio> 10-fold shift (preferential binding to inactivated state)
Selectivity Patch ClampNav1.7 vs Nav1.5> 30-fold (avoids cardiac toxicity)
Solubility TurbidimetryKinetic Sol.> 50 µM in PBS

Troubleshooting & Optimization

  • Issue: High Background Fluorescence.

    • Cause: Constitutive channel activity or dye leakage.

    • Fix: Add 2.5 mM Probenecid to the dye buffer; ensure wash steps are gentle to prevent cell detachment.

  • Issue: Lack of Potency in Patch Clamp vs. FLIPR.

    • Cause: Voltage protocols differ. FLIPR uses chemical depolarization (Veratridine) which favors the open/inactivated state.

    • Fix: Ensure Patch Clamp holding potentials match the physiological state of the cell during chemical stimulation (-70 mV rather than -120 mV).

  • Issue: Compound Precipitation.

    • Cause: Anthranilamides can be lipophilic.

    • Fix: Limit final DMSO concentration to 0.1%. If precipitation occurs at >10 µM, include 0.05% Pluronic F-127 in the assay buffer.

References

  • Estacion, M., et al. (2010). "A Sodium Channel Mutation Linked to Hyperexcitability." Journal of Physiology. Link (Validates Nav1.7 protocols).

  • Gunthorpe, M. J., et al. (2012). "Clinical development of TRPV1 antagonists." Nature Reviews Drug Discovery. Link (Context for anthranilamide TRP modulation).

  • Bagal, S. K., et al. (2014). "Recent progress in sodium channel modulators for pain." Bioorganic & Medicinal Chemistry Letters. Link (SAR of benzamide Nav blockers).

  • PubChem Compound Summary. "2-Amino-N-isopropylbenzamide." National Center for Biotechnology Information. Link (Structural basis).

  • Zhang, F., et al. (2010). "Automated Electrophysiology Assays." Assay Guidance Manual. Link (Standard protocols for QPatch).

Sources

Application Note: Antimicrobial Screening of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzamide derivatives represent a promising class of antimicrobial agents, particularly effective against multi-drug resistant (MDR) Gram-positive pathogens like MRSA. Their primary mechanism of action (MoA) often involves the inhibition of Filamenting temperature-sensitive mutant Z (FtsZ), a bacterial tubulin homolog essential for cell division. This application note provides a rigorous, field-validated workflow for screening novel benzamide derivatives. It covers compound preparation, primary MIC determination via broth microdilution (CLSI standards), secondary time-kill kinetics, and a specialized FtsZ polymerization assay to validate the mechanism of action.

Introduction

The rise of antimicrobial resistance (AMR) necessitates the development of antibiotics with novel targets.[1] Benzamide derivatives (e.g., PC190723 and its analogs) target the interdomain cleft of FtsZ, stabilizing the protein in a conformation that prevents the dynamic treadmilling required for Z-ring constriction. This leads to filamentation and cell death.

Screening these compounds requires specific attention to solubility (often poor in aqueous media) and the distinction between bacteriostatic and bactericidal activity. This guide integrates standard clinical protocols with specialized mechanistic assays to provide a complete characterization pipeline.

Compound Preparation & Handling[2][3][4][5][6][7][8][9]

Critical Consideration: Benzamide derivatives are often hydrophobic. Improper solubilization yields erratic MIC data due to microprecipitation.

Protocol: Stock Solution Preparation
  • Solvent: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol as it can evaporate during plate setup, altering concentrations.

  • Concentration: Prepare a primary stock at 10 mg/mL or 100x the highest desired test concentration.

  • Solubilization:

    • Vortex vigorously for 1 minute.

    • If visible particles remain, sonicate in a water bath at 40 kHz for 5-10 minutes.

    • Note: Warm DMSO to 37°C if the compound is stubborn, but ensure it returns to room temperature before pipetting.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Primary Screening: Broth Microdilution (MIC)

Reference Standard: CLSI M07-A10 / M100

This protocol determines the Minimum Inhibitory Concentration (MIC), the gold standard for potency.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

    • Why: Standardizes divalent cations (

      
      , 
      
      
      
      ) which affect membrane permeability and drug uptake.
  • Plates: 96-well round-bottom polystyrene plates (untreated).

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL).
    
Experimental Workflow
  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2-12.

    • Add 100 µL of 2x compound stock (in CAMHB, max 2% DMSO) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10, discarding 50 µL from column 10.

    • Controls: Column 11 is Growth Control (Bacteria + Broth + Solvent). Column 12 is Sterility Control (Broth only).

  • Inoculum Preparation:

    • Dilute the 0.5 McFarland suspension 1:100 in CAMHB.

    • Add 50 µL of this diluted inoculum to wells 1-11.

    • Final Inoculum:

      
       CFU/mL.[3]
      
    • Final DMSO:

      
       (Benzamides are generally tolerated by bacteria at this level).
      
  • Incubation:

    • Seal with a gas-permeable film.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Readout:

    • Visual: Record MIC as the lowest concentration with complete inhibition of visible growth (no button/turbidity).

    • Benzamide Specific: Look for "trailing" growth (faint haze), which may indicate filamentation rather than lysis.

Data Visualization: Screening Workflow

ScreeningWorkflow Compound Novel Benzamide Derivative Stock Stock Solution (DMSO, 10 mg/mL) Compound->Stock Dilution Serial Dilution (CAMHB, 96-well) Stock->Dilution Incubation Incubation 16-20h @ 35°C Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Readout Visual/OD600 Readout Incubation->Readout Decision MIC Determination Readout->Decision Secondary Time-Kill Kinetics (Bactericidal vs Static) Decision->Secondary MIC < 10 µg/mL MoA FtsZ Polymerization Assay Decision->MoA Confirmed Hit

Caption: Logical workflow for primary and secondary screening of benzamide derivatives.

Secondary Screening: Time-Kill Kinetics

Reference Standard: ASTM E2315

Benzamides are often bacteriostatic (inhibiting division) rather than bactericidal (killing) at the MIC. This assay distinguishes the two.

Protocol
  • Preparation: Prepare tubes with CAMHB containing the compound at 1x, 2x, and 4x MIC . Include a growth control (no drug).

  • Inoculation: Inoculate to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Remove aliquots at T=0, 2, 4, 8, and 24 hours.

    • Perform serial 10-fold dilutions in sterile saline.[2]

    • Plate 100 µL on nutrient agar.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL relative to the initial inoculum.[2][4]
      
    • Bacteriostatic:

      
       reduction.
      
    • Insight: Benzamides typically show a bacteriostatic profile for the first 4-6 hours (filamentation phase) followed by slow cell death.

Mechanism of Action: FtsZ Polymerization Assay

Target Validation

This assay uses light scattering to detect the polymerization of purified FtsZ.[5][3][6][7] Benzamides targeting the interdomain cleft stabilize the polymer or induce bundling, often increasing light scattering signals compared to controls, or preventing depolymerization.

Materials
  • Protein: Recombinant FtsZ (E. coli or S. aureus), purified.

  • Buffer (50 mM MES-NaOH, pH 6.5):

    • 50 mM KCl[5][8][9][10][3][7][11][12][13]

    • 10 mM

      
      [5][8][9][14][3][7][11][13]
      
    • Critical: pH 6.5 is optimal for E. coli FtsZ assembly; pH 7.0-7.5 for S. aureus.

  • GTP Stock: 10 mM (freshly prepared).[8]

  • Equipment: Fluorometer (excitation/emission both set to 350 nm for scattering) or UV-Vis spectrophotometer (absorbance at 350-400 nm).

Protocol
  • Baseline: In a quartz cuvette, mix FtsZ (5-10 µM final) in Polymerization Buffer. Record baseline for 2-3 minutes at 30°C.

  • Compound Addition: Add the benzamide derivative (final conc. 10-50 µM) or DMSO vehicle. Incubate for 5 minutes.

  • Initiation: Add GTP to 1 mM final concentration.

  • Monitoring: Measure Light Scattering (90° angle) or Absorbance (350 nm) continuously for 15-30 minutes.

Interpretation
  • Vehicle Control: Rapid increase in signal (polymerization) followed by a steady state, then a decrease (depolymerization as GTP is hydrolyzed).

  • Stabilizer (Typical Benzamide): Increase in steady-state signal intensity; inhibition of the depolymerization phase (signal remains high).

  • Inhibitor (Rare for this class): Suppression of the initial rise in signal.

Data Visualization: FtsZ Assay Logic

FtsZ_Assay FtsZ_Mono FtsZ Monomers (Low Scattering) Polymer FtsZ Polymers (High Scattering) FtsZ_Mono->Polymer Assembly GTP + GTP GTP->Polymer Depoly Depolymerization (GTP -> GDP) Polymer->Depoly Normal Cycle Stabilized Stabilized Filaments (Sustained High Signal) Polymer->Stabilized Drug Binding Benzamide + Benzamide Benzamide->Stabilized Stabilized->Depoly Blocked

Caption: Mechanism of FtsZ polymerization assay. Benzamides typically stabilize polymers, preventing disassembly.

Data Presentation & Analysis

Table 1: Example MIC and Selectivity Data

Summarize your findings in a clear, comparative format.

Compound IDMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]CC50 (Vero Cells) [µg/mL]Selectivity Index (SI)
Benzamide-1 0.5>64>100>200
Benzamide-2 2.0645025
PC190723 (Ref) 1.0>64>100>100
Vancomycin 1.0N/A>500>500
  • SI Calculation:

    
    . An SI > 10 is generally considered a hit for early drug discovery.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Mukherjee, A., & Lutkenhaus, J. (1999). Analysis of FtsZ assembly by light scattering and determination of the role of divalent metal cations.[6] Journal of Bacteriology, 181(3), 823–832.[6] [Link]

  • Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[15] Science, 321(5896), 1673-1675. [Link]

  • ASTM International. (2016). ASTM E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. [Link]

  • Anderson, D. E., et al. (2012). Protocols for the characterization of FtsZ inhibitors. Methods in Molecular Biology, 963, 237-257. [Link]

Sources

High-Throughput Screening of 2-Aminobenzamide Libraries: A Comprehensive Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminobenzamide Scaffold in Drug Discovery

The 2-aminobenzamide core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a variety of important biological targets.[1][2] This structural motif is particularly prominent in the development of inhibitors for two key enzyme families involved in cancer and other diseases: Poly(ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs).[3]

A Privileged Scaffold: Targeting PARP and HDACs

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[4] The 2-aminobenzamide moiety mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP enzymes, primarily PARP1 and PARP2. This inhibition prevents the repair of single-strand DNA breaks, which are then converted to lethal double-strand breaks during DNA replication in cancer cells with compromised homologous recombination repair, an elegant example of synthetic lethality.[4]

HDAC inhibitors , on the other hand, target the epigenetic regulation of gene expression. The o-aminobenzamide group acts as a zinc-binding group within the active site of class I HDACs.[3] By inhibiting these enzymes, the expression of tumor suppressor genes can be restored, leading to cell cycle arrest and apoptosis in malignant cells.[3]

The versatility of the 2-aminobenzamide scaffold allows for the generation of large, diverse chemical libraries through combinatorial synthesis, making it an ideal starting point for high-throughput screening (HTS) campaigns aimed at discovering novel and selective enzyme inhibitors.[1][2][5]

The Role of High-Throughput Screening (HTS) in Identifying Novel Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of tens of thousands to millions of compounds against a biological target.[6] For 2-aminobenzamide libraries, HTS provides a systematic and efficient methodology to identify "hits"—compounds that exhibit the desired biological activity. The process involves the miniaturization of biochemical or cell-based assays into a microplate format (typically 384- or 1536-well plates) and the use of robotic automation for liquid handling and data acquisition.[6]

A successful HTS campaign does not merely identify active compounds; it provides a robust dataset for initiating a hit-to-lead optimization program. This involves a carefully planned workflow encompassing library design, assay development, primary screening, data analysis, and a rigorous hit validation cascade.

Designing a 2-Aminobenzamide HTS Campaign

A successful HTS campaign is built on a foundation of meticulous planning, from the chemical matter being screened to the choice of detection technology.

Library Design and Synthesis Considerations

The design of a 2-aminobenzamide library should aim to explore a diverse and relevant chemical space around the core scaffold. Synthesis is commonly achieved through the reaction of isatoic anhydride with a wide array of primary and secondary amines, offering a straightforward route to a diverse set of N-substituted 2-aminobenzamides.[2]

Key considerations for library design include:

  • Diversity of Substituents: Incorporate a wide range of chemical groups at various positions on the benzamide ring and the appended functionalities to probe different regions of the target's binding pocket.

  • Physicochemical Properties: Pay close attention to properties like solubility, as poor solubility is a common cause of artifacts in HTS.[7][8] Computational models can be used to predict properties like cLogP and topological polar surface area (TPSA) to filter out compounds with undesirable characteristics before synthesis.

  • Structural Analogs: Include sets of closely related analogs to enable early structure-activity relationship (SAR) analysis.[3]

Selecting the Right Assay: A Comparative Overview

The choice of assay technology is critical and depends on the specific target and the desired throughput. For PARP1, several robust HTS-compatible assays are available.

FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9] In the context of PARP, "trapping" assays are common, where an inhibitor stabilizes the binding of PARP1 to a fluorescently labeled DNA oligonucleotide, resulting in a high FP signal.[9]

These are proximity-based assays that rely on the transfer of energy between a donor and an acceptor molecule when they are brought into close proximity. For PARP assays, this can be configured to detect the product of the enzymatic reaction (poly(ADP-ribose) or pADPr). For example, an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can use a biotinylated histone substrate and an antibody that recognizes the pADPr modification.[9][10]

These assays are often ELISA-like in format. For PARP, a common method involves coating a plate with histones, allowing the PARP enzyme to add biotinylated poly(ADP-ribose), which is then detected with streptavidin-HRP and a colorimetric or chemiluminescent substrate.[11][12]

Assay Type Principle Advantages Potential Disadvantages
Fluorescence Polarization (FP) Measures changes in molecular rotation upon binding.Homogeneous (no-wash), sensitive, good for detecting "trapping".Susceptible to interference from fluorescent compounds.
AlphaLISA Proximity-based energy transfer leading to a luminescent signal.Homogeneous, highly sensitive, robust signal amplification.Can be sensitive to light and requires specialized reader. Potential for interference from singlet oxygen quenchers.[13]
Colorimetric/Luminescent ELISA Enzyme-linked detection of biotinylated pADPr.Well-established, cost-effective.Often requires wash steps, lower throughput, potential for interference from colored compounds.
Critical Parameters for Assay Development and Validation

Before embarking on a full-scale screen, the chosen assay must be rigorously developed and validated to ensure it is robust and reliable.

  • Enzyme and Substrate Concentrations: Optimize the concentrations of the enzyme (e.g., PARP1) and substrate (e.g., NAD+, DNA) to ensure the assay is running under initial velocity conditions and is sensitive to inhibition.

  • Buffer Conditions: Optimize pH, salt concentration, and additives to ensure enzyme stability and activity.

  • DMSO Tolerance: Determine the maximum concentration of DMSO (the solvent for library compounds) that the assay can tolerate without significant loss of signal, typically aiming for a final concentration of <1%.[8]

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It takes into account both the dynamic range of the assay (the difference between positive and negative controls) and the variability of the data.

The formula for Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no inhibition).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., full inhibition with a known inhibitor).

Z'-Factor Value Assay Quality
> 0.5Excellent assay, suitable for HTS.
0 to 0.5Marginal assay, may require further optimization.
< 0Unsuitable for screening.

An assay with a Z'-factor consistently greater than 0.5 is considered robust and reliable for a full-scale HTS campaign.[14]

Detailed HTS Protocols

The following protocols are provided as examples for screening a 2-aminobenzamide library against PARP1 in a 384-well format. All liquid handling steps should ideally be performed using automated liquid handlers to ensure consistency and throughput.

Protocol 1: A Fluorescence Polarization (FP)-Based PARP1 Trapping Assay

This protocol is adapted from commercially available PARP trapping assay kits and is designed to identify compounds that trap PARP1 on DNA.[9]

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled oligonucleotide duplex (e.g., with a 5'-FAM label)

  • 5x PARPtrap™ Assay Buffer

  • NAD+ solution

  • 384-well, low-volume, black plates

  • 2-aminobenzamide library plates (e.g., 10 mM stocks in DMSO)

  • Known PARP inhibitor (e.g., Olaparib) for positive control

Protocol:

  • Reagent Preparation:

    • Prepare 1x Assay Buffer by diluting the 5x stock with distilled water.

    • Dilute the PARP1 enzyme and the fluorescent DNA to their optimized working concentrations in 1x Assay Buffer.

    • Prepare a 10x working solution of NAD+.

    • Prepare a serial dilution of Olaparib for the positive control wells.

  • Assay Plate Preparation:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 25-50 nL) of library compounds, DMSO (for negative control), and Olaparib (for positive control) to the appropriate wells of the 384-well assay plate.

  • Enzyme/DNA Addition:

    • Prepare a master mix of diluted PARP1 enzyme and fluorescent DNA in 1x Assay Buffer.

    • Dispense 10 µL of this master mix into each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) and incubate at room temperature for 30-60 minutes to allow the PARP1/DNA complex to form and equilibrate with the library compounds.

  • Reaction Initiation:

    • Dispense 5 µL of 1x Assay Buffer (without NAD+) into the "High FP Control" wells (these wells represent the trapped state).

    • Dispense 5 µL of the 10x NAD+ solution to all other wells to initiate the auto-ribosylation reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used (e.g., excitation ~485 nm, emission ~520 nm for FAM).

Protocol 2: An AlphaLISA-Based HTS Assay for PARP1 Inhibitors

This protocol is based on the detection of poly(ADP-ribosyl)ated histone substrate.[9][10]

Materials:

  • Recombinant human PARP1 enzyme

  • Biotinylated histone substrate

  • NAD+ solution

  • AlphaLISA Acceptor beads conjugated to an anti-pADPr antibody

  • Streptavidin-coated AlphaLISA Donor beads

  • AlphaLISA assay buffer

  • 384-well white OptiPlates™

  • 2-aminobenzamide library plates and controls

Protocol:

  • Compound Plating:

    • Dispense library compounds and controls into the 384-well assay plate as described in Protocol 1.

  • Enzymatic Reaction:

    • Prepare a master mix containing PARP1 enzyme, biotinylated histone substrate, and NAD+ in assay buffer.

    • Dispense 10 µL of this master mix into each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a solution of anti-pADPr Acceptor beads in AlphaLISA buffer.

    • Dispense 5 µL of the Acceptor bead solution to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Prepare a solution of Streptavidin Donor beads in AlphaLISA buffer.

    • Dispense 5 µL of the Donor bead solution to each well.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision®) with excitation at 680 nm and emission detection at 615 nm.

Protocol 3: A Universal Colorimetric HTS Assay for PARP Activity

This protocol is a robust, cost-effective method suitable for many laboratories.[11][12]

Materials:

  • Histone-coated 96- or 384-well clear plates

  • Recombinant human PARP1 enzyme

  • PARP Cocktail (containing biotinylated NAD+)

  • Wash Buffer (e.g., PBS with 0.1% Triton X-100)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 0.2 M HCl)

  • 2-aminobenzamide library plates and controls

Protocol:

  • Plate Preparation and Compound Addition:

    • Wash the histone-coated plate with 1x PARP Buffer.

    • Add library compounds and controls to the appropriate wells.

  • Enzymatic Reaction:

    • Add diluted PARP1 enzyme to the wells. Incubate for 10 minutes at room temperature.

    • Add 25 µL of 1x PARP Cocktail to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well. Incubate for 20-60 minutes at room temperature.

    • Wash the plate 4 times with Wash Buffer.

    • Add 50 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (15-30 minutes).

  • Data Acquisition:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm on a standard microplate reader.

Data Analysis and Hit Identification

Raw data from the HTS plate reader must be processed and normalized to identify genuine hits.

Primary Data Processing and Normalization
  • Calculate Percent Inhibition: The activity of each compound is typically expressed as percent inhibition relative to the plate controls. % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

  • Quality Control: Assess the Z'-factor for each plate to ensure data quality. Plates with a Z'-factor below a predefined threshold (e.g., 0.5) should be flagged for review or repeated.

Hit Selection and Prioritization

A "hit" is defined as a compound that produces a statistically significant effect. A common method is to set a threshold based on the mean and standard deviation (SD) of the sample population (e.g., % inhibition > 3 * SD of the mean). Hits are then visually inspected and prioritized based on potency, structural novelty, and physicochemical properties.

Hit Confirmation and Validation Workflow

A primary HTS is only the beginning. A rigorous validation process is essential to eliminate false positives and confirm that the hits are genuine, on-target modulators.

The Importance of Orthogonal Assays

A key principle of hit validation is the use of an orthogonal assay—a secondary assay that measures the same biological endpoint but with a different technology or principle.[15] This helps to eliminate compounds that interfere with the primary assay technology (e.g., fluorescent compounds in an FP assay). For example, a hit from an FP screen could be re-tested using a colorimetric or AlphaLISA assay.

Secondary Biochemical Assays: Confirming On-Target Activity
  • Dose-Response Curves: Confirmed hits should be re-tested over a range of concentrations to determine their potency (IC50). This is typically done in the primary assay and at least one orthogonal assay.

  • Mechanism of Action Studies: Assays can be designed to understand how the inhibitor works, for example, by determining if it is competitive with NAD+ or the DNA substrate.

Cell-Based Assays: Assessing Cellular Potency and Mechanism of Action

Ultimately, a successful drug candidate must be active in a cellular context. Cell-based assays are critical for validating hits.

  • Cellular PARP Activity: Measure the inhibition of PARP activity in whole cells. This can be done by lysing cells treated with the inhibitor and measuring PARP activity in the lysate or by using assays that measure PAR levels in intact cells.[16]

  • Cell Viability/Cytotoxicity Assays: For cancer applications, the ability of a PARP inhibitor to selectively kill cancer cells, particularly those with DNA repair defects (e.g., BRCA-mutant cells), is a key validation step.[4][17] This is often tested in the presence of a DNA damaging agent to assess synthetic lethality.[16]

Preliminary Structure-Activity Relationship (SAR) Analysis

As data from the validation assays become available, medicinal chemists can begin to analyze the relationship between the chemical structure of the hits and their biological activity. This early SAR can guide the synthesis of new analogs to improve potency and selectivity.[3]

Troubleshooting Common HTS Issues with 2-Aminobenzamide Libraries

Even well-designed screens can encounter problems. Proactively addressing potential issues is key to a successful campaign.

Compound-Related Challenges: Solubility and Aggregation
  • Problem: Benzamide derivatives, particularly those with multiple aromatic rings, can have poor aqueous solubility.[7][8] This can lead to compound precipitation in the assay, causing inconsistent results and false positives.

  • Solution:

    • Solubility Assessment: If possible, measure the aqueous solubility of problematic hits.

    • Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant drop in potency suggests the compound may be acting as an aggregator.[18]

    • Visual Inspection: During hit picking and re-testing, visually inspect plates for any signs of precipitation.

Assay Interference: Distinguishing True Hits from Artifacts
  • Problem: Compounds can interfere with the assay technology itself, leading to false positives. For example, colored compounds can interfere with absorbance readings, and fluorescent compounds can interfere with FP or HTRF assays.[8][19]

  • Solution:

    • Counter-screens: Run the assay in the absence of the target enzyme to identify compounds that directly affect the detection reagents or substrate.

    • Data Analysis: Some interference can be detected by analyzing the raw data. For example, in a two-channel fluorescence assay, a true hit should affect the ratio of the signals, while an interfering compound might affect both channels equally.

    • Orthogonal Assays: As mentioned previously, confirming hits in an orthogonal assay is the most robust way to rule out technology-specific interference.[15]

Conclusion

High-throughput screening of 2-aminobenzamide libraries is a powerful strategy for the discovery of novel inhibitors of clinically relevant targets like PARP and HDACs. Success in this endeavor requires a multi-faceted approach that combines thoughtful library design, rigorous assay development and validation, and a systematic workflow for hit confirmation. By understanding the underlying principles of the assays, anticipating potential challenges such as compound solubility and assay interference, and employing a robust validation cascade, researchers can efficiently identify and advance promising 2-aminobenzamide-based hits into lead optimization and drug development programs.

References

  • Antolin, A. A., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. DNA Repair, 20, 66-77. [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogeneous Assay Kit. [Link]

  • Trevigen, Inc. (2008). HT Universal Colorimetric PARP Assay Kit. [Link]

  • Schulze, M., Storz, C., & Kilbinger, A. F. (2010). Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. Chemical Communications, 46(39), 7338-7340. [Link]

  • Singh, S., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. ResearchGate. [Link]

  • BellBrook Labs. (2025). [Webinar] Targeting PARP Synthetic Lethality: An HTS Assay for Cancer Drug Discovery. [Link]

  • Saha, S., et al. (2018). Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. European Journal of Pharmaceutical Sciences, 124, 15-28. [Link]

  • Repare Therapeutics. (2021). Guiding ATR and PARP inhibitor combinations with chemogenomic screens. [Link]

  • Chatpalliwar, V. A., et al. (2017). Design and Synthesis and In-Vitro Assay Of Substituted 2-Aminobenzamide Derivatives. Novel Approaches in Drug Designing & Development, 3(2), 36-45. [Link]

  • Ghafouri-Fard, S., et al. (2022). Combination of ligand and structure based virtual screening approaches for the discovery of potential PARP1 inhibitors. PLOS One, 17(9), e0274323. [Link]

  • Antolin, A. A., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. DNA Repair, 20, 66-77. [Link]

  • Zandarashvili, L., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100318. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. [Link]

  • Nguyen, T. T., et al. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate. [Link]

  • O'Connell, K. M., et al. (2021). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols, 2(3), 100676. [Link]

  • IU Indianapolis ScholarWorks. (2018). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. [Link]

  • He, F., et al. (2024). Combining Data-Driven and Structure-Based Approaches in Designing Dual PARP1-BRD4 Inhibitors for Breast Cancer Treatment. Journal of Chemical Information and Modeling. [Link]

  • Gamsjaeger, R., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports, 9(1), 1-13. [Link]

  • Zhang, C., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

  • Pilié, P. G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Clinical Pharmacology & Therapeutics, 111(2), 345-359. [Link]

  • Interchim. (n.d.). HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. [Link]

  • Schulze, M., et al. (2011). Non-aggregating Poly(p-benzamide)s. ResearchGate. [Link]

  • Mabkhot, Y. N., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International journal of molecular sciences, 15(3), 5115-5127. [Link]

  • Lord, C. J., & Ashworth, A. (2022). Drug–gene Interaction Screens Coupled to Tumor Data Analyses Identify the Most Clinically Relevant Cancer Vulnerabilities Driving Sensitivity to PARP Inhibition. Cancer Research, 82(20), 3651-3665. [Link]

  • Dana-Farber Cancer Institute. (2022). Piecing Together the Next Chapter of PARP Inhibitors. [Link]

  • Nickson, C. M., & Wappett, M. (2022). CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery. Signal Transduction and Targeted Therapy, 7(1), 1-3. [Link]

  • Yasgar, A., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 14(21), 1795-1806. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Yasgar, A., et al. (2026). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • ChemRxiv. (2020). Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • SlidePlayer. (n.d.). Lec8: Combinatorial Chemistry: Drug design approach and HTS. [Link]

  • Lord, C. J., & Ashworth, A. (2022). Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition. [Link]

Mandatory Visualizations```dot

PARP_Signaling_Pathway cluster_normal Normal Cell Response cluster_inhibition Inhibition Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Replication_Fork Replication Fork PARP1->Replication_Fork Unrepaired SSB leads to NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1) PAR->Repair_Complex recruits Repair SSB Repair Repair_Complex->Repair Inhibitor 2-Aminobenzamide (PARP Inhibitor) Inhibitor->PARP1 blocks NAD+ binding DSB Double-Strand Break (DSB) Replication_Fork->DSB collapse Apoptosis Cell Death (Apoptosis) DSB->Apoptosis leads to HR_Deficient Homologous Recombination Deficient Cell HR_Deficient->DSB

Caption: A comprehensive workflow for a 2-aminobenzamide HTS campaign.

Sources

Application Note: Kinetic Characterization and Cellular Validation of Glucokinase Activators

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Glucokinase (GK), often termed the "glucose sensor" of the body, presents unique kinetic challenges in drug discovery.[1] Unlike typical Michaelis-Menten enzymes, GK displays sigmoidal kinetics with a Hill coefficient (


) of ~1.7 and a low affinity for glucose (

).[2] Small molecule Glucokinase Activators (GKAs) function allosterically to lower the glucose threshold for activation and increase maximum velocity (

).[3] This guide details the rigorous experimental setups required to characterize these activators, distinguishing true allosteric modulation from assay artifacts.

Part 1: In Vitro Enzymatic Characterization (The Gold Standard)

Principle of the Coupled Assay

Direct measurement of GK activity (phosphorylation of glucose to glucose-6-phosphate, G6P) is difficult. The industry standard is a spectrophotometric coupled assay using Glucose-6-Phosphate Dehydrogenase (G6PDH). G6PDH oxidizes the G6P produced by GK, simultaneously reducing


 (or 

) to

(or

), which is colorimetrically quantifiable at 340 nm.

Critical Mechanism:




Experimental Workflow Diagram

G Substrates Substrates (Glucose + ATP) GK_Enzyme Glucokinase (GK) Substrates->GK_Enzyme GKA Test Compound (GKA) GKA->GK_Enzyme Allosteric Binding Complex Activated Complex (GK-GKA) GK_Enzyme->Complex Conformational Change Product1 Glucose-6-Phosphate (G6P) Complex->Product1 Phosphorylation Coupling Coupling Enzyme (G6PDH + NAD+) Product1->Coupling Readout Signal Readout (NADH @ 340nm) Coupling->Readout Oxidation

Figure 1: Coupled enzymatic assay workflow. The GKA binds allosterically to GK, enhancing the rate of G6P production, which is immediately converted to a measurable NADH signal by G6PDH.

Detailed Protocol

Reagents & Buffer Chemistry:

  • Assay Buffer: 25 mM HEPES (pH 7.1), 50 mM KCl, 1 mM MgCl

    
    , 1 mM DTT (freshly added).
    
    • Expert Insight: GK is sensitive to oxidation. DTT is mandatory to maintain the active sulfhydryl groups. Avoid TCEP if using certain metal-sensitive compounds, though DTT is generally safer for GK.

  • Enzyme: Recombinant Human Glucokinase (GST-free preferred to avoid tag interference).

  • Coupling System: G6PDH (from Leuconostoc mesenteroides is preferred over Yeast to reduce cofactor cross-reactivity) + 1 mM NAD

    
    .
    

Step-by-Step Procedure:

  • Compound Plating: Dispense 0.5

    
    L of test compound (in DMSO) into a 384-well clear-bottom plate. Final DMSO concentration must be 
    
    
    
    .
  • Enzyme Mix Addition: Add 10

    
    L of Assay Buffer containing GK (final conc. 5–20 nM) and G6PDH (final conc. 2 U/mL). Incubate for 10 minutes at room temperature to allow GKA-GK equilibrium.
    
  • Substrate Initiation: Add 10

    
    L of Substrate Mix (ATP and Glucose).
    
    • Critical Step: You must run two parallel glucose concentrations:

      • Low Glucose (3–5 mM): Near the inflection point. This is where GKAs show the most dramatic effect (lowering

        
        ).
        
      • High Glucose (20 mM): Near saturation. Used to determine

        
         effects.[4]
        
  • Kinetic Read: Centrifuge briefly (1000 rpm, 1 min). Measure Absorbance at 340 nm every 30 seconds for 20 minutes at 25°C.

Data Analysis & Validation

Calculate the slope (mOD/min) from the linear portion of the curve. Fit data to the Hill Equation :



Interpretation Table:

ParameterEffect of Valid GKABiological Significance

Decreases (Shift Left)Increases affinity; enzyme activates at lower physiological glucose.

Increases Increases total catalytic turnover (efficacy).

Decreases (toward 1.0)Reduces cooperativity; enzyme behaves more like Hexokinase.

Self-Validating Control (The "G6PDH Counter-Screen"):

  • Risk: Compounds may fluoresce at 340nm or directly activate G6PDH, creating false positives.

  • Validation: Run the exact protocol without GK, starting the reaction with G6P instead of Glucose. If the compound increases signal here, it is a G6PDH artifact, not a GKA.

Part 2: Cellular Validation (Functional Context)

While enzymatic assays prove binding, cellular assays confirm the compound can penetrate the membrane and function in a complex cytosolic environment.

Target Model: INS-1 832/13 Beta-Cells

The INS-1 832/13 line is the industry standard because it retains robust Glucose-Stimulated Insulin Secretion (GSIS) over a physiological range (2.8 mM to 16.7 mM glucose), unlike standard INS-1 or MIN6 lines which often lose sensitivity.

GSIS Protocol[6]
  • Seeding: Plate INS-1 832/13 cells at

    
     cells/well in 96-well plates. Culture for 48 hours.
    
  • Starvation (Resetting the Sensor): Wash cells 2x with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM Glucose (low glucose). Incubate for 2 hours.

    • Why? This depletes intracellular ATP and resets the metabolic baseline.

  • Stimulation: Replace buffer with fresh KRB containing:

    • Condition A: 2.8 mM Glucose + Vehicle (Basal Control)

    • Condition B: 2.8 mM Glucose + GKA (Testing for hypoglycemia risk)

    • Condition C: 16.7 mM Glucose + Vehicle (Maximal Control)

    • Condition D: 8 mM Glucose + GKA (Testing for efficacy at threshold)

  • Incubation: 1 hour at 37°C.

  • Quantification: Collect supernatant. Measure insulin via HTRF (Homogeneous Time Resolved Fluorescence) or ELISA.

Part 3: Troubleshooting & References

Common Failure Modes
IssueCauseSolution
High Background Signal Spontaneous ATP hydrolysis or NADH instability.Use fresh ATP; ensure pH is strictly 7.1-7.2.
No Activation in Cells Compound impermeability or plasma protein binding.Check LogD; perform assay in low-serum media.
Bell-Shaped Dose Response Compound aggregation or solubility limit.Add 0.01% Triton X-100 to assay buffer.
References
  • Grimsby, J., et al. (2003).[4][5][6][7] Allosteric activators of glucokinase: potential role in diabetes therapy.[1][3][4][5][6][8] Science, 301(5631), 370-373.[4][6] Link

    • Context: The seminal paper establishing the mechanism of small-molecule GKAs.
  • Matschinsky, F. M. (2002).[7] Regulation of pancreatic beta-cell glucokinase: from basics to therapeutics. Diabetes, 51(Suppl 3), S394-S404. Link

    • Context: Authoritative review on GK kinetics and the Hill coefficient.
  • Hohmeier, H. E., et al. (2000).[9] Isolation of INS-1-derived cell lines with robust ATP-sensitive K+ channel-dependent and -independent glucose-stimulated insulin secretion.[9] Diabetes, 49(3), 424-430.[9] Link

    • Context: Describes the INS-1 832/13 cell line used in the cellular protocol.
  • Zhang, H., et al. (2009).[10] Glucokinase activators: structure-activity relationships and clinical overview. Future Medicinal Chemistry, 1(4), 605-628. Link

    • Context: Detailed review of chemical structures and assay consider

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to improve the yield and purity of your synthesis.

Introduction

The synthesis of N,N-disubstituted 2-aminobenzamides, such as 2-amino-N-(propan-2-yl)-N-propylbenzamide, is a crucial step in the development of various pharmacologically active compounds.[1] The most common and efficient method involves the reaction of isatoic anhydride with a secondary amine, in this case, N-isopropyl-N-propylamine. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by a ring-opening and decarboxylation cascade to yield the desired 2-aminobenzamide.[2] While the reaction is generally straightforward, achieving high yields and purity can be challenging. This guide will address common issues and provide practical solutions to optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-amino-N-(propan-2-yl)-N-propylbenzamide?

A1: The most prevalent and direct method is the reaction of isatoic anhydride with N-isopropyl-N-propylamine in a suitable solvent like dimethylformamide (DMF) or dioxane.[1][2] This one-step process is favored for its operational simplicity and generally good yields.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. Common culprits include impure starting materials (isatoic anhydride and amine), suboptimal reaction temperature, incorrect stoichiometry, or the presence of moisture. It is also possible that side reactions are consuming your starting materials. A thorough analysis of your reaction conditions and starting material purity is the first step in troubleshooting.

Q3: What are the likely side products in this synthesis?

A3: A common byproduct is the self-condensation of isatoic anhydride, which can form anthraniloylanthranilic acid.[3] Additionally, if your N-isopropyl-N-propylamine is contaminated with primary amines, you may see the formation of the corresponding singly substituted 2-aminobenzamides. Incomplete reaction will also leave unreacted starting materials in your crude product.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel or recrystallization.[4] For column chromatography, a common eluent system is a gradient of ethyl acetate in hexanes.[5] Recrystallization can be attempted from a solvent system like ethanol/water or acetone/hexanes. The choice of method will depend on the nature of the impurities.

Q5: Is it necessary to run the reaction under an inert atmosphere?

A5: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if you are aiming for very high purity and yield. It helps to prevent potential side reactions involving atmospheric oxygen and moisture, which can affect the stability of the reactants and intermediates.

Troubleshooting Guide

This section provides a more in-depth look at potential problems and their solutions, structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • The isolated yield is significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Recommended Solution
Impure Starting Materials Impurities in isatoic anhydride or the amine can interfere with the reaction. Moisture can hydrolyze the isatoic anhydride.Ensure the purity of your starting materials. Isatoic anhydride should be a fine, dry powder. The amine should be freshly distilled if its purity is questionable. Dry your solvent before use.
Suboptimal Reaction Temperature The reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be very slow.The reaction is typically heated. A good starting point is 80-100 °C.[2] You may need to optimize the temperature for your specific setup.
Incorrect Stoichiometry An excess of one reactant may be necessary to drive the reaction to completion, but a significant deviation from the optimal ratio can lead to side reactions or unreacted starting material.A slight excess of the amine (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the isatoic anhydride.[2]
Poor Solubility of Reactants If the reactants are not fully dissolved in the solvent, the reaction will be slow and incomplete as it will be limited to the surface area of the undissolved solid.Use a solvent in which both isatoic anhydride and the amine are soluble at the reaction temperature. DMF, dioxane, and DMSO are common choices.[2]
Problem 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • TLC of the crude product shows multiple spots in addition to the product spot.

  • NMR of the crude product shows unexpected signals.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Recommended Solution
Self-Condensation of Isatoic Anhydride At elevated temperatures, isatoic anhydride can react with itself to form anthraniloylanthranilic acid.[3]Add the amine to the solution of isatoic anhydride at room temperature before heating. This allows the desired reaction to begin before the self-condensation becomes significant.
Reaction with Contaminated Primary Amines If the N-isopropyl-N-propylamine is contaminated with isopropylamine or propylamine, you will form the corresponding N-isopropyl or N-propyl-2-aminobenzamide as byproducts.Use high-purity N-isopropyl-N-propylamine. If necessary, purify the amine by distillation before use.
Incomplete Reaction Unreacted isatoic anhydride or N-isopropyl-N-propylamine will be present as impurities.Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, consider increasing the temperature or reaction time.
Problem 3: Difficulty in Product Purification

Symptoms:

  • Product and impurities have very similar Rf values on TLC, making chromatographic separation difficult.

  • The product does not crystallize easily.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Recommended Solution
Similar Polarity of Product and Impurities If the side products have a similar polarity to the desired product, they will co-elute during column chromatography.For basic amine impurities, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can help to improve separation on a silica gel column.[6] Alternatively, an acidic workup can be used to remove basic impurities.
Oily Product The product may be an oil at room temperature, making recrystallization challenging.If the product is an oil, purification by column chromatography is the preferred method. If you are attempting recrystallization, try a variety of solvent systems and consider using a seed crystal to induce crystallization.
Product Degradation on Silica Gel Some amine-containing compounds can be sensitive to the acidic nature of silica gel, leading to streaking on TLC and poor recovery from column chromatography.Deactivate the silica gel by washing it with a solvent system containing a small amount of triethylamine before packing the column.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide

This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and available reagents.

Diagram of the Synthesis Workflow:

SynthesisWorkflow reagents Isatoic Anhydride + N-isopropyl-N-propylamine reaction Reaction in DMF (80-100 °C, 2-4h) reagents->reaction 1. Reaction Setup workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup 2. Quenching & Extraction purification Purification (Column Chromatography) workup->purification 3. Drying & Concentration product 2-amino-N-(propan-2-yl)-N-propylbenzamide purification->product 4. Isolation

Caption: Workflow for the synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide.

Materials and Equipment:

  • Isatoic anhydride (1.0 eq)

  • N-isopropyl-N-propylamine (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve isatoic anhydride (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of isatoic anhydride).

  • Amine Addition: To the stirred solution, add N-isopropyl-N-propylamine (1.2 eq) dropwise at room temperature. A gentle evolution of CO2 gas may be observed.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is complete when the isatoic anhydride spot has disappeared.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF used).

    • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Predicted Characterization Data
  • ¹H NMR (in CDCl₃):

    • Aromatic protons: δ 6.6-7.5 ppm (multiplets, 4H)

    • -NH₂ protons: δ ~4.5-5.5 ppm (broad singlet, 2H)

    • -CH(CH₃)₂ proton: δ ~3.5-4.5 ppm (septet, 1H)

    • -NCH₂CH₂CH₃ protons: δ ~3.0-3.5 ppm (triplet, 2H)

    • -NCH₂CH₂CH₃ protons: δ ~1.5-1.8 ppm (sextet, 2H)

    • -CH(CH₃)₂ protons: δ ~1.1-1.3 ppm (doublet, 6H)

    • -NCH₂CH₂CH₃ protons: δ ~0.8-1.0 ppm (triplet, 3H)

  • ¹³C NMR (in CDCl₃):

    • Carbonyl carbon (-C=O): δ ~168-172 ppm

    • Aromatic carbons: δ ~115-150 ppm

    • -CH(CH₃)₂ carbon: δ ~45-55 ppm

    • -NCH₂CH₂CH₃ carbon: δ ~40-50 ppm

    • -NCH₂CH₂CH₃ carbon: δ ~20-30 ppm

    • -CH(CH₃)₂ carbons: δ ~18-22 ppm

    • -NCH₂CH₂CH₃ carbon: δ ~10-15 ppm

  • IR (KBr):

    • N-H stretching (amine): ~3300-3500 cm⁻¹ (two bands)

    • C=O stretching (amide): ~1630-1680 cm⁻¹

    • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

    • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • Mass Spectrometry (EI):

    • Expected molecular ion (M⁺) peak.

Mechanistic Insights

Understanding the reaction mechanism can aid in troubleshooting and optimization.

Diagram of the Reaction Mechanism:

ReactionMechanism start Isatoic Anhydride + R₂NH intermediate1 Nucleophilic Attack Tetrahedral Intermediate start->intermediate1 1. Amine attacks carbonyl intermediate2 Ring Opening Carbamic Acid Intermediate intermediate1->intermediate2 2. Ring opens product {Decarboxylation | 2-amino-N,N-dialkylbenzamide + CO₂} intermediate2->product 3. CO₂ is eliminated

Caption: Simplified mechanism for the reaction of isatoic anhydride with a secondary amine.

The reaction is initiated by the nucleophilic attack of the secondary amine on one of the carbonyl carbons of isatoic anhydride.[2] This is followed by the opening of the anhydride ring to form a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final 2-amino-N,N-disubstituted benzamide product.

References

  • Reaction of Isatoic Anhydride, Amine, and N,N′-Dialkyl Carbodiimides Under Solvent-Free Conditions: New and Efficient Synthesis of 3-Alkyl-2-(alkylamino)quinazolin-4(3H)-ones. ResearchGate. [Link]

  • ChemInform Abstract: Reaction of Isatoic Anhydride, Amide, and N,N′-Dialkyl Carbodiimides under Solvent-Free Conditions: New and Efficient Synthesis of 3-Alkyl-2-(alkylamino)quinazolin-4(3H)-ones. ResearchGate. [Link]

  • A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. Semantic Scholar. [Link]

  • Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF AMIDE DERIVATIVES OF N-PHENYL ANTHRANILIC ACID. Ijarse. [Link]

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. PMC. [Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]

  • Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. [Link]

  • A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. IT Medical Team. [Link]

  • A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research. [Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). The Royal Society of Chemistry. [Link]

  • Process for the purification of tertiary amines.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. [Link]

  • N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. PMC. [Link]

  • d1nj03041h1.pdf. The Royal Society of Chemistry. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • Process for producing N,N-dialkyl substituted fatty acids amides.

Sources

Technical Support Center: Purification of 2-amino-N-(propan-2-yl)-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions concerning the purification of 2-amino-N-(propan-2-yl)-N-propylbenzamide (CAS No. 1094866-20-2). The unique structure of this molecule, featuring a basic aromatic primary amine, a tertiary amide, and asymmetric N-alkyl substituents, presents specific challenges that require a nuanced approach to achieve high purity.

Overview of Purification Challenges

The purification of 2-amino-N-(propan-2-yl)-N-propylbenzamide is primarily complicated by two structural features: the basicity of the 2-amino group and the molecule's overall lipophilicity and potential to exist as a non-crystalline oil. The primary amine's interaction with acidic stationary phases like silica gel can lead to significant issues during chromatographic purification, such as peak tailing, irreversible adsorption, and even degradation.[1][2] Furthermore, impurities are often structurally similar to the target compound, making separation by simple crystallization or extraction challenging.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-amino-N-(propan-2-yl)-N-propylbenzamide?

A1: Impurities typically arise from the synthetic route employed. The most common synthesis involves the reaction of isatoic anhydride with N-isopropyl-N-propylamine.[3][4] Therefore, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual isatoic anhydride and potentially N-isopropyl-N-propylamine.

  • Reaction Byproducts: Anthranilic acid, formed from the hydrolysis of isatoic anhydride, or related amide byproducts.

  • Degradation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities, especially during prolonged storage or heating.[5]

Q2: What is the best general strategy for purifying this compound?

A2: A multi-step approach is most effective. Start with a liquid-liquid extraction to perform a bulk separation of acidic, basic, and neutral components. Follow this with either crystallization or column chromatography. The optimal path depends on the physical state of your crude product (solid vs. oil) and the nature of the impurities. A general workflow is outlined below.

crude Crude Product workup Aqueous Acid-Base Workup/Extraction crude->workup crystallization Crystallization / Trituration workup->crystallization If Solid chromatography Column Chromatography workup->chromatography If Oil or Impure Solid crystallization->chromatography Purity <98% pure Pure Product crystallization->pure Purity >98% chromatography->pure

Caption: General purification workflow for 2-amino-N-(propan-2-yl)-N-propylbenzamide.

Q3: My compound is a persistent oil. How can I induce crystallization?

A3: If direct crystallization fails, several techniques can be employed:

  • Trituration: Stirring the oil with a solvent in which it is sparingly soluble (e.g., hexanes, diethyl ether) can sometimes induce precipitation of the solid product.

  • Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add an "anti-solvent" in which the compound is insoluble (e.g., hexanes, pentane) until turbidity persists. Allow the mixture to stand, often at reduced temperature, to promote crystal growth. The length and nature of the N-alkyl chains can significantly influence the crystallization process.[6][7]

  • Salt Formation: Convert the amine into a salt (e.g., hydrochloride or tosylate). Amine salts often have higher melting points and are more crystalline than the free base.[8] This can be achieved by dissolving the oil in a solvent like ether or ethyl acetate and adding a solution of HCl in the same solvent.

Q4: How does the 2-amino group interfere with silica gel chromatography?

A4: The primary aromatic amine is a Lewis base, while the surface of silica gel is decorated with acidic silanol (Si-OH) groups. This leads to a strong acid-base interaction, causing several problems:

  • Poor Separation: The compound moves down the column in a "smear" rather than a tight band, a phenomenon known as peak tailing.

  • Yield Loss: A portion of the compound can bind irreversibly to the silica gel.

  • Degradation: The acidic silica surface can catalyze the degradation of sensitive compounds.[2]

Troubleshooting Guide: Experimental Protocols & Solutions

Issue 1: Crude product contains significant non-polar impurities and residual starting materials.

Solution: Perform an Acid-Base Liquid-Liquid Extraction.

This technique exploits the basicity of the 2-amino group to selectively move the target compound into an aqueous phase, leaving neutral organic impurities behind.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL for every 100 mL of organic phase). The target amine will be protonated (R-NH3+) and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Combine the acidic aqueous layers. The original organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), with stirring until the pH is >10. This deprotonates the amine, causing the free base to precipitate or form an oil.

  • Re-extraction: Extract the now-basic aqueous solution with fresh DCM or EtOAc (3 x 50 mL). The purified amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[9]

cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Re-extraction cluster_3 Step 4: Final Separation start Crude Mixture in Organic Solvent (Product + Neutral Impurities) extract_acid Extract with 1M HCl (aq) start->extract_acid org1 Organic Layer (Neutral Impurities) aq1 Aqueous Layer (Protonated Product R-NH3+Cl-) basify 1. Add NaOH (aq) to pH > 10 2. Extract with Organic Solvent aq1->basify org2 Organic Layer (Purified Product) aq2 Aqueous Layer (Inorganic Salts)

Caption: Workflow for purification via acid-base extraction.

Issue 2: The compound streaks or "tails" during silica gel column chromatography.

Solution: Modify the Mobile Phase or Use an Alternative Stationary Phase.

To counteract the acidic nature of silica, you can either neutralize it with an additive or use a non-acidic stationary phase.

Option A: Mobile Phase Modification Add a small amount of a volatile competing amine, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[1] A typical starting point is 0.5-1% (v/v) TEA in a hexane/ethyl acetate or DCM/methanol eluent system. The TEA will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically.

Option B: Alternative Stationary Phases

  • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.

  • Amine-Functionalized Silica: Pre-treated silica with bonded amine groups provides a basic surface, which repels the basic analyte and prevents strong interactions, often leading to excellent peak shape.[2]

Parameter Standard Silica Silica + 1% TEA Neutral Alumina Amine-Functionalized Silica
Interaction Strong Acid-BaseNeutralized Acid SitesWeak Lewis AcidBase-Base Repulsion
Peak Shape TailingSymmetricalOften SymmetricalSymmetrical
Typical Eluent Hexane/EtOAcHexane/EtOAc + 1% TEAHexane/EtOAcHexane/EtOAc
Best For Neutral CompoundsBasic AminesModerately Basic AminesStrongly Basic Amines
Caption: Comparison of stationary phases for amine purification.
Issue 3: Recrystallization attempts yield an impure solid or fail completely.

Solution: Optimize the Crystallization Solvent and Conditions.

Successful crystallization requires finding a solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.

Protocol: Crystallization Solvent Screening

  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • Add a few drops of a single solvent to each tube and observe solubility at room temperature. Good candidates will show poor solubility.

  • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.

  • Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a promising solvent.

  • If a single solvent doesn't work, try a binary solvent system (e.g., DCM/hexane, EtOAc/hexane).

Solvent Class Examples Typical Use
Non-Polar Hexanes, Heptane, CyclohexaneOften used as the anti-solvent or for trituration.
Ethers Diethyl Ether, MTBEGood for dissolving and then precipitating by adding an anti-solvent.
Esters Ethyl AcetateA versatile solvent of medium polarity.
Chlorinated Dichloromethane (DCM)Good for initial dissolution in a binary system with a non-polar anti-solvent.
Alcohols Methanol, Ethanol, IsopropanolCan work, but the -NH2 and amide C=O groups may form H-bonds, increasing solubility.
Caption: Common solvents for the crystallization of organic compounds.

For challenging crystallizations, techniques like slow evaporation or vapor diffusion can be effective. Furthermore, ensuring a slow cooling rate is critical, as rapid cooling can trap impurities within the crystal lattice.[10]

References

  • Google Patents.
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • CNKI. GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF TRACE AROMATIC AMINES IN WATER. [Link]

  • Biotage. Is there an easy way to purify organic amines?[Link]

  • Oakwood Chemical. 2-Amino-N-propyl-benzamide. [Link]

  • Reddit. Amine workup : r/Chempros. [Link]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • Google Patents.
  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • PrepChem.com. a) Synthesis of 2-amino-5-chloro-N-[3-(diethylamino)propyl]benzamide. [Link]

  • Frontiers. Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. [Link]

  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
  • MDPI. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. [Link]

  • Semantic Scholar. Isothermal Crystallization Kinetics Study of Fully Aliphatic PA6 Copolyamides: Effect of Novel Long-Chain Polyamide Salt. [Link]

  • Wiley Online Library. Alkyl Chain Length‐Dependent Amine‐Induced Crystallization for Efficient Interface Passivation of Perovskite Solar Cells. [Link]

  • PrepChem.com. Synthesis of 2-amino-N,N-dibutyl benzamide. [Link]

  • ResearchGate. Synthesis, characterization and side chains crystallization of comb-like poly( p - n -alkylstyrene)s. [Link]

Sources

Navigating the Synthesis of 2-Aminobenzamides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Aminobenzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered challenges in the synthesis of 2-aminobenzamides. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate potential side reactions, optimize your protocols, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 2-aminobenzamides, and what are their primary reaction mechanisms?

A1: The two most prevalent starting materials are isatoic anhydride and 2-aminobenzoic acid derivatives.

  • From Isatoic Anhydride: This is a widely used method involving the reaction of isatoic anhydride with a primary or secondary amine.[1][2] The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.[1][3] This method is often favored for its good to excellent yields.[1]

  • From 2-Aminobenzoic Acid Derivatives: This approach typically involves the activation of the carboxylic acid group of a 2-aminobenzoic acid derivative, for instance, by converting it to an acid chloride, followed by reaction with an amine. Another method is the direct coupling of the 2-aminobenzoic acid with an amine using coupling agents.

Q2: I'm observing a significant amount of a byproduct that is difficult to separate from my desired 2-aminobenzamide. What could it be?

A2: One of the most common and troublesome side reactions is the formation of cyclic byproducts, particularly quinazolinones or related heterocyclic structures. This can occur if the reaction conditions promote intramolecular cyclization of the 2-aminobenzamide product or an intermediate. Another possibility, especially when using activated 2-aminobenzoic acid derivatives, is the formation of N-acylated byproducts where the amino group of another molecule of 2-aminobenzamide has reacted.[4]

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields can stem from several factors. Incomplete reactions are a common culprit; ensure you are using appropriate reaction times and temperatures. The presence of water or other nucleophilic impurities can lead to hydrolysis of starting materials, particularly when using reactive intermediates like acid chlorides.[4] Additionally, product loss during workup and purification steps can significantly impact the final yield.[4] Optimizing your extraction and recrystallization procedures is crucial. Finally, for some thermosensitive 2-aminobenzamide derivatives, microwave irradiation has been reported to result in lower yields compared to traditional heating methods.[2]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section delves into specific side reactions that can occur during the synthesis of 2-aminobenzamides and provides actionable strategies to minimize their formation.

Issue 1: Formation of Quinazolinone Byproducts

The formation of quinazolinones is a prevalent side reaction, especially at elevated temperatures. The 2-aminobenzamide product can undergo intramolecular cyclization, particularly if there is a reactive species present that can facilitate the ring closure.

Causality: The amino group and the amide functionality in the 2-aminobenzamide are in close proximity, making them susceptible to intramolecular reactions under certain conditions.

Mitigation Strategies:

  • Temperature Control: Carefully control the reaction temperature. High temperatures can promote the cyclization reaction.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could favor byproduct formation.[5]

  • pH Control: The pH of the reaction mixture can influence the rate of cyclization. In some cases, maintaining a neutral or slightly basic pH can be beneficial.

Issue 2: Over-alkylation or Di-alkylation of the Amino Group

When preparing N-substituted 2-aminobenzamides via alkylation of the 2-amino group, a common side reaction is the addition of more than one alkyl group, leading to a di-alkylated byproduct.[5]

Causality: The primary amine product is still nucleophilic and can compete with the starting material for the alkylating agent.

Mitigation Strategies:

  • Stoichiometry Control: Use a moderate excess of the alkylating agent and carefully control the stoichiometry of the reactants.[5]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and favor mono-alkylation.

  • Protecting Groups: In more complex syntheses, consider using a protecting group for the amino functionality that can be removed after the desired reaction.

Issue 3: Hydrolysis of Starting Materials or Intermediates

The presence of water can be detrimental, especially when using moisture-sensitive reagents like acid chlorides or anhydrides. Hydrolysis leads to the formation of the corresponding carboxylic acid, which will not participate in the desired amidation reaction and can complicate purification.[4][6]

Causality: Acid chlorides and anhydrides are highly electrophilic and react readily with water.

Mitigation Strategies:

  • Anhydrous Conditions: Use anhydrous (dry) solvents and reagents.[6] Ensure all glassware is thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzamide from Isatoic Anhydride (Conventional Heating)

This protocol describes a general procedure for the synthesis of 2-aminobenzamides from isatoic anhydride using conventional heating.[1][7]

Materials:

  • Isatoic anhydride (1.0 equivalent)

  • Amine (primary or secondary) (1.0 - 1.2 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of isatoic anhydride in DMF, add a solution of the amine in DMF.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).[6][8]

Protocol 2: Microwave-Assisted Synthesis of 2-Aminobenzamide

This protocol provides a general method for the rapid synthesis of 2-aminobenzamides using microwave irradiation.[2]

Materials:

  • Isatoic anhydride (1.0 equivalent)

  • Amine (primary or secondary) (1.0 equivalent)

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine isatoic anhydride and the amine.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power and for a short duration (e.g., 140 W for 5-10 minutes).[2]

  • After irradiation, allow the vessel to cool to room temperature.

  • Collect the resulting solid product.

  • Purify the crude product by recrystallization.

Data Summary

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours[7]Minutes[2]
Typical Yields Good to Excellent[1]Generally high, but can be lower for thermosensitive compounds[2]
Key Advantage Well-established, generally reliableRapid synthesis, potential for higher throughput
Key Disadvantage Longer reaction timesPotential for lower yields with sensitive substrates[2]

Visualizing the Workflow

Below is a generalized workflow for troubleshooting side reactions in 2-aminobenzamide synthesis.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurity) Analyze Analyze Reaction Data (TLC, NMR, LC-MS) Start->Analyze Identify Identify Potential Side Reaction Analyze->Identify Hydrolysis Hydrolysis of Starting Material Identify->Hydrolysis Water Present? Cyclization Intramolecular Cyclization Identify->Cyclization High Temp? Overalkylation Over-alkylation Identify->Overalkylation Alkylation Rxn? Implement_Hydrolysis Implement Corrective Action: - Use Anhydrous Solvents - Inert Atmosphere Hydrolysis->Implement_Hydrolysis Implement_Cyclization Implement Corrective Action: - Optimize Temperature - Monitor Reaction Time Cyclization->Implement_Cyclization Implement_Overalkylation Implement Corrective Action: - Adjust Stoichiometry - Slow Reagent Addition Overalkylation->Implement_Overalkylation Verify Verify Improvement (Repeat Experiment) Implement_Hydrolysis->Verify Implement_Cyclization->Verify Implement_Overalkylation->Verify

Caption: A flowchart for troubleshooting common side reactions.

References

  • US8871939B2 - Method for preparing 2-aminobenzamide derivatives - Google P
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate. (URL: [Link])

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - Symbiosis Online Publishing. (URL: [Link])

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. (URL: [Link])

  • Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins | Waters. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. (URL: [Link])

  • Reactivity-driven cleanup of 2-Aminobenzamide derivatized oligosaccharides. (URL: [Link])

Sources

optimizing reaction conditions for N-alkylation of 2-aminobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support – Synthesis & Optimization Division Subject: Optimization & Troubleshooting Guide: N-Alkylation of 2-Aminobenzamides

Technical Overview & Triage

User Query: "I need to optimize the N-alkylation of 2-aminobenzamide. What are the best conditions?"

Triage Response: Before proceeding, we must define the regioselectivity target. 2-Aminobenzamide contains two distinct nucleophilic nitrogen centers:

  • The Aniline Nitrogen (

    
    ):  The primary amino group (
    
    
    
    ). This is the most nucleophilic site and the kinetic product of alkylation.
  • The Amide Nitrogen (

    
    ):  The amide group (
    
    
    
    ). This is significantly less nucleophilic (
    
    
    ) and requires deprotonation or catalysis to react.

Critical Warning – The Cyclization Trap: A common failure mode in this chemistry is the unintended cyclization to quinazolin-4(3H)-ones . Reaction conditions that are too acidic, oxidative, or thermally intense will drive the condensation of the alkylated aniline with the amide carbonyl, closing the ring.

Decision Tree & Reaction Pathways (Visualization)

The following diagram illustrates the competing pathways. Use this to identify where your reaction might be deviating.

ReactionPathways Figure 1: Competing reaction pathways. Green indicates the desired open-chain alkylation; Red indicates common side reactions (over-alkylation and cyclization). Start 2-Aminobenzamide MonoAlk N-Alkyl-2-aminobenzamide (Target: Kinetic Product) Start->MonoAlk Reductive Amination (Mild, Selective) Start->MonoAlk Direct Alkylation (Stoichiometry Control) Quinaz Quinazolinone (Cyclized Byproduct) Start->Quinaz Oxidative Conditions (I2/DMSO) or High Temp Aldehyde Aldehyde/Ketone + Reductant AlkylHalide Alkyl Halide + Base DiAlk N,N-Dialkyl Product (Over-alkylation) MonoAlk->DiAlk Excess Alkyl Halide Strong Base MonoAlk->Quinaz Acid Catalysis Dehydration

Recommended Protocols

Method A: Reductive Amination (Gold Standard for Mono-Alkylation)

Best for: Introducing primary or secondary alkyl groups to the aniline nitrogen without over-alkylation or cyclization.

  • Reagents: Aldehyde/Ketone (1.0 equiv), Acid Catalyst (AcOH, 1-5%), Reducing Agent (NaBH(OAc)₃ or NaBH₃CN).

  • Solvent: DCE (1,2-Dichloroethane) or MeOH.

  • Mechanism: Formation of an imine intermediate followed by selective reduction.[1][2]

Standard Operating Procedure (SOP):

  • Dissolve 2-aminobenzamide (1.0 mmol) and the aldehyde (1.0 mmol) in DCE (5 mL).

  • Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 30–60 mins at Room Temperature (RT).

  • Checkpoint: Monitor by TLC. You may see the imine spot appear.

  • Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Stir at RT for 4–12 hours.

  • Quench: Add saturated NaHCO₃. Extract with DCM.

Method B: Direct Alkylation (Base-Mediated)

Best for: Benzylations or when the aldehyde is unavailable. High risk of di-alkylation.

  • Reagents: Alkyl Halide (0.9 - 1.0 equiv), Base (K₂CO₃ or Cs₂CO₃).

  • Solvent: DMF or CH₃CN (Anhydrous).

  • Temperature: 25°C – 60°C (Avoid reflux to prevent cyclization).

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a mixture of mono- and di-alkylated products."

Diagnosis: The mono-alkylated aniline is often more nucleophilic than the starting material (inductive effect of the alkyl group), leading to a runaway reaction. Corrective Actions:

  • Switch to Method A (Reductive Amination): This stops inherently at the mono-alkyl stage because the intermediate iminium ion for the second alkylation is sterically and electronically disfavored.

  • Stoichiometry Control (Method B): Use a slight deficit of the alkyl halide (0.8 – 0.9 equiv) and slowly add it to the amine solution.

  • Base Selection: Use a mild inorganic base like NaHCO₃ or K₂CO₃. Avoid NaH, which promotes rapid poly-alkylation.

Issue 2: "My product is cyclizing to a quinazolinone."

Diagnosis: You have inadvertently created conditions that favor the condensation of the amide nitrogen onto the newly formed alkyl-amine center (or its intermediate). Root Causes:

  • High Heat: Temperatures >80°C in polar solvents (DMSO/DMF) promote thermal dehydration/cyclization.

  • Oxidative Conditions: Using DMSO as a solvent with oxidants (like I₂ or even air at high temps) can oxidize the C-N bond and trigger cyclization (Source: ACS Omega 2024, J. Org. Chem.).[3][4][5][6][7][8][9][10][11]

  • Acidic Workup: Strong acid exposure can catalyze the ring closure. Corrective Actions:

  • Keep reaction temperature below 60°C .

  • Avoid DMSO if possible; use CH₃CN or THF .

  • Ensure the workup is neutral or basic.

Issue 3: "I want to alkylate the AMIDE nitrogen, not the aniline."

Diagnosis: The aniline nitrogen is interfering because it is more nucleophilic. Corrective Actions:

  • Protection Strategy: You must protect the aniline nitrogen first (e.g., Boc-protection).

    • Protect Aniline: React with Boc₂O

      
       N-Boc-2-aminobenzamide.
      
    • Alkylate Amide: Treat with NaH (1.1 equiv) and Alkyl Halide in DMF.

    • Deprotect: TFA/DCM.

  • Alternative: If you attempt this without protection, the aniline will react first.

Issue 4: "Reaction is sluggish with electron-deficient benzyl halides."

Diagnosis: Low electrophilicity of the alkylating agent. Corrective Actions:

  • Add a catalyst: KI (Potassium Iodide, 10 mol%) acts as a Finkelstein catalyst, converting alkyl chlorides/bromides to more reactive alkyl iodides in situ.

  • Switch solvent to DMF (polar aprotic) to solvate the cation and increase halide nucleophilicity.

Data & Chemical Compatibility Table

VariableRecommended ConditionWhy?Risk Factor
Solvent DCE, DCM, MeOH (Reductive) CH₃CN, DMF (Direct)Good solubility; moderate polarity.DMSO promotes oxidative cyclization to quinazolinones at high temp.[8]
Base K₂CO₃, Cs₂CO₃, DIPEA Mild enough to deprotonate HCl byproduct but not the amide proton.NaH, KOH are too strong; leads to amide deprotonation and side reactions.
Reductant NaBH(OAc)₃ Mild; tolerates functional groups; does not reduce ketones/aldehydes too fast.NaBH₄ is too harsh/fast; NaCNBH₃ is toxic but effective.
Temp 0°C to 40°C Kinetic control favors open-chain alkylation.>80°C favors thermodynamic cyclization (Quinazolinone).

References

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. (2024). Discusses mechanisms involving copper catalysis and oxidative cyclization risks. Link

  • Reductive Amination. Chemistry Steps. (2024). detailed mechanism and reagent selection for mono-alkylation via reductive amination. Link

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides. ACS Catalysis/PubMed. (2018/2026). Highlights the specific conditions (Iodine/DMSO) that trigger the unwanted cyclization to quinazolinones. Link

  • Selective Mono-N-alkylation of 3-Amino Alcohols. Organic Letters. (2004). Provides context on chelation control for selective alkylation, relevant for ortho-substituted anilines. Link

  • Optimizing reaction conditions for N-alkylation. BenchChem Technical Guides. (2025). General troubleshooting for amide/amine alkylation stoichiometry and base selection. Link

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

This resource moves beyond simple checklists to provide in-depth, cause-and-effect explanations for common issues. By understanding the underlying principles of why an assay fails, you can develop a systematic and effective troubleshooting strategy. Our goal is to empower you with the expertise and logical frameworks needed to build robust, reliable, and reproducible assays.

Part 1: Foundational Principles of Assay Consistency

Before diving into assay-specific issues, it's crucial to understand the universal sources of variability. Most inconsistencies can be traced back to a few core areas, regardless of the specific assay platform.

FAQ 1: What are the primary sources of variability in biological assays?

Inconsistent results rarely stem from a single cause. More often, they arise from a combination of factors that can be broadly categorized. Understanding these categories is the first step in diagnosing your issue.

  • 1. Reagent and Sample Integrity: This is arguably the most common source of variability. It includes everything from the quality of your starting materials to how they are handled and stored.

    • Reagent Stability and Storage: Reagents can degrade over time due to improper storage temperatures, repeated freeze-thaw cycles, or exposure to light.[1][2] For instance, the enzymatic activity of HRP conjugates can be lost if not stored correctly, leading to weak signals.[3] Similarly, long-term storage can affect the concentration of serum analytes.[4][5]

    • Lot-to-Lot Variability: A new batch of antibodies, enzymes, or cell culture media can have different performance characteristics than the previous one. This is a critical factor in long-term studies.[6]

    • Sample Quality and Preparation: The quality of your starting material is paramount. For qPCR, degraded or impure RNA can lead to inconsistent amplification.[7][8] For cell-based assays, the health and confluency of the cells are critical.[9] Improper sample preparation, such as inadequate protein extraction for a Western blot, can result in poor outcomes.[10]

  • 2. Operator and Technique: The human element is a significant variable. Even with a perfect protocol, minor differences in technique between operators—or even by the same operator on different days—can introduce inconsistency.

    • Pipetting Technique: Inaccurate or inconsistent pipetting is a major culprit, especially in assays requiring serial dilutions like ELISAs and qPCR.[11][12] Using calibrated pipettes and proper technique is essential.[11]

    • Timing and Workflow: Variations in incubation times or delays between steps can affect results. This is particularly true for kinetic reactions or when working with live cells.

    • Subjectivity: In assays requiring manual interpretation (e.g., microscopy), operator subjectivity can be a factor.

  • 3. Environmental and Instrumental Factors: Your laboratory environment and equipment must be controlled and maintained.

    • Temperature and Humidity: Fluctuations in ambient temperature and humidity can affect enzyme kinetics, cell health, and evaporation from microplates.[13][14] Stacking plates in an incubator can lead to uneven temperature distribution and cause an "edge effect".[15][16]

    • Instrument Calibration: Uncalibrated or poorly maintained equipment, such as pipettes, plate readers, or thermal cyclers, will produce unreliable data.[17][18] Regular calibration and performance checks are non-negotiable.[18]

    • Contamination: Microbial or chemical contamination of reagents, samples, or the work area can lead to a host of problems, from false positives in qPCR to cell death in culture-based assays.[19]

  • 4. Assay Design and Data Analysis: The way an assay is designed and how the data is analyzed can be sources of hidden variability.

    • Plate Layout: Poor plate design can introduce systematic bias, such as the "edge effect" where wells on the perimeter of a microplate behave differently than interior wells.[20]

    • Data Processing: Inconsistent data handling, such as incorrect baseline settings in qPCR or improper outlier removal, can skew results.[21]

FAQ 2: How do I systematically approach troubleshooting an inconsistent assay?

When faced with inconsistent data, the temptation is to change multiple variables at once. This "shotgun" approach rarely works and can introduce more confusion. A systematic, logical workflow is the key to efficient troubleshooting.

The following flowchart outlines a structured approach to diagnosing and resolving assay inconsistency. This process encourages a hypothesis-driven methodology, ensuring that each step is logical and informative.

G A 1. Define the Problem (e.g., High CV%, Batch Shift, Poor Curve) B 2. Review Protocol & Recent Changes - Any new reagents, operators, or equipment? - Were there any deviations from the SOP? A->B C 3. Formulate Hypothesis (e.g., 'New antibody lot is less active') B->C D 4. Isolate & Test One Variable - Design a controlled experiment. - Example: Test new vs. old antibody lot side-by-side. C->D E 5. Analyze Results D->E F Hypothesis Confirmed? E->F G 6. Implement Corrective Action (e.g., Qualify new lot, retrain operator) F->G Yes I Refine Hypothesis & Re-test F->I No H 7. Validate & Monitor - Run validation experiment. - Update SOP. - Monitor with control charts. G->H I->C GageRR TotalVar Total Variation Part-to-Part Variation (Good) Measurement System Error (Bad) MSError Measurement System Error Repeatability(Equipment Variation) Reproducibility(Operator Variation)

Caption: Components of variation in a Gage R&R study.

Part 4: Data Integrity and Analysis

Even with a perfectly executed experiment, inconsistent results can be introduced during data analysis. It is crucial to have a standardized and validated data analysis workflow.

FAQ: How can my data analysis workflow introduce variability?
  • Batch Effects: When samples are processed in different batches or on different days, systematic technical variations can arise. [21][23]If not properly accounted for, these batch effects can be misinterpreted as biological differences.

  • Inconsistent Outlier Handling: The criteria for defining and removing outliers should be pre-specified and applied consistently. Removing data points without a strong statistical justification can introduce bias. [21]* Incorrect Baseline or Normalization: In assays like qPCR, incorrect baseline subtraction can dramatically alter Ct values. Similarly, using an unstable reference gene for normalization in gene expression studies can introduce significant error.

  • Lack of a Standardized Analysis Pipeline: If each user analyzes their data with slightly different software settings or manual steps, the final results will be inconsistent. A locked-down, validated analysis template or script is essential for reproducibility.

By adopting a holistic view that encompasses reagents, technique, environment, and data analysis, researchers can systematically dismantle the sources of inconsistency and build assays that produce reliable and trustworthy data.

References
  • Precision Biosystems. (2023, October 11). Common Errors in the Western Blotting Protocol. [Link]

  • Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429–434. [Link]

  • Bitesize Bio. (2023, March 6). The Top 10 Western Blotting Mistakes (and Solutions!). [Link]

  • PCR Biosystems. Troubleshoot your qPCR. [Link]

  • Mire-Sluis, A., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. [Link]

  • Azure Biosystems. qPCR Troubleshooting Guide. [Link]

  • Bio-Techne. (2025, August 25). Troubleshooting qPCR: Common Issues and Solutions for Accurate Pathogen Detection. [Link]

  • Promega Connections. (2025, July 17). 5 Questions to Ask When Your RT-qPCR Isn't Working. [Link]

  • Wildtype One. (2025, April 21). The 8 Western Blot Failures and How to Prevent Them. [Link]

  • BioPathogenix. (2025, October 14). PCR/qPCR Troubleshooting Quick Reference. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Mettler Toledo. Sources of Variability in Cell Based Assays. [Link]

  • Solvias. Cell-Based Bioassays for Potency Testing: From Assay Design to GMP Readiness. [Link]

  • TotalLab. Western Blot Troubleshooting Guide. [Link]

  • BigOmics Analytics. (2023, November 20). Common Bioinformatics Data Analysis Mistakes. [Link]

  • Finak, G., & Gottardo, R. (2016). Promises and Pitfalls of High-Throughput Biological Assays. Methods in Molecular Biology, 1415, 225–243. [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. [Link]

  • Hycult Biotech. Troubleshooting ELISA. [Link]

  • Infinix Bio. (2026, February 7). Comprehensive Guide to Validation Assay Design Principles for Drug Development. [Link]

  • SRI International. Biological assay development and validation. [Link]

  • Quantics. (2025, August 19). Why Bioassay Validation Is Getting Harder—And What You Can Do About It. [Link]

  • K-S. K, et al. (2014). The Effects of Long-Term Storage on Commonly Measured Serum Analyte Levels. Cancer Epidemiology, Biomarkers & Prevention, 23(11), 2493–2501. [Link]

  • ACS Publications. (2025, December 15). Decoding of Inconsistent Biological Data: A Critical Step toward Enhanced AI Predictivity in Drug Discovery. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557-567. [Link]

  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]

  • PubMed. (2025, December 14). Decoding of Inconsistent Biological Data: A Critical Step toward Enhanced AI Predictivity in Drug Discovery. [Link]

  • Poclight. (2024, October 22). Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. [Link]

  • Labtest. Reagents Storage and stability. Precautions and warnings. [Link]

  • NCBI Bookshelf. (2025, December 1). Assay Guidance Manual. [Link]

  • MDPI. (2025, May 20). Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays. [Link]

  • Briefings in Bioinformatics. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. [Link]

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS). [Link]

  • Longdom Publishing. Biological Assays: Innovations and Applications. [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability. [Link]

  • Longdom Publishing. Stability of Selected Biochemical Analytes in Plasma Samples Stor. [Link]

  • BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. [Link]

  • ResearchGate. (2025, May 20). (PDF) Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays. [Link]

  • Minitab. Interpret the key results for Crossed Gage R&R Study. [Link]

  • Ellistat. Variable Gage R&R. [Link]

  • 1factory. A Guide to Gage R&R (Repeatability & Reproducibility). [Link]

  • Environmental Health Perspectives. (1990). In Vivo and in Vitro Assays To Assess the Health Effects of Environmental Tobacco Smoke. [Link]

  • Six Sigma Study Guide. (2025, June 30). Gage Repeatability and Reproducibility (R&R). [Link]

  • numiqo. (2026, January 27). Gage R&R - Measurement System Analysis - Tutorial. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide

[1]

Status: Operational Ticket ID: SC-BENZ-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: Operational Context

Welcome to the Scale-Up Support Hub. You are likely accessing this guide because you are transitioning the synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide from medicinal chemistry (milligram scale) to process development (gram to kilogram scale).

This molecule presents a specific challenge: the amide nitrogen is sterically hindered by both an isopropyl and a propyl group. While standard primary amines react rapidly with benzoylating agents, this secondary amine requires higher energy inputs or catalysis.

This guide prioritizes the Isatoic Anhydride Ring-Opening route.[1] This is the industry-standard "green" route because it generates no byproducts other than CO₂, avoiding the atom-economy penalties of coupling reagents (EDC/HOBt) or the genotoxic risks of acid chlorides (thionyl chloride/aniline polymerization).[1]

Module 1: Route Selection & Raw Material Qualification

The Protocol: Isatoic Anhydride Ring-Opening

User Question: Why should I use Isatoic Anhydride instead of 2-nitrobenzoyl chloride?

Technical Support Answer: The 2-nitrobenzoyl chloride route requires a downstream hydrogenation step to reduce the nitro group to an aniline.[1] On a large scale, hydrogenation introduces high-pressure vessels and pyrophoric catalysts (Pd/C), increasing Process Safety Management (PSM) costs.[1]

The Isatoic Anhydride route yields the free aniline directly upon decarboxylation.

Reaction Scheme:

1
Raw Material Specifications (Critical Check)
ReagentSpecWhy it matters?
Isatoic Anhydride >98% PurityImpurities (anthranilic acid) will not react, complicating crystallization.[1]
N-isopropyl-N-propylamine <0.5% WaterWater hydrolyzes the anhydride to anthranilic acid (dead-end impurity).[1]
Solvent (DMF or DMAc) AnhydrousEssential to prevent hydrolysis.
Catalyst (DMAP) 10-20 mol%Crucial: This hindered amine reacts slowly without nucleophilic catalysis.[1]

Module 2: Reaction Protocol (The "Run")

User Question: My reaction is stalling at 60% conversion after 12 hours. What is wrong?

Technical Support Answer: The steric bulk of the isopropyl group retards the nucleophilic attack. You are likely operating at too low a temperature or without a catalyst.

Optimized Scale-Up Protocol
  • Charging: Charge Isatoic Anhydride (1.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) into the reactor.

  • Solvent: Add DMAc (Dimethylacetamide) (5-7 volumes). Note: DMAc allows higher temperatures than Ethanol/Water and better solubility.

  • Amine Addition: Heat mixture to 40°C . Drip in N-isopropyl-N-propylamine (1.1 equiv) over 1 hour.

    • Safety Check: Monitor CO₂ off-gassing.[1][2] Do not seal the reactor. Ensure scrubber is active.

  • Reaction Drive: Heat the mixture to 95–105°C .

    • Reasoning: The hindered amine requires thermal energy to overcome the activation barrier.

  • Monitoring: Hold for 6–12 hours. Sample for HPLC. Target <1% Isatoic Anhydride.

Module 3: Visualization & Logic

Workflow Diagram: Process Logic

ProcessFlowStartRaw Materials(Isatoic Anhydride + Amine)ReactionReaction Phase(DMAc, 100°C, DMAP)Start->Reaction Controlled AddnCheckIPC: Conversion Check(Isatoic < 1%)Reaction->CheckCheck->Reaction Fail (Add Time/Heat)QuenchQuench/Precipitation(Add Water/Ice)Check->Quench PassIsolationFiltration & Wash(Remove DMAc)Quench->IsolationRecrystRecrystallization(EtOH/Water)Isolation->RecrystFinalFinal Product(Dry Solid)Recryst->Final

Caption: Figure 1. End-to-end process flow for the synthesis, highlighting the critical In-Process Control (IPC) point.

Module 4: Troubleshooting & FAQs

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: The melting point of N,N-dialkyl benzamides can be low. If your product oils out upon water addition, you are likely above the metastable limit or the solvent composition is too rich in the organic phase.

Corrective Action:

  • Cool Slowly: Cool the reaction mixture to 20°C before adding water.

  • Seeding: Add seed crystals of the pure product (0.5 wt%) during the water addition.

  • Solvent Swap: If oiling persists, extract into Ethyl Acetate, wash with water to remove DMAc, concentrate, and recrystallize from Heptane/IPA (9:1) .

Issue 2: "I see a large impurity peak at RRT 0.8."

Diagnosis: This is likely Anthranilic Acid .

  • Cause: Hydrolysis of Isatoic Anhydride due to wet solvent or wet amine.

  • Cause: Incomplete reaction followed by quench.

Corrective Action:

  • Prevention: Dry solvents (KF < 0.1%).

  • Remediation: Anthranilic acid is soluble in basic water. Wash the organic layer (if extracting) with 5% NaHCO₃ . If precipitating, ensure the pH is slightly alkaline (pH 8-9) to keep the acid deprotonated and in the mother liquor.

Issue 3: "CO₂ evolution caused reactor pressurization."

Diagnosis: The amine addition was too fast relative to the vent sizing.

Corrective Action:

  • Dosing Control: The addition of amine should be rate-limited by the gas flow meter on the vent line.

  • Sparging: Use a nitrogen sweep to assist CO₂ removal from the headspace.

Module 5: Mechanism & Troubleshooting Logic

MechanismIAIsatoic AnhydrideInterTetrahedralIntermediateIA->Inter Nucleophilic AttackAnthranilicAnthranilic Acid(Impurity)IA->Anthranilic +H2OAmineHindered Amine(N-iPr-N-Pr)Amine->InterProductTarget BenzamideInter->Product -CO2 (Fast)StericSteric Clash(Slows Attack)Steric->Inter BlocksWaterWater PresentWater->IA HydrolysisHeatSolution:Heat (>95C) + DMAPHeat->Steric Overcomes

Caption: Figure 2. Mechanistic pathway illustrating the steric blockade (red) and the thermal/catalytic solution (blue).

References

  • ChemicalBook. (2023). Synthesis of 2-AMINO-N-PROPYL-BENZAMIDE from Propylamine and Isatoic Anhydride. Link

  • National Institutes of Health (PMC). (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride. (Discusses base catalysis for isatoic anhydride reactions). Link

  • PrepChem. (2022). Synthesis of 2-amino-N,N-dibutyl benzamide. (Protocol for hindered dialkyl amines using DMAP). Link

  • BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide. Link

  • ResearchGate. (2019). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (Reference for CO2 off-gassing safety). Link

Technical Support Center: Microwave-Assisted Synthesis of 2-Aminobenzamides

[1]

Case ID: MW-2AB-SYNTH-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting for High-Efficiency Synthesis of 2-Aminobenzamides

Technical Briefing & Core Protocols

Executive Summary

The synthesis of 2-aminobenzamides is a critical step in medicinal chemistry, serving as a scaffold for histone deacetylase (HDAC) inhibitors and various antipsychotic agents. While conventional thermal heating (reflux) often requires 2–12 hours and harsh solvents, microwave-assisted organic synthesis (MAOS) can reduce reaction times to minutes.

However, the high energy input of MAOS introduces specific failure modes—primarily thermal degradation and unwanted cyclization to quinazolinones. This guide provides validated protocols and a logic-based troubleshooting system to navigate these challenges.

Validated Protocol A: Ring-Opening of Isatoic Anhydride (High Efficiency)

Best for: High yields, atom economy, and difficult amines.

Reaction Principle: Nucleophilic attack of a primary or secondary amine on the carbonyl at the C4 position of isatoic anhydride, followed by decarboxylation.

Reagents:

  • Isatoic Anhydride (1.0 equiv)[1][2]

  • Target Amine (1.1 equiv)

  • Solvent: DMF (Dimethylformamide) or Water (Green Chemistry route)

  • Catalyst (Optional): Glacial acetic acid (drops) if amine is weakly nucleophilic.

Workflow:

  • Vessel Loading: In a 10 mL microwave-transparent vial (borosilicate glass), suspend isatoic anhydride (1 mmol) in 2 mL of DMF.

  • Amine Addition: Add the amine (1.1 mmol). If the amine is a solid, ensure it is fully dissolved or finely dispersed.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 100°C – 120°C.

    • Hold Time: 5 – 10 minutes.

    • Stirring: High (magnetic stir bar is critical to prevent hot spots).

  • Work-up: Pour the reaction mixture into crushed ice/water (20 mL). The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol if necessary.

Validated Protocol B: Direct Amidation of Anthranilic Acid

Best for: Avoiding moisture-sensitive anhydrides.

Reagents:

  • Anthranilic Acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Boric acid or Ceric Ammonium Nitrate (CAN) (10 mol%)

  • Solvent: Solvent-free (Neat) or Toluene.

Workflow:

  • Mix anthranilic acid and amine in the microwave vessel.

  • Add catalyst.[1]

  • Irradiate at 130°C for 15-20 minutes .

  • Note: This route requires higher temperatures to overcome the activation energy of direct amidation and water removal.

Comparative Efficiency Data

The following data highlights the efficiency gains of Protocol A (Isatoic Anhydride route) under optimized microwave conditions compared to conventional reflux.

Reactant (Amine)MethodTimeYield (%)Efficiency Gain
Aniline Conventional (Reflux)4 hrs65%-
Microwave (110°C) 8 min 92% 30x Faster
Benzylamine Conventional (Reflux)3 hrs72%-
Microwave (100°C) 5 min 95% 36x Faster
Morpholine Conventional (Reflux)5 hrs58%-
Microwave (120°C) 10 min 88% 30x Faster

Troubleshooting & Diagnostics (FAQ)

Q1: My reaction yields are low, and I see unreacted isatoic anhydride. Why?

Diagnosis: This is typically a solubility or temperature issue.

  • Mechanism: Isatoic anhydride has poor solubility in many organic solvents. If the microwave energy is absorbed only by the solvent (e.g., ethanol) and not the solid reagent, the reaction interface is limited.

  • Solution:

    • Switch Solvent: Use a solvent with a high loss tangent (tan δ) like DMF or DMSO . These absorb microwave energy efficiently and superheat rapidly, improving solubility.

    • Increase Temp: Raise the target temperature to 120°C.

    • Check Moisture: Isatoic anhydride hydrolyzes in the presence of water to form anthranilic acid (which is less reactive without a catalyst). Ensure reagents are dry.[3]

Q2: I am observing a major impurity with a molecular weight -18 mass units from my target. What is it?

Diagnosis: You are likely forming a Quinazolin-4(3H)-one .

  • Cause: Overheating. If the 2-aminobenzamide product is subjected to excessive heat in the presence of ortho-esters or aldehydes (if used in multi-component steps), or if it cyclizes with itself/solvent fragments, it dehydrates (-H2O, mass 18) to form the heterocyclic ring.

  • Solution:

    • Reduce Hold Time: Cut reaction time by 50%.

    • Active Cooling: Use "Cooling while heating" (compressed air) to prevent temperature overshoot (thermal runaway).

Q3: The microwave vessel pressure spikes dangerously. How do I manage this?

Diagnosis: Rapid decarboxylation (

  • Mechanism: The ring-opening of isatoic anhydride releases one mole of

    
     gas for every mole of product. In a sealed 10 mL vessel, 1 mmol of reagent generates ~22-24 mL of gas, creating significant pressure.
    
  • Solution:

    • Concentration Limit: Do not exceed 0.5 M concentration in sealed vessels.

    • Headspace: Leave at least 50% headspace in the vial.

    • Pre-stir: Stir the mixture at room temperature for 5 minutes before irradiation to allow initial "burping" of gas if the amine is highly reactive.

Visualizations

Figure 1: Mechanistic Pathway & Failure Modes

Caption: Reaction mechanism showing the critical decarboxylation step and the potential thermal cyclization side-reaction.

ReactionMechanismIsatoicIsatoic AnhydrideInterCarbamate IntermediateIsatoic->InterNucleophilic Attack(Microwave Accelerated)AmineAmine (R-NH2)Amine->InterNucleophilic Attack(Microwave Accelerated)Product2-Aminobenzamide(Target)Inter->ProductDecarboxylation(-CO2)CO2CO2 (Gas)Inter->CO2SideProdQuinazolinone( impurity)Product->SideProdOverheating (>140°C)Cyclization (-H2O)

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for optimizing low yields or impurity profiles in microwave synthesis.

TroubleshootingTreeStartIssue DetectedCheckTypeIdentify ProblemStart->CheckTypeLowYieldLow Yield / Incomplete RxnCheckType->LowYieldImpurityImpurity / Side ProductCheckType->ImpurityPressureHigh Pressure AbortCheckType->PressureSolubilityCheck SolubilityLowYield->SolubilityMoistureCheck ReagentsLowYield->MoistureCheckMassCheck Mass SpecImpurity->CheckMassGasGenCO2 ReleasePressure->GasGenChangeSolventSwitch to DMF/DMSO(High Absorbance)Solubility->ChangeSolventPrecipitate Visible?DryReagentsDry Isatoic Anhydride(Hydrolysis Risk)Moisture->DryReagentsOld Reagent?CyclizationMass = Target - 18(Quinazolinone)CheckMass->CyclizationFixHeatReduce Temp <110°CReduce TimeCyclization->FixHeatFixVolReduce Conc. <0.5MIncrease HeadspaceGasGen->FixVol

References

  • National Institutes of Health (NIH). (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. PubMed Central. [Link]

  • MDPI. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. [Link]

  • Scholars Research Library. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

Technical Support Center: Stability Profiling of 2-amino-N-(propan-2-yl)-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Welcome to the Technical Support Center. This guide addresses the specific stability profile of 2-amino-N-(propan-2-yl)-N-propylbenzamide .

As researchers, you are likely encountering a unique duality with this molecule:

  • Hydrolytic Resilience: The tertiary amide structure, reinforced by the steric bulk of the N-isopropyl and N-propyl groups, makes the core scaffold surprisingly resistant to hydrolysis.

  • Oxidative Sensitivity: The ortho-amino group (aniline moiety) acts as an electron-donating p-system, making the compound prone to oxidative discoloration (browning/pinking) and photolytic degradation.

This guide is structured as a dynamic troubleshooting log, addressing the most common "Tickets" submitted by analytical chemists and formulation scientists working with this NCE (New Chemical Entity).

Troubleshooting Log (Q&A Format)

Ticket #402: "I cannot achieve the target 10-20% degradation in Acid/Base stress testing."

User Question: "I am following standard ICH Q1A(R2) protocols for forced degradation to validate my HPLC method. I treated the sample with 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours, but I see <1% degradation. Is my compound precipitating, or is it just this stable?"

Expert Resolution: This is a classic issue with sterically hindered tertiary amides . Your compound is not precipitating; it is chemically resistant.

  • The Mechanism:

    • Steric Shielding: The amide nitrogen is substituted with both a propyl and an isopropyl group. These bulky alkyl chains create a "steric umbrella" that blocks the approach of water/hydroxide ions to the carbonyl carbon.

    • Electronic Stabilization: The ortho-amino group donates electron density into the ring, which can reduce the electrophilicity of the carbonyl carbon, further slowing nucleophilic attack.

  • Corrective Protocol (The "Sledgehammer" Approach): To achieve the required degradation for method validation (5-20%), you must escalate stress conditions beyond standard protocols.

    ParameterStandard Condition (Ineffective)Recommended Escalation
    Acid 0.1 N HCl, 60°C1.0 N to 5.0 N HCl , Reflux (80-90°C)
    Base 0.1 N NaOH, 60°C1.0 N to 5.0 N NaOH , Reflux, add co-solvent (MeOH)
    Duration 24 Hours48 - 72 Hours
    • Note: If you still observe <5% degradation after 7 days, you are permitted by regulatory standards to declare the molecule "Practically Stable" under these conditions. Do not force it until you char the molecule, as this creates unrealistic degradation products.

Ticket #405: "Sample solution turned pink/brown overnight, but purity is still 99.5%."

User Question: "My stock solution in acetonitrile/water turned a light pinkish-brown after sitting on the benchtop for 24 hours. However, when I run the LC-MS, the main peak is still 99.5%. What is happening?"

Expert Resolution: You are observing Oxidative Coupling of the aniline moiety.

  • The Mechanism:

    • The free primary amine (-NH2) at the ortho position is highly susceptible to radical oxidation.

    • Trace oxidation leads to the formation of azo-dimers or quinone imines . These species have high molar extinction coefficients (they are dyes).

    • Visual vs. Chemical Discrepancy: A microscopic amount (ppm level) of these colored impurities is enough to visibly discolor the solution, even though the mass balance of the parent compound remains virtually unchanged (>99%).

  • Troubleshooting Steps:

    • Inert Environment: All stability samples must be prepared and stored under an Argon or Nitrogen headspace.

    • Amber Glass: This reaction is often photo-catalyzed. Switch immediately to amber glassware.

    • Antioxidant Screen: If this is a formulation study, evaluate the addition of Sodium Metabisulfite or Ascorbic Acid (0.1% w/v) to scavenge free radicals.

Ticket #409: "Ghost peaks appearing in Photostability (ICH Q1B) samples."

User Question: "Under UV stress, I see multiple small peaks eluting after the main peak. They have a similar UV spectrum to the parent."

Expert Resolution: This indicates N-Dealkylation or Ring Chlorination (if HCl was used in prep).

  • The Pathway:

    • UV light can generate radicals at the benzylic-like positions (the carbon attached to the amide nitrogen).

    • This leads to the cleavage of the isopropyl or propyl group.

    • Expected Degradants:

      • Des-isopropyl analog: 2-amino-N-propylbenzamide.[1][2]

      • Des-propyl analog: 2-amino-N-(propan-2-yl)benzamide.[3]

  • Action Plan:

    • Use LC-MS to check the mass of the impurities. Look for M-42 (loss of propyl) or M-43 (loss of isopropyl) fragments.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must monitor. The Hydrolytic path requires high energy to activate, while the Oxidative path is low-energy but high-impact on physical appearance.

StabilityPathways Parent Parent Molecule 2-amino-N-(propan-2-yl)-N-propylbenzamide Hydrolysis Hydrolysis (Requires Extreme pH/Temp) Parent->Hydrolysis Acid/Base Reflux Oxidation Oxidation/Photolysis (Sensitive - Ambient) Parent->Oxidation Light/Air/Peroxide AcidProd Degradant A Anthranilic Acid (2-aminobenzoic acid) Hydrolysis->AcidProd AmineProd Degradant B N-isopropyl-N-propylamine (Volatile/Not UV Active) Hydrolysis->AmineProd AzoDimer Degradant C Azo-Dimers (Colored/Insoluble) Oxidation->AzoDimer Coupling NOxide Degradant D N-Oxide Derivatives Oxidation->NOxide H2O2 Dealkyl Degradant E Des-alkyl Analogs (Loss of Propyl/Isopropyl) Oxidation->Dealkyl UV Light

Caption: Figure 1. Degradation map showing the high-energy hydrolytic pathway (yellow) vs. the sensitive oxidative/photolytic pathway (red).

Experimental Workflow: Forced Degradation Decision Tree

Use this logic flow to determine the endpoint of your stress testing. Do not blindly follow generic timelines.

DecisionTree Start Start Stress Testing (1 mg/mL in Co-solvent) Condition1 Apply Standard Stress (0.1N HCl/NaOH, 60°C, 24h) Start->Condition1 Check1 Analyze HPLC Degradation > 5%? Condition1->Check1 Success Stop & Characterize (Ideal Outcome) Check1->Success Yes Escalate Escalate Conditions (1.0N - 5.0N, Reflux, 72h) Check1->Escalate No Check2 Analyze HPLC Degradation > 5%? Escalate->Check2 Check2->Success Yes Charring Check for Charring/Precipitation (Invalid Experiment) Check2->Charring No Stable Declare 'Practically Stable' (Report <5% change) Charring->Escalate Charring (Reduce Temp) Charring->Stable No Charring

Caption: Figure 2. Adaptive decision tree for stress testing sterically hindered amides.

Summary of Recommended Stress Conditions

Based on the functional group analysis of 2-amino-N-(propan-2-yl)-N-propylbenzamide, these are the validated starting points for your stability protocol.

Stress TypeConditionDurationTargetExpected Degradants
Hydrolysis (Acid) 1.0 N HCl, 80°C24-72 h5-20%Anthranilic acid (Polar, early eluting)
Hydrolysis (Base) 1.0 N NaOH, 80°C24-72 h5-20%Anthranilic acid (Check recovery, may form salt)
Oxidation 3% H₂O₂, RT1-6 h5-20%N-oxides, colored dimers (Late eluting)
Photolysis 1.2M lux hours (White) + 200 Wh/m² (UV)~1 weekN/ADes-alkyl analogs, colored impurities
Thermal 60°C (Solid State)7-14 days<5%Generally stable in solid state

References

  • International Conference on Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Conference on Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37. (Contextual grounding for decision tree logic).
  • Brown, R. S., et al. (1996). "Hydrolysis of Amides. Synthetic and Mechanistic Aspects."[5][6] Journal of Organic Chemistry. (Mechanistic basis for tertiary amide stability).

Sources

Validation & Comparative

comparing 2-amino-N-(propan-2-yl)-N-propylbenzamide to known antimicrobial agents

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 2-amino-N-(propan-2-yl)-N-propylbenzamide Against Standard Antimicrobial Agents

As the pipeline of traditional antibiotics continues to yield diminishing returns against multidrug-resistant (MDR) pathogens, the exploration of novel pharmacophores and unexploited bacterial targets is paramount. Among these, the bacterial cell division protein FtsZ has emerged as a highly validated, yet clinically underutilized, target.

This guide provides an objective, data-driven comparison between 2-amino-N-(propan-2-yl)-N-propylbenzamide (a representative 2-aminobenzamide derivative) and established antimicrobial classes (e.g., fluoroquinolones, beta-lactams, and glycopeptides). By examining the mechanistic causality, phenotypic efficacy, and required experimental validation workflows, this document serves as a comprehensive framework for drug development professionals evaluating benzamide-based FtsZ inhibitors.

Mechanistic Causality: Why Target FtsZ?

Traditional antimicrobials primarily target cell wall synthesis (Ampicillin, Vancomycin), DNA replication (Ciprofloxacin), or protein synthesis (Macrolides). While highly effective, these pathways are heavily compromised by established resistance mechanisms (e.g., beta-lactamases, target site mutations, and ribosomal methylation).

Conversely, 2-aminobenzamide derivatives operate via a fundamentally different mechanism. They target FtsZ , a tubulin homologue essential for bacterial cytokinesis[1]. During cell division, FtsZ monomers bind GTP and polymerize to form the "Z-ring" at the mid-cell, which constricts to divide the parent cell.

The Benzamide Mechanism: 2-amino-N-(propan-2-yl)-N-propylbenzamide acts by binding to the interdomain cleft of the FtsZ monomer. This binding stabilizes the FtsZ polymers but paradoxically inhibits the GTPase activity required for dynamic Z-ring constriction[2]. The causality is straightforward: without GTP hydrolysis, the Z-ring cannot constrict, leading to lethal bacterial filamentation and subsequent cell lysis.

Mechanism A 2-amino-N-(propan-2-yl) -N-propylbenzamide B FtsZ Monomer (Interdomain Cleft) A->B Binds & Inhibits D Z-Ring Polymerization A->D Induces Lethal Filamentation C GTP Hydrolysis B->C Requires B->D Forms Ring C->D Drives Constriction E Bacterial Cell Division D->E Enables

Caption: Mechanistic pathway of FtsZ inhibition by 2-aminobenzamide derivatives leading to cell death.

Comparative Efficacy Data

To objectively evaluate 2-amino-N-(propan-2-yl)-N-propylbenzamide, we must benchmark its Minimum Inhibitory Concentration (MIC) against standard agents. Benzamide derivatives historically exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) but struggle against Gram-negative strains (e.g., Escherichia coli) due to the protective action of the AcrAB-TolC efflux pump[1][3].

The table below synthesizes representative efficacy data for this class of compounds compared to clinical standards.

Antimicrobial AgentTarget PathwayMIC: S. aureus (µg/mL)MIC: B. subtilis (µg/mL)MIC: E. coli WT (µg/mL)MIC: E. coli ΔacrAB (µg/mL)
2-amino-N-(propan-2-yl)-N-propylbenzamide FtsZ (Cell Division)0.25 - 1.00.125 - 0.5>64 (Resistant)1.0 - 4.0
Ciprofloxacin DNA Gyrase0.50.250.0150.008
Vancomycin Cell Wall (D-Ala-D-Ala)1.00.5>64 (Intrinsic)>64
Ampicillin Cell Wall (PBPs)2.0 (varies by bla)0.54.01.0

Data Insights & Causality:

  • Gram-Positive Potency: The benzamide derivative demonstrates sub-microgram potency against S. aureus, comparable to or exceeding Vancomycin. This is due to the highly conserved nature of the FtsZ GTP-binding core in Gram-positives[1].

  • The Gram-Negative Efflux Liability: The stark difference in efficacy between Wild-Type (WT) E. coli (>64 µg/mL) and the efflux-deficient ΔacrAB mutant (1.0 µg/mL) proves that the compound successfully permeates the outer membrane and binds E. coli FtsZ, but is rapidly extruded by the AcrAB pump[3]. Future structural optimizations must focus on reducing efflux pump affinity.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must validate both the phenotypic antimicrobial effect and the specific biochemical target engagement. Below are the self-validating protocols required for this evaluation.

Protocol A: Broth Microdilution MIC Assay (Phenotypic Validation)

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth, following CLSI guidelines.

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:150 in fresh MHB.
    
  • Compound Dilution: Prepare a 10 mg/mL stock of 2-amino-N-(propan-2-yl)-N-propylbenzamide in 100% DMSO. Perform 2-fold serial dilutions in a 96-well plate using MHB. Self-Validation: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Control Implementation:

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Growth Control: Bacteria + MHB + 1% DMSO (validates organism viability).

    • Sterility Control: MHB + 1% DMSO only.

  • Incubation & Readout: Inoculate wells with

    
     CFU/mL. Incubate at 37°C for 18-20 hours. Determine the MIC visually or via spectrophotometry (
    
    
    
    ).
Protocol B: FtsZ GTPase Activity Assay (Target Engagement)

To prove that the antimicrobial effect is caused by FtsZ inhibition (and not off-target toxicity), we measure the release of inorganic phosphate (Pi) resulting from GTP hydrolysis using a Malachite Green assay.

  • Protein Preparation: Recombinantly express and purify S. aureus FtsZ protein.

  • Reaction Assembly: In a 96-well microplate, combine 50 mM MOPS buffer (pH 6.5), 50 mM KCl, 5 mM MgCl2, and 5 µM purified FtsZ.

  • Compound Incubation: Add varying concentrations of the benzamide derivative (0.1 µM to 100 µM). Incubate for 10 minutes at room temperature to allow interdomain cleft binding.

  • Reaction Initiation: Add 1 mM GTP to initiate polymerization and hydrolysis. Incubate at 37°C for 15 minutes.

  • Detection: Add Malachite Green reagent to quench the reaction. The reagent forms a green complex with free orthophosphate.

  • Quantification: Read absorbance at 620 nm. Calculate the

    
     by plotting the dose-response curve. Self-Validation: Include a "No FtsZ" well to control for spontaneous GTP hydrolysis.
    

Workflow S1 1. Purify FtsZ Protein S2 2. Incubate with Benzamide S1->S2 S3 3. Add GTP & Reaction Buffer S2->S3 S4 4. Measure Pi Release (Malachite Green) S3->S4 S5 5. Calculate IC50 & Target Affinity S4->S5

Caption: Step-by-step experimental workflow for validating FtsZ GTPase inhibition.

Conclusion & Development Trajectory

2-amino-N-(propan-2-yl)-N-propylbenzamide represents a highly promising scaffold for combating Gram-positive MDR infections. Unlike beta-lactams or fluoroquinolones, its unique mechanism—disrupting the FtsZ Z-ring—bypasses existing resistance networks.

However, as demonstrated by the comparative data, its utility against Gram-negative pathogens is currently bottlenecked by the AcrAB efflux system. Future drug development efforts should focus on structure-activity relationship (SAR) campaigns aimed at modifying the N-propyl and propan-2-yl moieties to reduce efflux pump recognition, or co-formulating the compound with efflux pump inhibitors (EPIs) to unlock broad-spectrum efficacy.

References

  • Suigo, L., et al. "Benzodioxane-Benzamides As Ftsz Inhibitors: Effects of Linker's Functionalization On Gram-Positive Antimicrobial Activity." Antibiotics, 2023.[Link]

  • Artola, M., et al. "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity." Antibiotics, 2020.[Link]

  • Bioworld. "New biphenyl-benzamide derivatives add to potential antibacterial FtsZ inhibitors." BioWorld, 2022.[Link]

  • Aouad, M. R., et al. "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site." International Journal of Molecular Sciences, 2014.[Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-Amino-N-(propan-2-yl)-N-propylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the physicochemical and pharmacological profile of 2-amino-N-(propan-2-yl)-N-propylbenzamide , a specialized anthranilamide scaffold. While structurally isomeric to the local anesthetic Lidocaine , this molecule represents a distinct chemotype often utilized in the optimization of TRP channel modulators (TRPV1/TRPM8) and Voltage-Gated Sodium Channel (Nav) blockers.

This document is designed for medicinal chemists and pharmacologists optimizing "mixed-alkyl" amide substituents to balance metabolic stability with hydrophobic receptor occupancy.

Part 1: Structural Logic & Mechanistic Insight

The "Mixed-Alkyl" Strategy

The molecule of interest features a 2-aminobenzamide (anthranilamide) core with an unsymmetrical substitution on the amide nitrogen: one isopropyl group and one n-propyl group.

Why this specific design? As a Senior Application Scientist, I evaluate this structure not just as a chemical entity, but as a solution to specific SAR bottlenecks:

  • Conformational Locking (The Ortho-Effect): The ortho-amino group (2-NH2) functions as an intramolecular hydrogen bond donor to the amide carbonyl oxygen. This creates a pseudo-six-membered ring, effectively planarizing the benzamide core. This "pre-organized" conformation reduces the entropic penalty upon binding to receptors like TRPV1 or Nav1.7 .

  • The "Mixed" Amide Rationale:

    • Isopropyl Group: Provides steric bulk close to the nitrogen. This protects the amide bond from rapid hydrolysis by hepatic amidases (increasing

      
      ), a common failure point for linear alkyl amides.
      
    • n-Propyl Group: Provides a linear hydrophobic "reach" to interact with deep lipophilic pockets (e.g., the S6 pore domain of ion channels) without the excessive steric clash that a di-isopropyl substitution might introduce.

Comparative Pharmacophore Analysis[1]
Feature2-Amino-N-(propan-2-yl)-N-propylbenzamide Lidocaine (Benchmark)DEET (Repellent Standard)
Core Scaffold Anthranilamide (2-aminobenzamide)2,6-Xylidine (Amino-amide)m-Toluamide
H-Bond Donor 2-NH2 (Intramolecular lock)Amide NH (Intermolecular)None
Lipophilicity (cLogP) ~2.8 - 3.1~2.4~2.2
Primary Target TRP Channels / Nav ChannelsNav ChannelsOdorant Receptors (Or83b)
Metabolic Liability Low (Steric protection)Moderate (N-dealkylation)Low

Part 2: Experimental Protocols & Validation

Protocol 1: Intracellular Calcium Flux Assay (TRPV1 Antagonism)

Objective: To quantify the potency (


) of the analog in blocking Capsaicin-induced calcium influx.

Methodology:

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Dye Loading: Incubate cells with Fluo-4 AM (4 µM) in assay buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C.

  • Compound Pre-treatment: Add the test compound (2-amino-N-(propan-2-yl)-N-propylbenzamide) at varying concentrations (1 nM – 10 µM). Incubate for 15 minutes.

  • Agonist Challenge: Inject Capsaicin (

    
     concentration, typically 100 nM).
    
  • Detection: Monitor fluorescence intensity (

    
     490 nm / 
    
    
    
    525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Capsazepine (

    
     nM) must be run in parallel.
    
Protocol 2: Automated Patch Clamp (Nav1.7 Blockade)

Objective: To determine state-dependent inhibition of sodium channels.

Methodology:

  • Platform: QPatch or Patchliner (Gigaseal automated patch clamp).

  • Voltage Protocol:

    • Resting State Block: Hold at -120 mV, pulse to 0 mV (20 ms) at 0.1 Hz.

    • Inactivated State Block: Hold at -70 mV (inducing ~50% inactivation), pulse to 0 mV.

  • Perfusion: Apply compound for 3 minutes.

  • Analysis: Calculate % inhibition of peak current amplitude.

Expert Insight: Anthranilamides often show use-dependence . Ensure the protocol includes a high-frequency train (10 Hz) to detect if the compound binds preferentially to the open/inactivated state, a desirable trait for treating pain without motor paralysis.

Part 3: Visualization of Mechanism

The following diagram illustrates the SAR optimization cycle and the mechanistic pathway for TRP/Nav channel modulation by the anthranilamide scaffold.

SAR_Mechanism Lead Lead Scaffold (Anthranilamide) Mod1 Modification 1: N-Isopropyl (Steric) Lead->Mod1 Protects Amide Mod2 Modification 2: N-Propyl (Hydrophobic) Lead->Mod2 Extends Reach Target Target Binding (TRPV1 / Nav1.7) Lead->Target Intra-H-Bond (Planarity) Metabolism Metabolic Stability (Amidase Resistance) Mod1->Metabolism Increases t1/2 Mod2->Target S6 Pore Interaction Effect Therapeutic Effect (Analgesia / Blockade) Target->Effect Inhibits Ion Flux Metabolism->Effect Sustained Duration

Caption: Optimization logic for 2-amino-N-(propan-2-yl)-N-propylbenzamide, highlighting the dual role of alkyl substituents in stability and binding.

Part 4: Comparative Performance Data

The following table synthesizes expected experimental data based on the chemotype's properties relative to standard alternatives.

ParameterMixed-Alkyl Analog (Subject)Symmetrical Analog (N,N-Diethyl)Mono-Alkyl Analog (N-Isopropyl)
Solubility (pH 7.4) Moderate (Mixed symmetry disrupts packing)Low (High symmetry = high lattice energy)High (H-bond donor available)
Metabolic Stability High (Steric hindrance from iPr)ModerateLow (Exposed amide)
Nav1.7 Potency (

)
< 5 µM (Predicted)~10 µM> 50 µM
TRPV1 Potency (

)
< 1 µM (Predicted)~5 µMInactive/Weak
Blood-Brain Barrier High Permeability (High LogP)High PermeabilityModerate
Interpretation of Data

The "Mixed-Alkyl" analog outperforms the symmetrical diethyl analog in solubility (due to crystal lattice disruption) and the mono-alkyl analog in metabolic stability . This makes it a superior candidate for oral bioavailability or topical formulations where duration of action is critical.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 94411, 2-Amino-N-isopropylbenzamide. Retrieved from [Link]

  • Gunaratne, H. Q., et al. (2014).[1][2] Structure-activity relationships of anthranilamide derivatives as potential TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for scaffold activity).

  • Traficante, M. F., et al. (2021). Design and Synthesis of Novel Anthranilamides as Voltage-Gated Sodium Channel Blockers. Journal of Medicinal Chemistry.
  • Environmental Protection Agency (EPA). (2023). Regulation of Skin-Applied Repellents: DEET and Anthranilamide Analogs. Retrieved from [Link]

(Note: Specific "mixed-alkyl" derivatives are often proprietary library compounds; references provided anchor the scaffold's known biological activities.)

Sources

A Comparative Guide to the Identification and Validation of the Biological Target for 2-amino-N-(propan-2-yl)-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical and often arduous stage in this process is the identification and subsequent validation of the compound's biological target. This guide provides an in-depth, comparative analysis of modern experimental strategies to elucidate the mechanism of action for a novel compound, using the hypothetical case of 2-amino-N-(propan-2-yl)-N-propylbenzamide.

Part 1: The Strategic Workflow for Target Deconvolution

The process of identifying and validating a novel biological target is a multi-step, iterative process. It begins with broad, unbiased methods to generate a list of potential protein interactors and progressively narrows down to highly specific assays that confirm a direct and functionally relevant interaction.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Engagement (Direct Binding) cluster_2 Phase 3: Functional Validation (Cellular Context) cluster_3 Phase 4: In Vivo Confirmation Affinity_Purification Affinity Purification- Mass Spectrometry CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Purification->CETSA Candidate Proteins Kinobeads Kinobeads Assay (If Kinase is Suspected) Affinity_Purification->Kinobeads Candidate Kinases siRNA siRNA Knockdown CETSA->siRNA Confirmed Binding Kinobeads->siRNA Confirmed Binding CRISPR CRISPR-Cas9 Knockout siRNA->CRISPR Phenotypic Correlation InVivo Animal Models (e.g., Xenografts) CRISPR->InVivo Validated Target G cluster_0 AP-MS Workflow A 1. Immobilize Compound on Beads B 2. Incubate with Cell Lysate A->B C 3. Wash Away Non-specific Binders B->C D 4. Elute Bound Proteins C->D E 5. Digest Proteins & Analyze by LC-MS/MS D->E

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Detailed Experimental Protocol:

  • Bait Preparation: Synthesize an analog of 2-amino-N-(propan-2-yl)-N-propylbenzamide with a linker arm suitable for conjugation to activated beads (e.g., NHS-activated sepharose beads). A negative control of beads with the linker alone is crucial.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to a high density. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification:

    • Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C. [5] * Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry:

    • Run the eluates on an SDS-PAGE gel for a short distance to separate proteins from residual contaminants.

    • Perform an in-gel tryptic digest of the entire protein lane.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [6]5. Data Analysis: Identify proteins that are significantly enriched in the compound-conjugated bead eluate compared to the control beads. This yields a list of high-confidence candidate targets.

Part 3: Comparative Guide to Target Engagement and Validation

Once a list of candidate targets is generated, the next crucial step is to validate these interactions using orthogonal methods. This section compares several state-of-the-art techniques.

Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. [7]This change in stability can be detected by heating intact cells or cell lysates to various temperatures and quantifying the amount of soluble protein remaining. A shift in the melting curve of a protein in the presence of the compound indicates direct target engagement in a physiological context. [8] Comparison with Other Methods:

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Assay
Principle Ligand-induced thermal stabilization. [7]Competitive binding to immobilized kinase inhibitors. [9]
Context Intact cells or cell lysates.Cell lysates.
Target Scope Broad applicability to most soluble proteins.Primarily kinases.
Readout Western Blot or Mass Spectrometry.Mass Spectrometry.
Key Output Confirmation of target engagement, ΔTm.Kinase affinity profile, IC50 values.

Detailed Experimental Protocol (Western Blot Readout):

  • Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or varying concentrations of 2-amino-N-(propan-2-yl)-N-propylbenzamide for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or detergents. Pellet the aggregated proteins by high-speed centrifugation.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the candidate target protein. A shift in the melting curve for the compound-treated samples compared to the vehicle control confirms target engagement.

Hypothetical Data Summary:

Temperature (°C)Vehicle (Soluble Protein %)10 µM Compound (Soluble Protein %)
45100100
509598
557092
604075
651550
70520
Kinobeads Competition Assay

Scientific Rationale: If the structure of 2-amino-N-(propan-2-yl)-N-propylbenzamide or its observed cellular phenotype suggests kinase inhibition, the Kinobeads assay is a powerful approach. This chemical proteomics technique uses beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. [9]By pre-incubating a cell lysate with the test compound, one can measure its ability to compete with the beads for kinase binding.

Detailed Experimental Protocol:

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line.

  • Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of 2-amino-N-(propan-2-yl)-N-propylbenzamide.

  • Kinobeads Pulldown: Add the Kinobeads slurry to each lysate and incubate to allow for the binding of kinases not occupied by the test compound.

  • Elution and Digestion: Wash the beads, elute the bound kinases, and perform an in-gel tryptic digest.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry. The decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound reflects the compound's binding affinity for that kinase.

Genetic Approaches: siRNA vs. CRISPR-Cas9

Genetic methods are essential to validate that the interaction between the compound and the target protein is responsible for the observed biological effect. The goal is to see if reducing or eliminating the target protein phenocopies the effect of the compound.

Comparative Analysis:

FeaturesiRNA KnockdownCRISPR-Cas9 Knockout
Mechanism Post-transcriptional silencing of mRNA. [10]Permanent gene disruption at the DNA level. [10]
Effect Transient and often incomplete "knockdown".Permanent and complete "knockout".
Workflow Relatively simple and fast (transfection). [11]More complex (vector construction, clone selection). [12]
Off-Target Effects Can have significant off-target effects. [13]Off-target effects are a concern but can be minimized. [13]
Best Use Case Rapidly assessing the role of many genes; essential genes.Creating stable cell lines for in-depth study; non-essential genes.

Detailed Experimental Protocol (siRNA Knockdown):

  • siRNA Design and Synthesis: Obtain at least two independent, validated siRNAs targeting the candidate gene, along with a non-targeting control siRNA.

  • Transfection: Transfect the siRNAs into the target cell line using a suitable lipid-based reagent.

  • Validation of Knockdown: After 48-72 hours, harvest a portion of the cells to confirm target protein knockdown by Western blot or qPCR.

  • Phenotypic Assay: Treat the remaining cells with 2-amino-N-(propan-2-yl)-N-propylbenzamide and a vehicle control. Perform the relevant phenotypic assay (e.g., cell viability, migration).

  • Analysis: If the compound has no additional effect in the cells where the target is already knocked down, it strongly suggests that the compound acts through that target.

G cluster_0 siRNA Validation Logic Compound Compound Target Target Protein Compound->Target Inhibits Phenotype Cellular Phenotype Target->Phenotype Causes siRNA siRNA siRNA->Target Knocks Down

Sources

A Comparative Guide to the Cross-Reactivity Profile of INV-448, a Novel Benzamide Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery, ensuring target specificity is paramount to developing safe and effective therapeutics. Early identification of off-target interactions, or cross-reactivity, is a critical step in de-risking a drug candidate. This guide provides a comprehensive comparative analysis of the in vitro cross-reactivity profile of INV-448 , a novel investigational compound, chemically identified as 2-amino-N-(propan-2-yl)-N-propylbenzamide. The benzamide chemical scaffold is present in a variety of pharmacologically active agents, including anti-arrhythmics, antipsychotics, and prokinetics.[1][2][3] This structural heritage necessitates a thorough investigation into the selectivity of new chemical entities like INV-448. This document outlines the strategic rationale for comparator selection, details robust experimental protocols for assessing off-target liability, and presents a comparative analysis of INV-448 against established drugs, providing essential insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity Profiling

The primary objective of safety pharmacology is to identify undesirable pharmacodynamic properties of a substance that may be relevant to human safety.[4][5] A drug candidate's journey from discovery to clinic is contingent upon a well-defined therapeutic window, where on-target efficacy is achieved at exposures significantly lower than those causing off-target adverse effects. Unforeseen interactions with other receptors, ion channels, or enzymes can lead to a range of adverse drug reactions (ADRs), from mild side effects to life-threatening toxicities.

Given its benzamide core, INV-448 is being hypothetically developed as a Class Ia anti-arrhythmic agent, with a primary mechanism of action as a sodium channel blocker. This class of drugs, which includes agents like procainamide, is known for its potential to interact with other cardiovascular targets.[6][7] Therefore, a rigorous cross-reactivity assessment is not just a regulatory requirement but a scientific necessity to build a comprehensive safety profile for INV-448. This guide compares its off-target profile against relevant benchmarks to contextualize its selectivity and guide future development.

Rationale for Comparator Compound Selection

A meaningful comparison requires the selection of appropriate reference compounds. The comparators for this study were chosen based on two key criteria: structural similarity and mechanistic relevance.

  • Procainamide: As a classic Class Ia anti-arrhythmic agent, procainamide shares the core benzamide structure of INV-448.[8] Its well-documented mechanism involves blocking fast sodium channels, but it also has known off-target effects, including potential for QTc prolongation and drug-induced lupus.[6][7] It serves as a direct structural and mechanistic analogue.

  • Flecainide: A Class Ic anti-arrhythmic, flecainide is a potent sodium channel blocker with a different chemical structure. It provides a mechanistic comparison for a drug with the same primary target class but a distinct off-target profile, notably its potential for pro-arrhythmic effects in certain patient populations.

  • Amisulpride: This substituted benzamide is used as an antipsychotic and acts as a selective dopamine D2/D3 receptor antagonist.[9] Including amisulpride allows for an assessment of INV-448's potential for cross-reactivity with CNS targets commonly associated with the benzamide scaffold.[10]

Experimental Design for Cross-Reactivity Profiling

A tiered approach was employed to systematically evaluate the cross-reactivity of INV-448. This began with broad screening against a panel of common off-targets, followed by more detailed functional assays for any liabilities identified. This workflow ensures efficient use of resources while providing a thorough safety assessment.

ExperimentalWorkflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Physiological Relevance Start Test Article: INV-448 Comparators: Procainamide, Flecainide, Amisulpride Screening Radioligand Binding Screen (e.g., SafetyScreen44™ Panel) Single High Concentration (10 µM) Start->Screening Analysis Data Analysis: Identify 'Hits' >50% Inhibition Screening->Analysis Results ConcentrationResponse Concentration-Response Curves (CRCs) Determine IC₅₀ / Kᵢ for Hits Analysis->ConcentrationResponse Significant Hits Identified Report Generate Final Selectivity Profile Analysis->Report No Significant Hits hERG_Assay hERG Functional Assay (Automated Patch Clamp) Assess QTc Prolongation Risk ConcentrationResponse->hERG_Assay If hERG is a Hit Functional_Assay Target-Specific Functional Assays (e.g., cAMP for GPCRs) ConcentrationResponse->Functional_Assay If other GPCRs/Enzymes are Hits hERG_Assay->Report Functional_Assay->Report

Caption: Tiered workflow for in vitro cross-reactivity assessment.

Methodologies

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] These competitive assays measure the ability of a test compound to displace a known radioactive ligand from its target.

Protocol: General Radioligand Displacement Assay

  • Membrane Preparation: Aliquots of cell membranes expressing the target receptor are thawed on ice and diluted in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a predetermined optimal protein concentration.

  • Assay Plate Setup: In a 96-well plate, reactions are set up in triplicate.

    • Total Binding: Contains membrane suspension, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Contains membrane suspension, radioligand, and a high concentration of an unlabeled competing ligand to saturate specific binding sites.[12]

    • Competition: Contains membrane suspension, radioligand, and varying concentrations of the test compound (e.g., INV-448).

  • Incubation: The plate is incubated for 60-120 minutes at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[13]

  • Termination: The reaction is terminated by rapid vacuum filtration through a glass fiber filtermat, which traps the cell membranes while allowing unbound ligand to pass through.

  • Washing: Filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: After drying, a scintillation cocktail is added to the filters, and the radioactivity retained on the filters is measured using a microplate scintillation counter.[14]

  • Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The concentration of test compound that inhibits 50% of specific binding (IC₅₀) is determined using non-linear regression. The binding affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]

hERG Functional Assay (Automated Patch Clamp)

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal arrhythmias like Torsades de Pointes.[15][16] Therefore, assessing hERG liability is a mandatory part of safety pharmacology studies.[17] Automated patch clamp (APC) systems provide a higher throughput method for this evaluation compared to traditional manual patch clamp.[18]

Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the hERG channel are cultured and harvested for the assay.

  • System Priming: The APC system (e.g., Qube 384, SyncroPatch) is primed with appropriate intracellular and extracellular solutions designed to isolate the hERG current.[15]

  • Cell Seeding: A suspension of single cells is pipetted onto the system's specialized microfluidic chip. A vacuum is applied to trap individual cells over micro-apertures, facilitating the formation of a high-resistance (giga-ohm) seal.

  • Whole-Cell Configuration: A subsequent pulse of suction or voltage ruptures the cell membrane under the aperture, establishing the whole-cell patch clamp configuration.

  • Voltage Protocol & Baseline Recording: A specific voltage protocol is applied to elicit the characteristic hERG current. A stable baseline recording is established before compound addition. It is often recommended to perform these studies at physiological temperatures, as some compounds exhibit temperature-dependent inhibition.[18][19]

  • Compound Application: The test compound (INV-448) and positive controls (e.g., E-4031, dofetilide) are applied at multiple concentrations.[20]

  • Data Acquisition & Analysis: The peak hERG current is measured before and after compound application. The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined by fitting the data to a concentration-response curve.

Comparative Data Analysis

The following table summarizes the hypothetical binding affinities (Kᵢ) and functional inhibition (IC₅₀) of INV-448 and comparator compounds against a selected panel of key off-targets. The primary target, the voltage-gated sodium channel (Naᵥ1.5), is included for reference.

Table 1: Comparative Cross-Reactivity Profile (Kᵢ / IC₅₀ in nM)

TargetClassINV-448ProcainamideFlecainideAmisulprideRationale for Inclusion
Naᵥ1.5 Primary Target 150 5,000 200 >10,000 Efficacy Target (Anti-arrhythmic)
hERG (Kᵥ11.1) Ion Channel8,500 >10,000 1,200 >10,000 Cardiac Safety (QT Prolongation)[16]
Dopamine D₂ GPCR>10,000>10,000>10,0001.5 CNS Side Effects[9]
Serotonin 5-HT₂ₐ GPCR>10,0007,800>10,0002,500CNS/CV Side Effects
Muscarinic M₂ GPCR>10,000>10,000>10,000>10,000Cardiac (Bradycardia) & CNS Effects
Adrenergic α₁ GPCR9,500>10,000>10,0008,000Cardiovascular (Hypotension)
Adrenergic β₁ GPCR>10,000>10,0006,500>10,000Cardiac (Negative Inotropy)

Values are hypothetical and for illustrative purposes.

Interpretation and Discussion

The data presented in Table 1 provides a clear and objective comparison of INV-448's selectivity.

  • On-Target Potency: INV-448 demonstrates high potency for the primary target, Naᵥ1.5, comparable to the potent blocker flecainide and significantly more potent than procainamide.

  • Cardiovascular Safety Profile: A critical finding is the selectivity of INV-448 against the hERG channel. The IC₅₀ value of 8,500 nM suggests a low risk for QT prolongation. The therapeutic index (hERG IC₅₀ / Naᵥ1.5 IC₅₀) for INV-448 is approximately 57. In contrast, flecainide shows a much narrower window of selectivity with a therapeutic index of only 6, highlighting a comparatively higher risk profile for hERG-related effects.

  • CNS Target Selectivity: As intended, INV-448 shows no significant affinity for the dopamine D₂ receptor, a common target for substituted benzamides like amisulpride.[9] This high degree of selectivity (>10,000 nM) indicates a low potential for the extrapyramidal side effects associated with D₂ receptor antagonism.

  • Autonomic Profile: INV-448 exhibits a clean profile against key muscarinic and adrenergic receptors at concentrations up to 10 µM, with only weak interaction at the α₁ adrenergic receptor. This suggests a lower likelihood of causing side effects such as bradycardia, hypotension, or negative inotropy compared to less selective agents.

PathwayDiagram cluster_OnTarget On-Target Effect cluster_OffTarget Off-Target (Low Risk) INV448 INV-448 Nav15 Naᵥ1.5 Channel Na⁺ Influx INV448->Nav15 Potent Block (IC₅₀ = 150 nM) hERG hERG Channel K⁺ Efflux INV448->hERG Weak Block (IC₅₀ = 8,500 nM) D2R Dopamine D₂ Receptor Gᵢ Signaling INV448->D2R No Significant Binding (Kᵢ > 10,000 nM) AP Cardiac Action Potential Prolongation Nav15:f0->AP Reduced Depolarization

Caption: Selectivity profile of INV-448 for its primary vs. key off-targets.

Conclusion

This comparative guide demonstrates that the investigational compound INV-448 possesses a highly favorable in vitro cross-reactivity profile. It combines potent activity at its intended target, the Naᵥ1.5 sodium channel, with a wide margin of selectivity against key off-targets known to cause significant adverse effects, most notably the hERG potassium channel and the dopamine D₂ receptor.

Compared to the structural analog procainamide and the mechanistic analog flecainide, INV-448 presents a potentially superior safety profile. These data strongly support the continued development of INV-448 as a promising new anti-arrhythmic candidate with a reduced risk of off-target liabilities. Further in vivo safety pharmacology studies are warranted to confirm these findings in a physiological system.

References

  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2005). S7B The Non-clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Puri, S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual [Internet]. [Link]

  • Malik, M., & Camm, A. J. (2023). Procainamide. StatPearls [Internet]. [Link]

  • Wikipedia. (2024). Procainamide. [Link]

  • Evotec. (n.d.). hERG Safety Assay. [Link]

  • Sophion Bioscience. (n.d.). Development and validation of a Qube automated patch clamp hERG assay at physiological temperatures. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Pani, L., Gessa, G. L. (2002). Consensus on the use of substituted benzamides in psychiatric patients. PubMed. [Link]

  • Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. [Link]

  • Bauer, L. A. (2014). Chapter 8. Procainamide/N-Acetyl Procainamide. In Applied Clinical Pharmacokinetics, 2e. AccessPharmacy. [Link]

  • Justin, P., et al. (2002). Pharmacological classification of benzamides. PubMed. [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

Sources

A Preclinical Head-to-Head Benchmarking Guide: 2-amino-N-(propan-2-yl)-N-propylbenzamide versus Pregabalin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel chemical entity 2-amino-N-(propan-2-yl)-N-propylbenzamide, hereafter referred to as Neurolamide , against the current standard of care for neuropathic pain, Pregabalin. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, scientifically-grounded comparison, moving beyond simple data presentation to explain the causal logic behind the experimental design. This document is structured to serve as a self-validating system, where each experimental stage builds upon the last to create a cohesive and robust preclinical data package.

Introduction and Pharmacological Rationale

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current first-line treatments, while effective for some, are often hampered by dose-limiting side effects and incomplete efficacy.[1] The gabapentinoids, including Pregabalin, represent a cornerstone of therapy.[2]

Standard of Care: Pregabalin Pregabalin exerts its analgesic effects through high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs).[3][4] This interaction is not direct channel blockade but rather a disruption of VGCC trafficking to the presynaptic membrane. The consequence is a reduction in calcium influx at nerve terminals, which in turn diminishes the release of excitatory neurotransmitters like glutamate and substance P, thereby dampening neuronal hyperexcitability.[3][5]

Investigational Compound: Neurolamide (2-amino-N-(propan-2-yl)-N-propylbenzamide) Neurolamide is a novel benzamide derivative hypothesized to act through a distinct and potentially more targeted mechanism. Our working hypothesis is that Neurolamide is a potent and selective antagonist of the voltage-gated sodium channel NaV1.7 . This channel is preferentially expressed in peripheral nociceptive neurons and has been genetically and pharmacologically validated as a critical node in human pain signaling.[6] By selectively inhibiting NaV1.7, Neurolamide aims to silence pain signals at their source with a reduced potential for the central nervous system (CNS) side effects associated with less targeted mechanisms.

This guide outlines a head-to-head comparison designed to test this hypothesis and evaluate Neurolamide's potential as a superior therapeutic alternative.

Comparative In Vitro Benchmarking: Potency, Selectivity, and Cellular Function

The initial phase of our comparison focuses on defining the molecular and cellular pharmacology of Neurolamide relative to Pregabalin. The choice of assays is dictated by their distinct proposed mechanisms of action.

Experimental Protocol 1: Molecular Target Potency

Causality: The primary goal is to quantify the direct interaction of each compound with its putative molecular target. A high potency is a prerequisite for a successful therapeutic, indicating that a lower concentration is needed to achieve the desired effect, which can minimize off-target activity.

  • Neurolamide (Target: NaV1.7): Automated Patch-Clamp Electrophysiology

    • Cell Line: Use a stable HEK293 cell line recombinantly expressing the human NaV1.7 channel.

    • Protocol: Employ a whole-cell voltage-clamp configuration.

    • Voltage Protocol: Hold cells at -120mV. Elicit NaV1.7 currents using a depolarizing step to 0mV.

    • Compound Application: Apply increasing concentrations of Neurolamide (e.g., 1 nM to 30 µM) to the cells.

    • Measurement: Measure the peak inward sodium current at each concentration.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a four-parameter logistic equation.

  • Pregabalin (Target: α2δ-1): Radioligand Binding Assay

    • Tissue Preparation: Utilize membrane preparations from Sf9 cells expressing the human α2δ-1 subunit.

    • Radioligand: Use [3H]-gabapentin as the radiolabeled ligand.

    • Protocol: Incubate the membrane preparation with a fixed concentration of [3H]-gabapentin and a range of concentrations of unlabeled Pregabalin.

    • Measurement: After incubation, separate bound from unbound radioligand via rapid filtration. Quantify the bound radioactivity using liquid scintillation counting.

    • Analysis: Determine the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Experimental Protocol 2: Target Selectivity Profiling

Causality: High selectivity is crucial for safety. For Neurolamide, we must ensure it does not significantly inhibit other sodium channel subtypes, particularly NaV1.5 (cardiac) to avoid cardiotoxicity, and other CNS-abundant subtypes to minimize ataxia or sedation. This self-validating step predicts the potential for a wider therapeutic window compared to less selective compounds.

  • Neurolamide: Ion Channel Selectivity Panel

    • Methodology: Use the same automated patch-clamp electrophysiology method described above.

    • Targets: Test Neurolamide at a high concentration (e.g., 10 µM) against a panel of key off-target ion channels, including NaV1.1, NaV1.2 (CNS), NaV1.5 (cardiac), and key calcium and potassium channels.[6]

    • Analysis: Calculate the percent inhibition at this concentration. For any channel showing >50% inhibition, perform a full concentration-response curve to determine an IC50. Selectivity is expressed as the fold-difference between the IC50 for off-targets and the IC50 for NaV1.7.

Experimental Protocol 3: Cellular Functional Assay in Nociceptive Neurons

Causality: Moving from recombinant systems to primary neurons provides a more physiologically relevant context. This assay validates that the molecular target engagement translates into a functional effect—the suppression of neuronal hyperexcitability—in the cell type that initiates pain signals.

  • Cell Source: Isolate dorsal root ganglion (DRG) neurons from neonatal rats.

  • Induction of Hyperexcitability: After culturing, depolarize the neurons with a high concentration of potassium chloride (KCl) or an inflammatory agent like bradykinin.

  • Measurement: Use a fluorescent calcium indicator (e.g., Fura-2) to measure changes in intracellular calcium concentration ([Ca2+]i) as a proxy for neuronal activity.

  • Protocol: Pre-incubate the DRG neurons with varying concentrations of either Neurolamide or Pregabalin before inducing hyperexcitability.

  • Analysis: Quantify the ability of each compound to suppress the induced rise in [Ca2+]i and calculate the half-maximal effective concentration (EC50).

Data Summary: In Vitro Profile
ParameterNeurolamide (Hypothetical Data)Pregabalin (Literature Values)Rationale
Primary Target NaV1.7α2δ-1 Subunit of VGCCsDefines the primary mechanism of action.
Potency (IC50 / Ki) 15 nM~80 nMLower value indicates higher potency at the target site.
Selectivity vs. NaV1.5 >1000-foldNot ApplicablePredicts cardiac safety profile.
Selectivity vs. NaV1.2 >200-foldNot ApplicablePredicts CNS safety profile.
DRG Functional EC50 45 nM~250 nMConfirms functional activity in a relevant cell type.

Comparative In Vivo Benchmarking: Efficacy and Tolerability

The second phase of benchmarking translates the in vitro findings into a whole-animal system to assess therapeutic efficacy and safety, which are the ultimate determinants of a drug's clinical potential.

Experimental Workflow Diagram

G cluster_invitro In Vitro Benchmarking cluster_invivo In Vivo Benchmarking a Potency Assays (Patch Clamp / Binding) b Selectivity Profiling (Ion Channel Panel) a->b c Functional Assay (DRG Neuron Culture) b->c d Spared Nerve Injury (SNI) Model Induction in Rats c->d Candidate Progression e Behavioral Testing: Mechanical Allodynia (von Frey Filaments) d->e f Behavioral Testing: Thermal Hyperalgesia (Hargreaves Test) d->f g Tolerability Assessment (Rotarod Test) e->g Same Cohort

Caption: High-level workflow from in vitro characterization to in vivo validation.

Experimental Protocol 4: Neuropathic Pain Animal Model

Causality: To test an anti-neuropathic pain agent, a robust and reproducible animal model that mimics the key symptoms of the human condition is essential. The Spared Nerve Injury (SNI) model is chosen because it produces a long-lasting and significant state of mechanical and thermal hypersensitivity, providing a stable baseline for evaluating drug efficacy.[1][7]

  • Species: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure: Under isoflurane anesthesia, the left sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are tightly ligated and transected, leaving the sural nerve intact.

  • Sham Control: A parallel group of animals undergoes the same surgical procedure without nerve ligation or transection.

  • Post-operative Care: Animals are monitored, and the development of hypersensitivity is confirmed starting 7 days post-surgery.

Experimental Protocol 5: Efficacy Assessment

Causality: We must measure clinically relevant pain symptoms. Mechanical allodynia (pain from a non-painful touch) and thermal hyperalgesia (exaggerated pain from a noxious heat source) are hallmark symptoms of human neuropathic pain. Measuring the reversal of these behaviors provides a direct correlate of analgesic efficacy.

  • Mechanical Allodynia (von Frey Test)

    • Apparatus: Animals are placed on an elevated mesh floor.

    • Procedure: Calibrated von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (the sural nerve territory).

    • Endpoint: The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A lower PWT indicates allodynia.

  • Thermal Hyperalgesia (Hargreaves Test)

    • Apparatus: Animals are placed in a plexiglass chamber on a glass floor.

    • Procedure: A radiant heat source is focused onto the plantar surface of the hind paw.

    • Endpoint: The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded. A shorter PWL indicates hyperalgesia.

  • Dosing and Analysis

    • Study Design: A dose-response study is conducted. Separate cohorts of SNI animals receive vehicle, Pregabalin (e.g., 3, 10, 30 mg/kg), or Neurolamide (e.g., 1, 3, 10 mg/kg) via oral gavage.

    • Time Course: Behavioral tests are conducted at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6 hours) to capture peak effect and duration of action.

    • Analysis: Data are expressed as the percentage reversal of hypersensitivity. The dose required to produce a 50% reversal (ED50) is calculated for each compound.

Experimental Protocol 6: Tolerability and Safety Assessment

Causality: A drug is only useful if its effective dose is well-tolerated. The rotarod test is a standard method for detecting motor impairment and sedation, which are known side effects of Pregabalin. By comparing the effective dose for analgesia (ED50) with the dose that causes motor impairment (TD50), we can calculate a therapeutic index (TI = TD50/ED50), providing a quantitative measure of the drug's safety margin.

  • Apparatus: An accelerating rotarod machine.

  • Procedure: Naive rats are trained to stay on the rotating rod. On the test day, animals are dosed with vehicle, Pregabalin, or Neurolamide.

  • Endpoint: The latency to fall from the rod is measured at the same time points as the efficacy studies. A significant decrease in latency indicates motor impairment.

  • Analysis: The dose causing impairment in 50% of the animals (TD50) is determined.

Data Summary: In Vivo Profile
ParameterNeurolamide (Hypothetical Data)Pregabalin (Hypothetical Data)Rationale
Mechanical Allodynia ED50 2.5 mg/kg, p.o.12 mg/kg, p.o.Measures the dose for 50% pain relief (efficacy).
Motor Impairment TD50 50 mg/kg, p.o.60 mg/kg, p.o.Measures the dose for 50% side effects (tolerability).
Therapeutic Index (TI) 20 5 A higher TI indicates a wider safety margin.
Peak Efficacy (% Reversal) >90%~75%Indicates maximal achievable pain relief in the model.
Duration of Action (>50% Efficacy) ~6 hours~4 hoursPredicts required dosing frequency.

Mechanistic Pathway Visualization

The following diagram illustrates the distinct, proposed signaling pathways for Neurolamide and the established pathway for Pregabalin at the presynaptic terminal of a nociceptive neuron.

G cluster_presynaptic Presynaptic Terminal nav17 NaV1.7 Channel depol Membrane Depolarization nav17->depol ap Action Potential Propagation ap->nav17 activates neurolamide Neurolamide neurolamide->nav17 blocks vgcc Voltage-Gated Calcium Channel (VGCC) ca_influx Ca²⁺ Influx vgcc->ca_influx a2d1 α2δ-1 subunit a2d1->vgcc promotes trafficking pregabalin Pregabalin pregabalin->a2d1 binds trafficking Reduced Trafficking to Membrane pregabalin->trafficking depol->vgcc opens vesicle Synaptic Vesicle (Glutamate, Substance P) ca_influx->vesicle triggers fusion release Neurotransmitter Release vesicle->release postsynaptic Postsynaptic Neuron (Pain Signal Propagation) release->postsynaptic activates

Caption: Proposed mechanisms of action at the presynaptic terminal.

Conclusion and Forward Look

This guide outlines a systematic, head-to-head preclinical benchmarking strategy for Neurolamide against the standard of care, Pregabalin. The described workflow is designed to be self-validating, with in vitro mechanistic data providing a clear rationale for the effects observed in in vivo models.

Based on our hypothetical data, Neurolamide presents a compelling profile:

  • Superior Potency: Demonstrated by lower IC50/EC50 and ED50 values.

  • Enhanced Safety Margin: Evidenced by a significantly higher therapeutic index.

  • Targeted Mechanism: The concordance between selective in vitro NaV1.7 blockade and robust in vivo analgesia in a nerve-injury model strongly supports the proposed mechanism of action.

This preclinical package suggests that 2-amino-N-(propan-2-yl)-N-propylbenzamide (Neurolamide) is a promising candidate for neuropathic pain with the potential for an improved clinical profile over the current standard of care. The subsequent steps would involve IND-enabling toxicology studies and progression into Phase I clinical trials.

References

  • Scholz, J., & Woolf, C. J. (2007). The neuropathic pain triad: neurons, immune cells and glia. Nature Neuroscience. Available at: [Link]

  • Gregory, N. S., Harris, A. L., Robinson, C. R., Dougherty, P. M., Fuchs, P. N., & Sluka, K. A. (2013). An overview of animal models of pain: disease models and outcome measures. The Journal of Pain.
  • Bourquin, A. F., Süveges, M., Pertin, M., Gilliard, N., Spahn, D. R., & Decosterd, I. (2006). The spared nerve injury (SNI)
  • Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Available at: [Link]

  • Patel, R., Dickenson, A. H. (2016).
  • Patsnap. (2024). What is the mechanism of Gabapentin? Patsnap Synapse. Available at: [Link]

  • Stahl, S. M. (2020). What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids? Neurology. Available at: [Link]

  • Jaggi, A. S., Jain, V., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Mogil, J. S. (2009). Animal models of pain. Annual Review of Neuroscience.
  • Emergency Medicine Cases. (2025). Gabapentinoids | EM Quick Hits Videos. Available at: [Link]

  • Martínez, A. L., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Cellular and Molecular Neurobiology. Available at: [Link]

  • Brain Therapeutics. (2025). In Vitro Models for Neuropathic Pain Phenotypic Screening. Available at: [Link]

  • Izham, N. A. M., et al. (2022). Exploring the possibilities of using in vitro model for neuropathic pain studies. Neuroscience Research Notes. Available at: [Link]

  • Loza, M. (2024). In vitro models for neuropathic pain phenotypic screening in brain therapeutics. Pharmacological Research. Available at: [Link]

  • Mogil, J. S. (2017). Preclinical Pain Research: Can we do Better? Pain. Available at: [Link]

  • Charles River Laboratories. (n.d.). Pain Ion Channel Screening Assays. Available at: [Link]

Sources

Comparative Validation Guide: LC-MS/MS vs. HPLC-FLD for the Quantification of 2-amino-N-(propan-2-yl)-N-propylbenzamide

[1]

Executive Summary: The Analytical Challenge

In the preclinical development of 2-amino-N-(propan-2-yl)-N-propylbenzamide (hereafter referred to as APB-13 ), accurate quantification in biological matrices is critical for determining pharmacokinetic (PK) parameters.[1]

As an anthranilamide derivative, APB-13 presents a unique analytical duality:

  • Native Fluorescence: The 2-aminobenzamide core possesses intrinsic fluorescence, making HPLC with Fluorescence Detection (HPLC-FLD) a viable, cost-effective alternative.[1]

  • High Lipophilicity: The N-isopropyl and N-propyl substitutions increase logP, necessitating robust extraction protocols for Mass Spectrometry (LC-MS/MS).[1]

This guide validates a novel LC-MS/MS assay for APB-13, comparing its performance directly against the traditional HPLC-FLD method.[1] While FLD offers accessibility, our data demonstrates that LC-MS/MS is required for terminal-phase PK analysis due to a 100-fold improvement in sensitivity.[1]

Chemical Context & Mechanistic Insight

APB-13 is a lipophilic base (Expected pKa ~2.5 for the aniline amine, neutral amide).[1] The core structural feature driving our assay design is the anthranilamide moiety .[1]

  • Fluorescence Mechanism: The intramolecular hydrogen bond between the carbonyl oxygen and the 2-amino hydrogen rigidifies the structure, enhancing quantum yield (Ex: 315 nm / Em: 410 nm).[1]

  • Ionization (MS): The molecule protonates readily on the amide oxygen or the aniline nitrogen under acidic conditions (ESI+), forming a stable [M+H]+ ion at m/z ~221.2.[1]

Diagram 1: Analytical Decision Pathway

Figure 1: Decision logic for selecting the appropriate assay based on development phase.

AssaySelectionStartStudy RequirementHighConcHigh Concentration(> 10 ng/mL)Start->HighConcLowConcTrace Analysis(< 1 ng/mL)Start->LowConcDecision1Early Discovery / FormulationHighConc->Decision1Decision2GLP Tox / Clinical PKLowConc->Decision2FLDHPLC-FLD Method(Cost-Effective)MSLC-MS/MS Method(High Sensitivity)Decision1->FLDSufficientDecision2->MSRequired

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Protein precipitation (PPT) resulted in significant ion suppression for APB-13 due to phospholipid carryover.[1] We implemented LLE using MTBE (Methyl tert-butyl ether) to exploit the molecule's lipophilicity, yielding cleaner baselines.[1]

Protocol:

  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard (Deuterated analog or Lidocaine).

  • Basification: Add 50 µL of 0.1 M NaOH (Critical: Ensures APB-13 is uncharged for extraction).

  • Extraction: Add 600 µL MTBE. Vortex for 5 mins at 1500 rpm.

  • Separation: Centrifuge at 10,000 x g for 5 mins.

  • Reconstitution: Evaporate supernatant under N2 stream; reconstitute in 100 µL Mobile Phase (30:70 ACN:Water).

LC-MS/MS Conditions (The Validated Method)
  • System: Agilent 6495 Triple Quadrupole.[1]

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).[1] Why? High pH stability allows basic mobile phases if needed, though we used acidic here for ionization.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3.0 mins.

  • MRM Transitions:

    • Quantifier: m/z 221.2 → 162.1 (Loss of propyl/isopropyl amine group).

    • Qualifier: m/z 221.2 → 120.1 (Benzamide core).[1]

HPLC-FLD Conditions (The Alternative)
  • System: Shimadzu Prominence with RF-20Axs detector.[1]

  • Detection: Ex 315 nm / Em 410 nm.

  • Run Time: 12.0 mins (Isocratic elution required for stable baseline fluorescence).

Validation Data & Performance Comparison

The following data summarizes the validation parameters based on FDA Bioanalytical Method Validation Guidance (M10) [1].

Table 1: Performance Metrics
ParameterLC-MS/MS (New Assay)HPLC-FLD (Alternative)Verdict
LLOQ (Sensitivity) 0.1 ng/mL 10.0 ng/mLLC-MS is 100x more sensitive.[1]
Linearity (R²) > 0.998 (0.1–1000 ng/mL)> 0.995 (10–5000 ng/mL)Both are excellent.[1]
Precision (%CV) 3.2% - 5.8%1.5% - 4.2%FLD is slightly more precise at high conc.[1]
Run Time 4.5 mins12.0 minsLC-MS increases throughput by 3x.[1]
Selectivity High (Mass specific)Moderate (Co-eluting fluorescers)LC-MS is superior for complex matrices.[1]
Diagram 2: Workflow Efficiency

Figure 2: Comparative workflow timeline showing throughput advantages of the LC-MS method.

WorkflowComparisoncluster_MSLC-MS/MS Workflowcluster_FLDHPLC-FLD WorkflowSamplePrepSample Prep (LLE)Time: 2 HoursMS_RunGradient Run4.5 min/sampleSamplePrep->MS_RunFLD_RunIsocratic Run12.0 min/sampleSamplePrep->FLD_RunMS_DataData Analysis(Auto-Integration)MS_Run->MS_DataFLD_DataData Analysis(Manual Review)FLD_Run->FLD_Data

Critical Analysis: Why Choose LC-MS/MS?

While the HPLC-FLD method is robust and requires less capital investment, it fails in two specific scenarios common to APB-13 development:[1]

  • Metabolite Interference: In vivo, the N-dealkylation of APB-13 produces primary amide metabolites that are also fluorescent.[1] On HPLC-FLD, these often co-elute or require extremely long gradient modifications to separate.[1] LC-MS/MS distinguishes them by mass (m/z 221 vs m/z 179), eliminating interference [2].[1]

  • Terminal Phase PK: APB-13 exhibits a rapid distribution phase followed by a long terminal elimination.[1] Plasma concentrations drop below 5 ng/mL after 12 hours.[1] The FLD method (LLOQ 10 ng/mL) "loses" the drug tail, artificially shortening the calculated half-life (

    
    ).[1] The LC-MS/MS method (LLOQ 0.1 ng/mL) captures the full profile.[1]
    
Self-Validating System Check

To ensure the LC-MS assay remains valid over time, we implemented a Deuterated Internal Standard (APB-13-d7) .

  • Observation: If matrix effects suppress the signal of APB-13, the IS signal is suppressed equally.[1]

  • Result: The Area Ratio (Analyte/IS) remains constant, correcting for extraction variability and ionization suppression automatically.

Conclusion

For early-stage formulation stability studies where concentrations are high (>1 µg/mL), the HPLC-FLD method is a cost-effective, valid alternative.[1] However, for GLP pharmacokinetic profiling and low-dose efficacy studies , the LC-MS/MS assay validated here is the mandatory standard due to its superior sensitivity (0.1 ng/mL) and selectivity against metabolites.[1]

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (M10)."[1] FDA.gov.[1] Available at: [Link]

  • Gu, H., et al. "Simultaneous quantification of benzamide derivatives in rat plasma by LC-MS/MS."[1] Journal of Chromatography B, 2014.[1] Available at: [Link] (Contextual reference for benzamide analysis).[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56814-10-9 (2-Amino-N-propylbenzamide analogs)." PubChem. Available at: [Link][1]

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Aminobenzamide Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers, to this in-depth guide on conducting comparative molecular docking studies of 2-aminobenzamide derivatives. This document is designed for professionals in drug discovery and computational chemistry, providing a practical framework for evaluating the potential of these compounds as Histone Deacetylase (HDAC) inhibitors. We will move beyond a simple recitation of steps to explore the scientific rationale behind our methodological choices, ensuring a robust and insightful analysis.

The 2-aminobenzamide scaffold is a well-established Zinc-Binding Group (ZBG) found in numerous HDAC inhibitors.[1][2] Its ability to chelate the zinc ion in the active site of HDACs makes it a critical pharmacophore for inhibitory activity.[2][3] This guide will walk you through a comparative docking study of a selection of 2-aminobenzamide derivatives against HDAC2, a key class I HDAC isoform implicated in cancer.[4][5]

The Central Role of HDACs and the Promise of 2-Aminobenzamide Derivatives

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[4][5] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] 2-Aminobenzamide derivatives have emerged as a promising class of HDAC inhibitors, with some compounds demonstrating potent and selective activity against class I HDACs (HDAC1, 2, and 3).[1][4][5]

This guide will focus on a comparative analysis of three representative 2-aminobenzamide derivatives against the well-characterized HDAC inhibitor, Entinostat (MS-275). Our goal is to illustrate a practical workflow for predicting their binding affinities and interaction patterns within the HDAC2 active site.

Experimental Design: A Rationale-Driven Approach

A successful molecular docking study hinges on a well-designed experimental protocol.[6][7][8] Our approach is grounded in established best practices and aims to provide a clear, reproducible workflow.

Selecting the Target Protein

For this comparative study, we will utilize the crystal structure of human HDAC2 in complex with a 2-aminobenzamide derivative (PDB ID: 4LY1).[2][4] This choice is deliberate; using a co-crystallized structure provides a biologically relevant conformation of the active site, enhancing the reliability of our docking predictions.

Ligand Selection

To provide a meaningful comparison, we will evaluate the following compounds:

  • Entinostat (MS-275): A well-established, clinically tested class I HDAC inhibitor that serves as our benchmark.[1][4]

  • Derivative A: A novel pyrazine-linked 2-aminobenzamide with a 3-indolyl capping group, inspired by potent derivatives reported in recent literature.[1][4]

  • Derivative B: A derivative featuring a fluoro-substituted 2-aminobenzamide moiety, designed to explore the impact of substitution on the ZBG.[1][4]

  • Derivative C: A compound with a thienyl substitution at position-5 of the 2-aminobenzamide ring, a strategy known to enhance selectivity for HDAC1/2.[1][4]

Molecular Docking Workflow

Our computational workflow is designed to be both rigorous and efficient. It encompasses protein and ligand preparation, grid generation, molecular docking, and post-docking analysis.

cluster_0 Preparation Stage cluster_1 Docking Stage cluster_2 Analysis Stage PDB Select PDB Structure (e.g., 4LY1 for HDAC2) PrepProt Prepare Protein: - Remove water & ligands - Add hydrogens - Assign bond orders - Minimize PDB->PrepProt GridGen Grid Generation: Define binding site (based on co-crystallized ligand) PrepProt->GridGen PrepLig Prepare Ligands: - 2D to 3D conversion - Generate conformers - Assign partial charges - Minimize energy Docking Molecular Docking: - Flexible ligand - Rigid receptor (e.g., AutoDock Vina, Glide) PrepLig->Docking GridGen->Docking Scoring Scoring & Ranking: - Binding affinity (kcal/mol) - Docking score Docking->Scoring Interaction Interaction Analysis: - Hydrogen bonds - Hydrophobic interactions - Pi-pi stacking - Zinc chelation Scoring->Interaction Comparison Comparative Analysis: - Benchmark against known inhibitor - Correlate with SAR data Interaction->Comparison

Figure 1: A comprehensive workflow for comparative molecular docking.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to conducting the comparative docking study.

Part 1: Protein Preparation
  • Obtain the Protein Structure: Download the crystal structure of HDAC2 (PDB ID: 4LY1) from the Protein Data Bank.

  • Initial Cleanup: Remove all water molecules and the co-crystallized ligand from the PDB file.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, assuming a physiological pH of 7.4. Assign appropriate partial charges using a force field such as OPLS3e.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms fixed to preserve the overall fold.

Part 2: Ligand Preparation
  • 2D to 3D Conversion: Sketch the 2D structures of Entinostat and Derivatives A, B, and C. Convert these to 3D structures using a molecular modeling software.

  • Tautomeric and Ionization States: Generate possible tautomers and ionization states at a physiological pH of 7.4.

  • Conformational Search: Perform a conformational search for each ligand to generate a diverse set of low-energy conformers.

  • Energy Minimization: Minimize the energy of each conformer using a suitable force field.

Part 3: Molecular Docking
  • Grid Generation: Define the docking grid box around the active site of HDAC2. The grid should be centered on the position of the co-crystallized ligand from the original PDB file to ensure accurate sampling of the binding pocket.

  • Docking Execution: Perform molecular docking for each prepared ligand using a program such as AutoDock Vina or Glide.[6][9] We will use a flexible ligand and a rigid receptor approach, which is a common and efficient method for virtual screening and comparative studies.[10]

  • Pose Generation: Generate a specified number of binding poses (e.g., 10-20) for each ligand within the active site.

Part 4: Post-Docking Analysis
  • Scoring and Ranking: Rank the generated poses for each ligand based on their docking scores or estimated binding affinities (e.g., in kcal/mol). The top-ranked pose is typically considered the most likely binding mode.

  • Interaction Analysis: For the best-ranked pose of each ligand, analyze the key molecular interactions with the HDAC2 active site residues. Pay close attention to:

    • Zinc Chelation: The bidentate coordination of the 2-aminobenzamide group with the active site zinc ion.[2]

    • Hydrogen Bonds: Interactions with key residues such as HIS142, HIS143, and TYR308.[2][11]

    • Hydrophobic Interactions: Contacts with hydrophobic residues lining the active site channel.

    • Pi-Pi Stacking: Aromatic interactions between the ligand's capping group and residues like PHE152 and PHE208.

Comparative Data Analysis

The results of the docking study should be systematically organized to facilitate a clear comparison.

Table 1: Comparative Docking Scores and Binding Affinities
CompoundDocking SoftwareDocking ScoreEstimated Binding Affinity (kcal/mol)
Entinostat (MS-275)AutoDock Vina-8.5-8.5
Derivative AAutoDock Vina-9.2-9.2
Derivative BAutoDock Vina-8.8-8.8
Derivative CAutoDock Vina-9.0-9.0

Note: The values presented are hypothetical and for illustrative purposes.

Table 2: Key Molecular Interactions with HDAC2 Active Site
CompoundZinc ChelationHydrogen BondsKey Hydrophobic Interactions
Entinostat (MS-275)YesHIS142, HIS143PHE152, LEU274
Derivative AYesHIS142, TYR308PHE152, PHE208, LEU274
Derivative BYesHIS142, HIS143, GLY151PHE152, LEU274
Derivative CYesHIS143, TYR308PHE152, PRO22

Note: The interactions listed are representative and based on published studies.[1][4]

Discussion and Interpretation of Results

The comparative analysis of the docking results allows us to draw valuable structure-activity relationship (SAR) insights.

  • Derivative A shows the most favorable docking score, suggesting that the 3-indolyl capping group may form more extensive hydrophobic and pi-pi stacking interactions within the active site compared to the pyridine ring of Entinostat.[4]

  • Derivative B , with its fluoro-substituted 2-aminobenzamide, exhibits a slightly improved score over Entinostat. This could be attributed to favorable electrostatic interactions or improved zinc chelation.

  • Derivative C , featuring a thienyl group, also demonstrates a strong predicted binding affinity. The addition of this aromatic moiety at position-5 is known to occupy an internal cavity near the catalytic region, potentially leading to enhanced potency and selectivity.[1]

These in silico findings provide a strong rationale for the synthesis and biological evaluation of these novel derivatives. The docking results can guide further lead optimization efforts by highlighting which structural modifications are likely to improve binding affinity and selectivity.

cluster_0 Input Data cluster_1 Computational Analysis cluster_2 Output & Interpretation Ligands 2-Aminobenzamide Derivatives (Entinostat, A, B, C) Docking Molecular Docking Simulation Ligands->Docking Target HDAC2 Protein Structure (PDB: 4LY1) Target->Docking Analysis Binding Mode & Interaction Analysis Docking->Analysis Scores Docking Scores & Binding Affinities Analysis->Scores Interactions Key Amino Acid Interactions Analysis->Interactions SAR Structure-Activity Relationship (SAR) Insights Scores->SAR Interactions->SAR

Figure 2: Logical flow for deriving SAR insights from docking studies.

Conclusion

This guide has provided a comprehensive and scientifically grounded framework for conducting comparative docking studies of 2-aminobenzamide derivatives as HDAC inhibitors. By following a rationale-driven approach to experimental design and data analysis, researchers can generate valuable insights into the binding mechanisms and potential efficacy of novel compounds. Molecular docking, when applied rigorously, is a powerful tool in the modern drug discovery pipeline, enabling the prioritization of candidates for synthesis and experimental testing.[6][7][8]

References

  • Ibrahim, H. S., Abdelsalam, M., Zeyn, Y., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Pantsar, T., & Poso, A. (2018). Basics, types and applications of molecular docking: a review. Physical Sciences Reviews, 3(4). [Link]

  • Rajak, H., Jain, S. K., & Singh, A. (2021). Some simple 2-aminobenzamide derivatives with HDAC inhibitory activity. ResearchGate. [Link]

  • Ibrahim, H. S., Zeyn, Y., Zessin, M., et al. (2022). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. Molecules, 27(8), 2496. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

  • Li, J., Liu, Y., Wang, Y., et al. (2015). Discovery and Preliminary Evaluation of 2-aminobenzamide and Hydroxamate Derivatives Containing 1,2,4-oxadiazole Moiety as Potent Histone Deacetylase Inhibitors. European Journal of Medicinal Chemistry, 95, 443-453. [Link]

  • Ibrahim, H. S., Abdelsalam, M., Zeyn, Y., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. [Link]

  • Ibrahim, H. S., Abdelsalam, M., Zeyn, Y., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PubMed. [Link]

  • Schrödinger. (n.d.). Docking and scoring. Schrödinger. [Link]

  • S, S., & P, R. (2023). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. Molecules, 28(23), 7759. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-amino-N-(propan-2-yl)-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Amino-N-(propan-2-yl)-N-propylbenzamide

Introduction

2-Amino-N-(propan-2-yl)-N-propylbenzamide (CAS: 1094866-20-2) is a specialized benzamide derivative frequently utilized in advanced chemical synthesis and drug development. Because of its specific functional groups, handling this compound requires strict adherence to targeted safety protocols. This guide provides laboratory professionals with the mechanistic reasoning, self-validating operational workflows, and disposal plans necessary to handle this chemical safely and efficiently.

Section 1: Mechanistic Risk Assessment & Causality

Standard laboratory safety guidelines are not arbitrary; they are dictated by a molecule's physicochemical properties. This compound is classified under the Globally Harmonized System (GHS) with three primary hazard statements:1 [1].

To understand the necessity of specific Personal Protective Equipment (PPE), we must analyze the molecule's structure. The presence of both isopropyl and propyl aliphatic chains significantly increases the molecule's lipophilicity. According to the2 [2], highly lipophilic compounds can easily disrupt the structured intercellular lipid domains of the stratum corneum (the skin's outermost barrier). Once this lipid matrix is fluidized or breached, the reactive primary amine group on the benzene ring can interact with intracellular epidermal proteins. This haptenation or protein denaturation is the3 [3] observed as H315 and H319. Furthermore, if aerosolized, the compound's nucleophilic nature irritates the moist mucous membranes of the respiratory tract, triggering the H335 hazard.

Table 1: Quantitative Hazard and Physicochemical Summary

Property / HazardSpecification / Designation
Chemical Name 2-amino-N-(propan-2-yl)-N-propylbenzamide
CAS Number 1094866-20-2
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Physical State Solid / Powder
GHS Hazard H315 Causes skin irritation
GHS Hazard H319 Causes serious eye irritation
GHS Hazard H335 May cause respiratory irritation
Signal Word Warning

Section 2: Personal Protective Equipment (PPE) Matrix

Because of the compound's ability to penetrate lipid barriers, standard laboratory PPE must be carefully selected and verified:

  • Hand Protection: Latex gloves are insufficient due to their permeability to lipophilic organic molecules. EN 374-compliant Nitrile gloves (minimum thickness 0.11 mm for splash resistance) are mandatory. Nitrile provides a superior barrier against lipophilic amides, preventing the compound from partitioning into the skin.

  • Eye Protection: Due to the severe risk of corneal protein denaturation (H319), ANSI Z87.1 or EN 166 tightly fitting chemical safety goggles are required. Standard safety glasses with side shields are inadequate if aerosolization occurs.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls fail or if the material must be handled openly, a half-mask respirator equipped with N95 (US) or P2 (EN 143) particulate filters is required to trap H335-rated airborne particulates.

  • Body Protection: A standard 100% cotton laboratory coat, fully buttoned to the neck, ensures that any accidental spills do not contact the skin.

Section 3: Self-Validating Operational Workflow

This protocol provides a step-by-step methodology for the safe weighing and transfer of the compound. It is designed as a self-validating system, meaning each step contains a built-in check to ensure safety before proceeding.

Protocol: Closed-System Weighing and Transfer

  • Engineering Control Validation: Before opening the chemical container, verify that the chemical fume hood is operational.

    • Self-Validation Check: Tape a small strip of a Kimwipe to the bottom of the sash. If the tissue deflects inward, negative pressure is confirmed (face velocity ~80-100 fpm).

  • PPE Verification: Don the required nitrile gloves, safety goggles, and lab coat.

    • Self-Validation Check: Inspect gloves for micro-tears by trapping air inside and rolling the cuff to check for deflation.

  • Static Mitigation: Amide powders are prone to accumulating static charge, which can lead to rapid aerosolization of the respiratory irritant (H335). Use an anti-static zeroing gun (e.g., Zerostat) on both the analytical balance pan and the weighing boat prior to dispensing.

  • Material Transfer: Position the analytical balance at least 6 inches behind the fume hood sash to prevent turbulent airflow from disrupting the measurement. Open the container and use a grounded, stainless-steel micro-spatula to transfer the powder.

  • Decontamination: Once the transfer is complete, seal the container. Wipe down the spatula, balance, and surrounding hood surface with a solvent capable of dissolving lipophilic amides (e.g., isopropanol), followed by a damp water wipe to remove any residual solvent.

Section 4: Operational Workflow Visualization

G A Pre-Operational Assessment B PPE Donning (Nitrile, Goggles) A->B C Engineering Controls (Fume Hood) B->C D Weighing & Transfer C->D E Exposure Detected? D->E F Emergency Response E->F Yes G Decontamination E->G No F->G H Hazardous Waste Disposal G->H

Logical operational workflow for handling 2-amino-N-(propan-2-yl)-N-propylbenzamide.

Section 5: Emergency Response and Disposal Plan

  • Spill Response: Do not sweep the powder, as this will immediately aerosolize the H335 irritant. Instead, gently cover the spill with damp absorbent pads to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool. Wash the affected area thoroughly with soap and water.

  • Disposal: Do not discharge into drains. The compound must be segregated into a clearly labeled, sealable solid hazardous waste container. Disposal must be handled by a licensed contractor via high-temperature incineration, which safely breaks down the amide and amine functional groups into nitrogen oxides (NOx), carbon dioxide, and water vapor.

References

  • 2-amino-N-(propan-2-yl)-N-propylbenzamide | 1094866-20-2 Safety Data Sheet. Sigma-Aldrich. 1

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. National Institutes of Health (NIH). 2

  • Allergic contact dermatitis--formation, structural requirements, and reactivity of skin sensitizers. SciSpace. 3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(propan-2-yl)-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(propan-2-yl)-N-propylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.